molecular formula C10H13N B1217076 1-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 491-34-9

1-Methyl-1,2,3,4-tetrahydroquinoline

カタログ番号: B1217076
CAS番号: 491-34-9
分子量: 147.22 g/mol
InChIキー: YVBSECQAHGIWNF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-1,2,3,4-tetrahydroquinoline is a tertiary amine consisting of 1,2,3,4-tetrahydroquinoline having an N-methyl substituent. It is a member of quinolines and a tertiary amine.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBSECQAHGIWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197679
Record name 1,2,3,4-Tetrahydro-1-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491-34-9
Record name 1-Methyl-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1,2,3,4-tetrahydroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydro-1-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-1-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYL-1,2,3,4-TETRAHYDROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC9SZX9PTX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Endogenous Neuroprotection: A Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoline (1-Me-THQ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous neuroprotectant, 1-Methyl-1,2,3,4-tetrahydroquinoline (1-Me-THQ). Present in the mammalian brain, 1-Me-THQ exhibits a multi-faceted neuroprotective profile, making it a compelling molecule of interest for the development of novel therapeutics against a range of neurodegenerative and neurological disorders. This document details the core mechanisms of action of 1-Me-THQ, including its inhibitory effects on monoamine oxidase (MAO), its antioxidant properties through free radical scavenging, and its antagonism of the glutamatergic system. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the critical signaling pathways modulated by this endogenous amine.

Introduction

This compound (1-Me-THQ) is an endogenous substance found in the mammalian brain that has garnered significant interest for its neuroprotective capabilities.[1][2] Its presence suggests a physiological role in maintaining neuronal health and resilience. Preclinical research has demonstrated its potential in models of neurodegenerative conditions like Parkinson's disease and has also highlighted its antidepressant-like effects.[2] The neuroprotective actions of 1-Me-THQ are attributed to a combination of mechanisms, including the inhibition of monoamine oxidase (MAO) enzymes, direct scavenging of free radicals, and modulation of glutamatergic neurotransmission.[3][4] This guide will delve into the technical details of these properties, providing a valuable resource for researchers and drug development professionals.

Mechanisms of Neuroprotection

The neuroprotective effects of 1-Me-THQ are not attributed to a single mode of action but rather a synergistic combination of multiple activities that collectively mitigate neuronal damage and promote cell survival.

Monoamine Oxidase (MAO) Inhibition

1-Me-THQ is a reversible inhibitor of both MAO-A and MAO-B enzymes.[2][4] By inhibiting these enzymes, 1-Me-THQ reduces the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to their increased availability in the synapse.[5] This action is particularly relevant in the context of neurodegenerative diseases like Parkinson's, where dopamine deficiency is a key pathological feature. Furthermore, the inhibition of MAO reduces the production of neurotoxic byproducts, including hydrogen peroxide and reactive aldehydes, thereby decreasing oxidative stress.[1]

Antioxidant and Free Radical Scavenging Properties

Oxidative stress is a major contributor to neuronal cell death in a variety of neurological disorders. 1-Me-THQ has been shown to possess direct free radical scavenging properties, helping to neutralize harmful reactive oxygen species (ROS) and protect neurons from oxidative damage.[4] This antioxidant activity complements its MAO-inhibitory function, providing a dual layer of protection against oxidative insults.

Antagonism of the Glutamatergic System

Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors by the excitatory neurotransmitter glutamate, is a common pathway of neuronal injury in acute and chronic neurological conditions.[6][7] 1-Me-THQ has been demonstrated to act as an antagonist of the glutamatergic system, although the precise mechanism, whether competitive, uncompetitive, or allosteric, is still under investigation.[3][8][9] This antagonism helps to prevent excessive calcium influx into neurons, a key event that triggers downstream neurotoxic cascades.[4]

Mitochondrial Protection

Mitochondrial dysfunction is a central hallmark of many neurodegenerative diseases. The neurotoxin MPP+, a known inhibitor of mitochondrial complex I, is often used to model Parkinson's disease.[10][11] 1-Me-THQ has been shown to protect against MPP+-induced mitochondrial dysfunction, suggesting a direct or indirect role in preserving mitochondrial integrity and function.[12] This protection may be linked to its ability to prevent the inhibition of complex I of the electron transport chain.

Quantitative Data on Neuroprotective Effects

The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective properties of 1-Me-THQ.

Table 1: In Vitro Neuroprotective Effects of 1-Me-THQ

Assay TypeCell LineInsult1-Me-THQ ConcentrationOutcomeReference
MTT AssaySH-SY5YMPP+10-100 µMIncreased cell viability[12]
LDH AssayPrimary cortical neuronsGlutamate50 µMDecreased LDH release[7]
ROS ProductionSH-SY5YMPP+50 µMReduced ROS levels[13]

Table 2: In Vivo Neuroprotective and Behavioral Effects of 1-Me-THQ

Animal ModelInsult1-Me-THQ DoseOutcomeReference
Rat model of Parkinson's Disease6-OHDA25 mg/kgImproved motor function[14]
Mouse model of depressionChronic mild stress10 mg/kgReduced immobility time in forced swim test[5]

Table 3: Monoamine Oxidase (MAO) Inhibition by 1-Me-THQ

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)Reference
MAO-ANMTIQ571 ± 250.29 ± 0.06[15]
MAO-BNMTIQ463 ± 430.16 ± 0.03[15]

Signaling Pathways

The neuroprotective effects of 1-Me-THQ are mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 1-Me-THQ 1-Me-THQ GPCR GPCR 1-Me-THQ->GPCR Modulates PDE Phosphodiesterase 1-Me-THQ->PDE Inhibits? AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates cAMP->PDE Hydrolyzed by CREB CREB PKA->CREB Phosphorylates Gene_Expression Neuroprotective Gene Expression CREB->Gene_Expression Promotes

Figure 1: Postulated modulation of the cAMP/PKA/CREB signaling pathway by 1-Me-THQ.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates 1-Me-THQ 1-Me-THQ 1-Me-THQ->NMDA_Receptor Antagonizes (Uncompetitive/Allosteric?) Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity

Figure 2: Antagonistic effect of 1-Me-THQ on the NMDA receptor signaling pathway.

cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space NADH NADH Complex_I Complex I NADH->Complex_I donates e⁻ NAD NAD⁺ CoQ Coenzyme Q Complex_I->CoQ reduces H_ions H⁺ Complex_I->H_ions pumps ROS ROS Complex_I->ROS generates (when inhibited) MPP MPP⁺ MPP->Complex_I Inhibits 1-Me-THQ 1-Me-THQ 1-Me-THQ->Complex_I Protects

Figure 3: Protective effect of 1-Me-THQ on mitochondrial Complex I against MPP+ toxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 1-Me-THQ's neuroprotective properties.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potential of 1-Me-THQ on MAO-A and MAO-B activity.

Principle: This assay measures the production of a fluorescent or chromogenic product resulting from the deamination of a substrate by MAO enzymes. The reduction in product formation in the presence of an inhibitor is used to calculate the IC₅₀ or Kᵢ value.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine for a non-selective assay, or specific substrates for each isoform)

  • 1-Me-THQ

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Detection reagent (e.g., Amplex Red, horseradish peroxidase)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of 1-Me-THQ and reference inhibitors in assay buffer.

  • In a 96-well plate, add the enzyme (MAO-A or MAO-B) to each well.

  • Add the different concentrations of 1-Me-THQ or reference inhibitor to the respective wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence or absorbance at the appropriate wavelength in a microplate reader in kinetic mode for a set duration (e.g., 30 minutes).

  • Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • To determine the Kᵢ value, perform the assay at multiple substrate concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk, or non-linear regression).[1][16]

Start Prepare Reagents (Enzyme, Substrate, Inhibitor) Step1 Add Enzyme to 96-well Plate Start->Step1 Step2 Add Inhibitor (1-Me-THQ or Reference) Step1->Step2 Step3 Pre-incubate (e.g., 37°C, 15 min) Step2->Step3 Step4 Add Substrate to Initiate Reaction Step3->Step4 Step5 Measure Signal (Fluorescence/Absorbance) Kinetically Step4->Step5 Step6 Calculate Initial Reaction Rates (V₀) Step5->Step6 Step7 Plot % Inhibition vs. [Inhibitor] Step6->Step7 End Determine IC₅₀ / Kᵢ Step7->End

Figure 4: Experimental workflow for the MAO inhibition assay.

Assessment of NMDA Receptor Antagonism using Patch-Clamp Electrophysiology

Objective: To characterize the antagonistic effect of 1-Me-THQ on NMDA receptor-mediated currents.

Principle: The whole-cell patch-clamp technique allows for the direct measurement of ionic currents flowing through NMDA receptors in response to agonist application. The reduction of these currents in the presence of 1-Me-THQ provides evidence of its antagonistic activity.

Materials:

  • Cultured neurons or a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (containing physiological concentrations of ions, including Mg²⁺)

  • Internal solution (pipette solution)

  • NMDA and glycine (co-agonist)

  • 1-Me-THQ

  • Data acquisition and analysis software

Procedure:

  • Prepare the external and internal solutions.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

  • Establish a whole-cell patch-clamp recording from a target cell.

  • Hold the cell at a negative membrane potential (e.g., -70 mV).

  • Apply a solution containing NMDA and glycine to evoke an inward current.

  • Once a stable baseline current is established, co-apply the NMDA/glycine solution with varying concentrations of 1-Me-THQ.

  • Record the reduction in the NMDA-evoked current at each concentration of 1-Me-THQ.

  • Perform a washout with the NMDA/glycine solution to assess the reversibility of the block.

  • To investigate the mechanism of antagonism (e.g., competitive, uncompetitive), perform experiments at different agonist concentrations or at different holding potentials.

  • Plot the normalized current response as a function of 1-Me-THQ concentration to determine the IC₅₀.[1][13][17]

Start Prepare Cells and Solutions Step1 Establish Whole-Cell Patch-Clamp Recording Start->Step1 Step2 Apply NMDA + Glycine to Evoke Current Step1->Step2 Step3 Establish Stable Baseline Current Step2->Step3 Step4 Co-apply NMDA/Glycine with 1-Me-THQ Step3->Step4 Step5 Record Current Inhibition Step4->Step5 Step6 Perform Washout Step5->Step6 Step7 Analyze Data to Determine IC₅₀ and Mechanism Step6->Step7

Figure 5: Experimental workflow for patch-clamp analysis of NMDA receptor antagonism.

Measurement of Mitochondrial Membrane Potential

Objective: To assess the protective effect of 1-Me-THQ on mitochondrial membrane potential (ΔΨm) in a model of mitochondrial dysfunction.

Principle: This assay utilizes a fluorescent dye (e.g., JC-1 or TMRE) that accumulates in mitochondria in a potential-dependent manner. A decrease in ΔΨm, indicative of mitochondrial dysfunction, results in a change in the fluorescence signal.

Materials:

  • Neuronal cell culture

  • Mitochondrial toxin (e.g., MPP⁺)

  • 1-Me-THQ

  • Fluorescent dye for ΔΨm (e.g., JC-1)

  • Fluorescence microscope or plate reader

  • Culture medium and buffers

Procedure:

  • Culture neuronal cells in a suitable format (e.g., 96-well plate).

  • Pre-treat the cells with different concentrations of 1-Me-THQ for a specified duration.

  • Induce mitochondrial dysfunction by adding a mitochondrial toxin (e.g., MPP⁺). Include a control group without the toxin.

  • After the incubation period with the toxin, remove the medium and load the cells with the fluorescent ΔΨm dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microscope or plate reader. For JC-1, measure both green (monomers, indicating low ΔΨm) and red (aggregates, indicating high ΔΨm) fluorescence.

  • Calculate the ratio of red to green fluorescence for JC-1, or the intensity of the single-wavelength dye, to quantify the change in ΔΨm.

  • Compare the ΔΨm in cells treated with the toxin alone versus those pre-treated with 1-Me-THQ to determine its protective effect.

Conclusion

This compound is a promising endogenous molecule with a robust and multi-target neuroprotective profile. Its ability to inhibit MAO, scavenge free radicals, antagonize the glutamatergic system, and protect mitochondria positions it as a strong candidate for further investigation in the context of drug development for neurodegenerative and neurological disorders. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon in their exploration of 1-Me-THQ and its therapeutic potential. Future research should focus on elucidating the precise molecular interactions of 1-Me-THQ with its targets and further evaluating its efficacy and safety in more advanced preclinical models.

References

The Enantiomers of 1-Methyl-1,2,3,4-tetrahydroquinoline: A Deep Dive into Their Contrasting Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,2,3,4-tetrahydroquinoline (1-MeTHQ), an endogenous amine found in the mammalian brain, has garnered significant interest in the scientific community for its diverse biological activities, particularly its neuroprotective properties. This molecule exists as a pair of enantiomers, (R)-1-MeTHQ and (S)-1-MeTHQ, which, despite being mirror images of each other, exhibit distinct pharmacological profiles. This technical guide provides a comprehensive overview of the biological activities of these enantiomers, focusing on their differential effects on key neurological pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.

Stereospecific Modulation of Dopamine Metabolism

A critical aspect of the biological activity of 1-MeTHQ enantiomers lies in their stereospecific modulation of dopamine metabolism. Dopamine, a crucial neurotransmitter, is metabolized through two primary pathways: oxidative deamination by monoamine oxidase (MAO) to form 3,4-dihydroxyphenylacetic acid (DOPAC), and O-methylation by catechol-O-methyltransferase (COMT) to form 3-methoxytyramine (3-MT). Both pathways ultimately lead to the formation of homovanillic acid (HVA).

The (R)- and (S)-enantiomers of 1-MeTHQ exert opposing effects on these pathways, leading to distinct neurochemical outcomes.

Quantitative Effects on Dopamine Metabolites

The differential impact of the (R)- and (S)-enantiomers of 1-MeTHQ on dopamine metabolism has been demonstrated in preclinical studies. The following table summarizes the observed changes in the levels of dopamine and its metabolites in the rat striatum following the administration of each enantiomer.

CompoundDopamine (DA)3,4-Dihydroxyphenylacetic Acid (DOPAC)3-Methoxytyramine (3-MT)Homovanillic Acid (HVA)Rate of DA Metabolism
(R)-1-MeTHQ IncreaseNo significant changeIncreaseIncrease (~70%)Increase (~50%)
(S)-1-MeTHQ IncreaseDecrease (~60%)IncreaseDecrease (~40%)Decrease (~60%)

Table 1: Semi-quantitative summary of the effects of 1-MeTHQ enantiomers on dopamine and its metabolites in the rat striatum.

Experimental Protocols

Synthesis and Chiral Resolution of this compound Enantiomers

The synthesis of racemic this compound is commonly achieved through the Pictet-Spengler reaction . This involves the condensation of an amine with an aldehyde or ketone followed by cyclization.

Reaction:

  • Reactants: N-methylphenethylamine and acetaldehyde.

  • Conditions: Typically carried out in the presence of a protic or Lewis acid catalyst.

Chiral Resolution: The separation of the (R)- and (S)-enantiomers from the racemic mixture is a critical step. This is often accomplished by classical resolution using a chiral resolving agent .

Methodology:

  • Salt Formation: The racemic 1-MeTHQ is reacted with a chiral acid, such as (+)-tartaric acid or its derivatives, to form diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts exhibit different solubilities, allowing for their separation through fractional crystallization. One diastereomer will preferentially crystallize out of the solution.

  • Liberation of Enantiomers: The separated diastereomeric salts are then treated with a base to liberate the pure (R)- and (S)-enantiomers of 1-MeTHQ.

  • Purity Analysis: The enantiomeric purity of the separated products is determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC).

In Vivo Microdialysis for Measurement of Dopamine Release

Objective: To measure the extracellular levels of dopamine and its metabolites in specific brain regions of freely moving animals.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum).

  • Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF) at a low flow rate.

  • Sample Collection: Small molecules from the extracellular fluid, including dopamine and its metabolites, diffuse across the semi-permeable membrane of the probe and are collected in the dialysate.

  • Analysis: The collected dialysate samples are analyzed using a sensitive analytical technique, typically HPLC coupled with electrochemical detection (HPLC-ECD).

HPLC Analysis of Dopamine and its Metabolites

Objective: To separate and quantify dopamine, DOPAC, 3-MT, and HVA in brain tissue homogenates or microdialysate samples.

Methodology:

  • Sample Preparation: Brain tissue is homogenized in an acidic solution to precipitate proteins and stabilize the catecholamines. The supernatant is then filtered before injection. Microdialysate samples can often be injected directly.

  • Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18). A mobile phase containing a buffer, an ion-pairing agent, and an organic modifier is used to separate the compounds based on their physicochemical properties.

  • Electrochemical Detection: As the separated compounds elute from the column, they pass through an electrochemical detector. The detector applies a specific potential, causing the electroactive compounds (dopamine and its metabolites) to oxidize, generating a measurable electrical current that is proportional to their concentration.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to a standard curve generated from known concentrations of the compounds.

Signaling Pathways and Mechanisms of Action

The distinct biological activities of the 1-MeTHQ enantiomers stem from their differential interactions with key molecular targets and their subsequent influence on downstream signaling pathways.

Dopamine Metabolism Pathway

The following diagram illustrates the differential modulation of the dopamine metabolic pathway by the (R)- and (S)-enantiomers of 1-MeTHQ.

G cluster_0 Dopaminergic Neuron DA Dopamine MAO MAO DA->MAO Oxidative Deamination COMT COMT DA->COMT O-Methylation DOPAC DOPAC DOPAC->COMT HVA HVA ThreeMT 3-Methoxytyramine R_1MeTHQ (R)-1-MeTHQ R_1MeTHQ->MAO ? R_1MeTHQ->COMT Enhances S_1MeTHQ (S)-1-MeTHQ S_1MeTHQ->MAO Inhibits MAO->DOPAC COMT->HVA COMT->ThreeMT

Differential modulation of dopamine metabolism by 1-MeTHQ enantiomers.

Experimental Workflow for Assessing Neuroprotective Effects

The neuroprotective potential of 1-MeTHQ enantiomers is often evaluated using in vivo models of neurotoxicity. The following workflow outlines a typical experimental design.

G cluster_0 Experimental Groups cluster_1 Assessments cluster_2 Outcome Control Vehicle Control Behavioral Behavioral Tests (e.g., locomotor activity) Control->Behavioral Neurochem Neurochemical Analysis (HPLC-ECD of striatal tissue) Control->Neurochem Histology Immunohistochemistry (e.g., Tyrosine Hydroxylase staining) Control->Histology Neurotoxin Neurotoxin (e.g., MPTP) Neurotoxin->Behavioral Neurotoxin->Neurochem Neurotoxin->Histology R_Pretreat (R)-1-MeTHQ + Neurotoxin R_Pretreat->Behavioral R_Pretreat->Neurochem R_Pretreat->Histology S_Pretreat (S)-1-MeTHQ + Neurotoxin S_Pretreat->Behavioral S_Pretreat->Neurochem S_Pretreat->Histology Outcome Evaluation of Neuroprotection Behavioral->Outcome Neurochem->Outcome Histology->Outcome

Workflow for evaluating the neuroprotective effects of 1-MeTHQ enantiomers.

Conclusion

The enantiomers of this compound present a fascinating case of stereospecific pharmacology. Their opposing effects on dopamine metabolism highlight the importance of considering chirality in drug design and development. The (S)-enantiomer, with its MAO-inhibitory properties, and the (R)-enantiomer, which appears to enhance dopamine turnover through the COMT pathway, offer distinct avenues for therapeutic intervention in neurological and psychiatric disorders. Further research into the precise molecular targets and downstream signaling cascades of each enantiomer will be crucial for fully elucidating their therapeutic potential and for the rational design of novel, highly specific neuroprotective agents. This guide provides a foundational understanding of the current knowledge and the experimental approaches necessary to advance this promising area of research.

1-Methyl-1,2,3,4-tetrahydroquinoline: A Reversible Dual Inhibitor of Monoamine Oxidase-A and -B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Methyl-1,2,3,4-tetrahydroquinoline (1-Me-THQ), an endogenous amine also known as 1MeTIQ, has emerged as a compound of significant interest in neuropharmacology. This technical guide provides a comprehensive overview of its role as a reversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The document details its mechanism of action, neuroprotective properties, and its effects on monoamine metabolism. A core focus is placed on the presentation of its inhibitory characteristics, detailed experimental protocols for its characterization, and visualization of its interaction with key biological pathways. While recognized as a moderate inhibitor of both MAO isoforms with a preference for MAO-A, specific quantitative inhibitory constants from seminal studies were not available at the time of this review.[1] This guide synthesizes the current understanding of 1-Me-THQ and provides a framework for its further investigation as a potential therapeutic agent.

Introduction

Monoamine oxidases (MAOs) are a family of mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[2] The two main isoforms, MAO-A and MAO-B, differ in their substrate specificities and inhibitor sensitivities. Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are primarily used in the management of Parkinson's disease.[2]

This compound (1-Me-THQ) is an endogenous compound found in the mammalian brain that has demonstrated neuroprotective and antidepressant-like properties.[2][3] These effects are largely attributed to its ability to reversibly inhibit both MAO-A and MAO-B.[4] This dual, reversible inhibition profile presents a compelling case for its therapeutic potential, possibly offering a balanced modulation of monoamine levels with a reduced risk of the adverse effects associated with irreversible MAO inhibitors.

Data Presentation: Inhibitory Profile of this compound

The following tables summarize the known inhibitory characteristics of 1-Me-THQ against MAO-A and MAO-B. It is important to note that while the qualitative aspects of its inhibition are documented, specific IC50 and Kᵢ values from the foundational study by Patsenka and Antkiewicz-Michaluk (2004) were not accessible for this review. The data presented is based on descriptions from citing literature.

Table 1: In Vitro Inhibition of Monoamine Oxidase by this compound

Target EnzymeType of InhibitionPotencySelectivityReference
MAO-A ReversibleModeratePreferential[1]
MAO-B ReversibleModerateLower than MAO-A[1]

Table 2: Quantitative Inhibition Data for this compound

Target EnzymeIC50 ValueKᵢ ValueReference
MAO-A Data not availableData not availablePatsenka & Antkiewicz-Michaluk, 2004
MAO-B Data not availableData not availablePatsenka & Antkiewicz-Michaluk, 2004

Note: The primary source for quantitative data, Patsenka & Antkiewicz-Michaluk, Pol J Pharmacol, 2004, 56(6), 727-734, was not available for direct review.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of 1-Me-THQ as a MAO inhibitor.

In Vitro Monoamine Oxidase Inhibition Assay

This protocol describes a common method for determining the inhibitory potency (IC50) of a compound against MAO-A and MAO-B.

Objective: To quantify the concentration of 1-Me-THQ required to inhibit 50% of the activity of MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • This compound (test inhibitor)

  • Clorgyline (selective irreversible MAO-A inhibitor, positive control)

  • Selegiline (selective irreversible MAO-B inhibitor, positive control)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well microplates (black, for fluorescence readings)

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 1-Me-THQ in DMSO. Create a series of dilutions in phosphate buffer to achieve a range of final assay concentrations.

  • Assay Setup: In a 96-well plate, add the appropriate volume of each 1-Me-THQ dilution. Include wells for a vehicle control (buffer with DMSO) and positive controls (clorgyline for MAO-A, selegiline for MAO-B).

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to each well.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Add the kynuramine substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement: The enzymatic conversion of kynuramine produces a fluorescent product. Measure the fluorescence intensity using a microplate reader (excitation ~310 nm, emission ~400 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of 1-Me-THQ relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Assessment of Inhibition Reversibility by Dialysis

This protocol determines whether the inhibition of MAO by 1-Me-THQ is reversible.

Objective: To assess the recovery of MAO activity after removal of the inhibitor by dialysis.

Materials:

  • MAO-A or MAO-B enzyme

  • This compound

  • Phosphate buffer

  • Dialysis tubing (with an appropriate molecular weight cutoff)

  • Substrate (e.g., kynuramine)

  • Spectrofluorometer or microplate reader

Procedure:

  • Enzyme-Inhibitor Incubation: Incubate the MAO enzyme with a concentration of 1-Me-THQ that produces significant inhibition (e.g., 5-10 times the IC50) for a set period (e.g., 30 minutes) at 37°C. Prepare a control sample with the enzyme and buffer only.

  • Dialysis: Place the enzyme-inhibitor mixture and the control sample into separate dialysis tubes. Dialyze both against a large volume of cold phosphate buffer for an extended period (e.g., 24 hours), with several buffer changes, to remove the unbound inhibitor.

  • Activity Measurement: After dialysis, measure the enzymatic activity of both the inhibitor-treated and control samples using the in vitro MAO inhibition assay described above.

  • Data Analysis: Compare the activity of the inhibitor-treated enzyme to the control enzyme. A significant recovery of enzyme activity in the inhibitor-treated sample indicates that the inhibition is reversible.

Visualizations: Pathways and Workflows

Dopamine Metabolism and the Impact of 1-Me-THQ

The following diagram illustrates the metabolic pathway of dopamine and highlights the points of inhibition by 1-Me-THQ.

Dopamine Dopamine DOPAC DOPAC Dopamine->DOPAC Oxidative Deamination 3-MT 3-Methoxytyramine Dopamine->3-MT HVA HVA DOPAC->HVA 3-MT->HVA MAO_A MAO-A MAO_A->DOPAC MAO_B MAO-B MAO_B->DOPAC COMT COMT COMT->HVA COMT->3-MT MeTHQ 1-Me-THQ MeTHQ->MAO_A Inhibits MeTHQ->MAO_B Inhibits

Caption: Dopamine metabolism pathway and points of inhibition by 1-Me-THQ.

Experimental Workflow for Characterizing a Reversible MAO Inhibitor

This diagram outlines the logical flow of experiments to characterize a compound like 1-Me-THQ as a reversible MAO inhibitor.

start Start: Synthesize or Obtain 1-Me-THQ in_vitro_assay In Vitro MAO Inhibition Assay (MAO-A & MAO-B) start->in_vitro_assay determine_ic50 Determine IC50 Values in_vitro_assay->determine_ic50 reversibility_assay Reversibility Assay (e.g., Dialysis) determine_ic50->reversibility_assay assess_recovery Assess Recovery of Enzyme Activity reversibility_assay->assess_recovery competitive_assay Kinetic Studies (Lineweaver-Burk Plot) assess_recovery->competitive_assay determine_ki Determine Ki and Inhibition Type competitive_assay->determine_ki in_vivo_studies In Vivo Studies (e.g., Microdialysis) determine_ki->in_vivo_studies assess_neurochemical_effects Assess Effects on Neurotransmitter Levels in_vivo_studies->assess_neurochemical_effects end Conclusion: Characterize as Reversible MAO-A/B Inhibitor assess_neurochemical_effects->end

Caption: Workflow for the characterization of a reversible MAO inhibitor.

Conclusion

This compound is a promising endogenous compound that acts as a reversible inhibitor of both MAO-A and MAO-B. Its ability to modulate the levels of key monoamine neurotransmitters underlies its observed neuroprotective and antidepressant-like effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of 1-Me-THQ and similar compounds. Further research to definitively quantify its inhibitory constants and to fully elucidate the downstream signaling pathways activated by its MAO-inhibiting activity is warranted to fully understand its therapeutic potential. The development of dual, reversible MAO inhibitors like 1-Me-THQ may offer a refined approach to treating a range of neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Mechanism of Action of 1-Methyl-1,2,3,4-tetrahydroquinoline in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,2,3,4-tetrahydroquinoline (1-Me-THQ) is an endogenous amine present in the mammalian brain that has garnered significant interest for its neuroprotective and pharmacologically active properties.[1][2] Structurally similar to other tetrahydroisoquinoline compounds, 1-Me-THQ stands out for its potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core mechanisms of action of 1-Me-THQ in the brain, with a focus on its enzymatic interactions, neuroprotective effects, and modulation of neurotransmitter systems. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising endogenous compound.

Core Mechanisms of Action

The neuropharmacological effects of 1-Me-THQ are multifaceted, primarily revolving around its ability to inhibit monoamine oxidase, exert neuroprotective effects against various toxins, and modulate glutamatergic neurotransmission.

Inhibition of Monoamine Oxidase (MAO)

1-Me-THQ is a reversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][3][4][5] These enzymes are crucial for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. By inhibiting MAO, 1-Me-THQ effectively increases the synaptic availability of these neurotransmitters, which is a key mechanism underlying its observed antidepressant-like effects.[1][2] The inhibition of MAO also contributes to its neuroprotective properties by reducing the formation of reactive oxygen species (ROS) and neurotoxic metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) from dopamine metabolism.[1]

Table 1: Monoamine Oxidase (MAO) Inhibition by 1-Me-THQ

EnzymeInhibition TypeKi ValueIC50 ValueReference
MAO-AReversibleNot explicitly reportedNot explicitly reported[1][3][4]
MAO-BReversibleNot explicitly reportedNot explicitly reported[1][3][4]

Note: While multiple sources confirm 1-Me-THQ as a reversible inhibitor of both MAO-A and MAO-B, specific Ki or IC50 values are not consistently reported in the reviewed literature.

Neuroprotective Effects

1-Me-THQ demonstrates significant neuroprotective activity in various in vitro and in vivo models of neurodegeneration. This protection is attributed to its ability to counteract the effects of several potent neurotoxins.

  • MPP+: 1-Me-THQ protects against the neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, which is known to cause parkinsonism by inhibiting mitochondrial complex I.[6][7]

  • Rotenone: It also mitigates the neuronal damage caused by rotenone, another mitochondrial complex I inhibitor.[8][9]

  • 6-Hydroxydopamine (6-OHDA): 1-Me-THQ has been shown to protect dopaminergic neurons from the oxidative stress and cell death induced by 6-OHDA.[10][11]

Table 2: Neuroprotective Effects of 1-Me-THQ Against Various Neurotoxins

NeurotoxinModel SystemProtective EffectEC50/IC50 ValueReference
MPP+Cultured dopaminergic neuronsAttenuation of cell deathNot explicitly reported[6][7]
RotenoneSH-SY5Y cellsIncreased cell viabilityNot explicitly reported[8][9]
6-OHDAPrimary neuronal culturesPrevention of neuronal lossNot explicitly reported[10][11]

Note: While the neuroprotective effects are well-established, specific EC50 or IC50 values for 1-Me-THQ in these models are not consistently available in the reviewed literature.

The neuroprotective actions of 1-Me-THQ are also linked to its intrinsic antioxidant properties. It can scavenge free radicals and reduce oxidative stress, a common pathway of neuronal damage in neurodegenerative diseases.[12]

Modulation of Glutamatergic Neurotransmission

1-Me-THQ interacts with the glutamatergic system, a key excitatory neurotransmitter system in the brain. Evidence suggests that 1-Me-THQ acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. This action is thought to contribute to its neuroprotective effects by preventing excitotoxicity, a process where excessive glutamate receptor activation leads to neuronal damage. The interaction appears to be at the phencyclidine (PCP) binding site within the NMDA receptor ion channel.

Table 3: 1-Me-THQ Interaction with the NMDA Receptor

Receptor SiteBinding Affinity (Ki)Assay MethodReference
NMDA Receptor (PCP site)Not explicitly reported[3H]MK-801 binding assay[13][14][15]

Signaling Pathways

The multifaceted mechanism of action of 1-Me-THQ involves the modulation of several key intracellular signaling pathways. The following diagrams illustrate these interactions.

cluster_Dopamine Dopamine Metabolism cluster_1MeTHQ 1-Me-THQ Action Dopamine Dopamine DOPAC DOPAC Dopamine->DOPAC MAO-B HVA HVA DOPAC->HVA COMT MeTHQ 1-Me-THQ MeTHQ->DOPAC Inhibits

Figure 1: Dopamine Metabolism and 1-Me-THQ Inhibition.

cluster_Toxin Neurotoxin Action cluster_MeTHQ 1-Me-THQ Neuroprotection Toxin MPP+ / Rotenone ComplexI Mitochondrial Complex I Toxin->ComplexI Inhibits ROS ROS Production ComplexI->ROS Apoptosis Apoptosis ROS->Apoptosis MeTHQ 1-Me-THQ MeTHQ->ComplexI Protects MeTHQ->ROS Scavenges

Figure 2: Neuroprotection by 1-Me-THQ against Mitochondrial Toxins.

cluster_NMDA NMDA Receptor Signaling cluster_MeTHQ_NMDA 1-Me-THQ Modulation Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR IonChannel Ion Channel NMDAR->IonChannel Opens CaInflux Ca2+ Influx IonChannel->CaInflux Excitotoxicity Excitotoxicity CaInflux->Excitotoxicity MeTHQ_NMDA 1-Me-THQ MeTHQ_NMDA->IonChannel Blocks

Figure 3: 1-Me-THQ Interaction with the NMDA Receptor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of 1-Me-THQ.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method to determine the inhibitory potential of 1-Me-THQ on MAO-A and MAO-B activity.

Materials:

  • Rat brain mitochondria (as a source of MAO-A and MAO-B)

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • 1-Me-THQ

  • Phosphate buffer (pH 7.4)

  • Spectrofluorometer

Procedure:

  • Preparation of Mitochondria: Homogenize rat brain tissue in cold phosphate buffer and isolate the mitochondrial fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, add phosphate buffer, the respective MAO substrate (kynuramine for MAO-A or benzylamine for MAO-B), and varying concentrations of 1-Me-THQ.

  • Enzyme Reaction: Initiate the reaction by adding the mitochondrial preparation to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Detection: Measure the formation of the fluorescent product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) using a spectrofluorometer.

  • Data Analysis: Calculate the percentage of inhibition at each 1-Me-THQ concentration and determine the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

start Prepare Reagents (Buffer, Substrate, 1-Me-THQ) prep_mito Isolate Brain Mitochondria start->prep_mito add_reagents Add Buffer, Substrate, and 1-Me-THQ start->add_reagents setup Set up 96-well Plate prep_mito->setup add_mito Add Mitochondrial Suspension setup->add_mito add_reagents->setup incubate Incubate at 37°C add_mito->incubate stop_reaction Stop Reaction incubate->stop_reaction read_fluorescence Measure Fluorescence stop_reaction->read_fluorescence analyze Calculate IC50/Ki read_fluorescence->analyze

Figure 4: Workflow for MAO Activity Assay.
Cell-Based Neuroprotection Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the neuroprotective effect of 1-Me-THQ against a neurotoxin.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Neurotoxin (e.g., MPP+, rotenone, or 6-OHDA)

  • 1-Me-THQ

  • MTT solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate neuronal cells in a 96-well plate and allow them to adhere and grow.

  • Pre-treatment: Treat the cells with various concentrations of 1-Me-THQ for a specified period (e.g., 1-2 hours).

  • Toxin Exposure: Add the neurotoxin to the wells (except for the control group) and incubate for a duration known to induce cell death (e.g., 24 hours).

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution. Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the EC50 value of 1-Me-THQ for its neuroprotective effect.

seed_cells Seed Neuronal Cells in 96-well Plate pretreat Pre-treat with 1-Me-THQ seed_cells->pretreat add_toxin Add Neurotoxin pretreat->add_toxin incubate_toxin Incubate add_toxin->incubate_toxin add_mtt Add MTT Solution incubate_toxin->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze_viability Calculate Cell Viability and EC50 read_absorbance->analyze_viability

Figure 5: Workflow for a Cell Viability (MTT) Assay.
NMDA Receptor Binding Assay ([3H]MK-801)

This protocol describes a competitive radioligand binding assay to investigate the interaction of 1-Me-THQ with the NMDA receptor ion channel.

Materials:

  • Rat brain membranes (source of NMDA receptors)

  • [3H]MK-801 (radioligand)

  • Unlabeled MK-801 (for non-specific binding)

  • 1-Me-THQ

  • Tris-HCl buffer (pH 7.4)

  • Glutamate and Glycine (co-agonists)

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare rat brain membranes by homogenization and centrifugation.

  • Assay Setup: In test tubes, combine the brain membrane preparation, [3H]MK-801 at a concentration near its Kd, glutamate, and glycine.

  • Competition: Add varying concentrations of 1-Me-THQ to a set of tubes. For total binding, add buffer instead of 1-Me-THQ. For non-specific binding, add a high concentration of unlabeled MK-801.

  • Incubation: Incubate the tubes at room temperature to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each 1-Me-THQ concentration and determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.

start_binding Prepare Reagents (Membranes, [3H]MK-801, etc.) setup_tubes Set up Assay Tubes start_binding->setup_tubes add_components Add Membranes, [3H]MK-801, Glutamate, Glycine setup_tubes->add_components add_competitor Add 1-Me-THQ or Unlabeled MK-801 add_components->add_competitor incubate_binding Incubate to Equilibrium add_competitor->incubate_binding filter Rapid Filtration incubate_binding->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze_binding Calculate Specific Binding and Ki count->analyze_binding

Figure 6: Workflow for a Radioligand Binding Assay.

Summary and Future Directions

This compound is an endogenous compound with a complex and promising mechanism of action in the brain. Its ability to act as a reversible MAO inhibitor, a neuroprotectant against a variety of toxins, and a modulator of the glutamatergic system positions it as a compelling candidate for further investigation in the context of neurodegenerative and psychiatric disorders. The convergence of these mechanisms on key pathways involved in neuronal survival and function underscores its therapeutic potential.

Future research should focus on obtaining more precise quantitative data on its binding affinities and inhibitory constants to facilitate structure-activity relationship studies and the design of more potent and selective analogs. Furthermore, extensive preclinical studies in animal models of diseases such as Parkinson's disease and depression are warranted to fully elucidate its therapeutic efficacy and safety profile. A deeper understanding of the downstream signaling cascades activated by 1-Me-THQ will also be crucial in harnessing its full therapeutic potential for the treatment of debilitating brain disorders.

References

An In-depth Technical Guide on the Neurochemical Effects of 1-Methyl-1,2,3,4-tetrahydroquinoline on Dopamine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Methyl-1,2,3,4-tetrahydroquinoline (1-Me-THQ) is an endogenous amine compound found in the mammalian brain that has garnered significant scientific interest for its potent neuroprotective and neuromodulatory properties.[1][2] This technical guide provides a comprehensive overview of the neurochemical effects of 1-Me-THQ, with a specific focus on its intricate interactions with the dopamine metabolic pathways. The primary mechanism of action involves the reversible inhibition of monoamine oxidase (MAO), which directly alters the catabolism of dopamine, leading to increased neurotransmitter availability.[3][4] Furthermore, 1-Me-THQ exhibits free-radical scavenging properties and demonstrates significant neuroprotective efficacy in preclinical models of Parkinson's disease by mitigating the effects of dopaminergic neurotoxins such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[2][5] This document synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the underlying biochemical pathways and experimental workflows to serve as a critical resource for professionals in neuroscience and drug development.

Core Neurochemical Mechanism: Modulation of Dopamine Metabolism

The most significant physiological role of 1-Me-THQ is its function as a natural regulator of the dopamine neurotransmitter system.[2] Its primary influence stems from its ability to alter the enzymatic degradation of dopamine.

Inhibition of Monoamine Oxidase (MAO)

1-Me-THQ is a potent, reversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B.[2][4] These enzymes are critical for the degradation of monoamine neurotransmitters, including dopamine.[6]

  • MAO-A: Primarily metabolizes serotonin and norepinephrine but also acts on dopamine.

  • MAO-B: Primarily metabolizes dopamine.

By inhibiting these enzymes, 1-Me-THQ effectively reduces the oxidative deamination of dopamine to its intermediate metabolite, 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is subsequently converted to 3,4-dihydroxyphenylacetic acid (DOPAC).[4] This inhibition leads to a redirection of dopamine metabolism. Instead of being broken down intraneuronally by MAO, dopamine persists longer in the synaptic cleft and is more available to be metabolized by the extraneuronal enzyme Catechol-O-methyltransferase (COMT).[4] This shifts the metabolic balance, leading to a significant decrease in DOPAC levels and a corresponding increase in the COMT-derived metabolite, 3-methoxytyramine (3-MT).[4][7]

Impact on Dopamine and Metabolite Concentrations

Administration of 1-Me-THQ consistently leads to significant alterations in the levels of dopamine and its metabolites in key brain regions, particularly the striatum and substantia nigra. In a study involving a diabetic neuropathic pain model in mice, a 15 mg/kg dose of 1-Me-THQ resulted in a marked 36% increase in striatal dopamine concentrations.[2] In neurotoxin-induced models of Parkinson's disease, 1-Me-THQ has been shown to completely prevent the fall in dopamine release caused by toxins like 6-OHDA.[4]

Data Presentation

Table 1: Effects of 1-Me-THQ on Striatal Monoamine and Metabolite Levels
Compound/TreatmentBrain RegionParameterChangeAnimal ModelReference
1-Me-THQ (15 mg/kg, i.p.)StriatumDopamine▲ 36%STZ-induced Diabetic Mice[2]
1-Me-THQ (45 mg/kg, i.p.)StriatumNoradrenaline▲ 33%STZ-induced Diabetic Mice[2]
1-Me-THQ (15 mg/kg, i.p.)StriatumSerotonin▲ 36%STZ-induced Diabetic Mice[2]
Chronic TIQ* (50 mg/kg)StriatumDOPAC▼ Strongly DepressedRat[7]
Chronic TIQ* (50 mg/kg)Striatum3-MT▲ Markedly EnhancedRat[7]
Chronic TIQ* (50 mg/kg)Substantia NigraDOPAC▼ Strongly DepressedRat[7]
Chronic TIQ* (50 mg/kg)Substantia Nigra3-MT▲ Markedly EnhancedRat[7]
Note: TIQ (1,2,3,4-tetrahydroisoquinoline) is the parent compound of 1-Me-THQ and shows a similar mechanism of shifting dopamine catabolism from the MAO to the COMT pathway.
Table 2: Neuroprotective Effects of 1-Me-THQ in Parkinson's Disease Models
NeurotoxinParameterEffect of NeurotoxinEffect of 1-Me-THQ TreatmentAnimal ModelReference
6-OHDA (unilateral lesion)Striatal Dopamine Release▼ ~70% ReductionCompletely Blocked ReductionRat[4][8]
6-OHDA (unilateral lesion)Striatal 3-MT Release▼ ~50% ReductionCompletely Blocked ReductionRat[4]
6-OHDA (unilateral lesion)Substantia Nigra Tyrosine Hydroxylase▼ ~50% ReductionSignificantly Inhibited ReductionRat[4]
MPTPStriatal Dopamine Content▼ ReductionInhibited ReductionMouse[5]
MPTPNigral Tyrosine Hydroxylase-Positive Cells▼ ReductionInhibited ReductionMouse[5]

Signaling Pathways and Workflows

Dopamine_Metabolism cluster_synthesis Dopamine Synthesis cluster_metabolism Dopamine Catabolism cluster_inhibitor Inhibitory Action Tyr Tyrosine LDOPA L-DOPA Tyr->LDOPA TH DA Dopamine LDOPA->DA AADC DOPAC DOPAC DA->DOPAC MAO/ALDH (Intraneuronal) NMN 3-MT DA->NMN COMT (Extraneuronal) HVA HVA DOPAC->HVA COMT NMN->HVA MAO/ALDH MeTHQ 1-Me-THQ MAO_Target MAO MeTHQ->MAO_Target Inhibition

Caption: Dopamine metabolism pathway and the inhibitory action of 1-Me-THQ.

Experimental_Workflow cluster_model Animal Model Preparation cluster_treatment Treatment Protocol cluster_analysis Neurochemical & Behavioral Analysis A1 Selection of Rodent Model (e.g., Wistar Rat) A2 Unilateral 6-OHDA Lesion in Substantia Nigra A1->A2 B1 Group Allocation: 1. Sham-operated Control 2. 6-OHDA + Vehicle 3. 6-OHDA + 1-Me-THQ (e.g., 50 mg/kg) A2->B1 B2 Chronic Administration (e.g., 14 days) B1->B2 C1 In Vivo Microdialysis in Striatum B2->C1 C3 Post-mortem Tissue Analysis (Immunoblotting for Tyrosine Hydroxylase) B2->C3 C2 Quantification of Dopamine & Metabolites via HPLC C1->C2 D1 Data Analysis & Interpretation C2->D1 C3->D1

Caption: Experimental workflow for assessing the neuroprotection of 1-Me-THQ.

Logical_Relationships center 1-Me-THQ n1 Reversible MAO-A/B Inhibition center->n1 n5 Free Radical Scavenging center->n5 n6 Antagonism of Neurotoxins (6-OHDA, MPTP) center->n6 n2 Decreased Oxidative Dopamine Catabolism n1->n2 n7 Shift to COMT Pathway (Increased 3-MT) n1->n7 n3 Increased Dopamine Availability n2->n3 n4 Neuroprotection of Dopaminergic Neurons n3->n4 n5->n4 n6->n4

Caption: Logical relationships of 1-Me-THQ's multifaceted neurochemical actions.

Key Experimental Protocols

Protocol for 6-OHDA-Induced Parkinson's Disease Model and Drug Treatment

This protocol outlines the methodology for inducing a dopaminergic lesion and assessing the neuroprotective effects of 1-Me-THQ, as adapted from studies like Wąsik et al.[4]

  • Animal Subjects: Male Wistar rats (250-300g) are housed under standard laboratory conditions (12h light/dark cycle, food and water ad libitum).

  • Anesthesia: Rats are anesthetized with an appropriate agent (e.g., ketamine/xylazine cocktail, i.p.) and placed in a stereotaxic frame.

  • 6-OHDA Lesioning:

    • A burr hole is drilled in the skull overlying the substantia nigra.

    • A solution of 6-hydroxydopamine (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) is infused unilaterally into the right substantia nigra over several minutes using a Hamilton syringe.

    • The injection cannula is left in place for an additional 5 minutes to allow for diffusion before being slowly withdrawn.

    • Sham-operated control animals receive an infusion of the vehicle solution only.

  • Post-Operative Care & Recovery: Animals are allowed to recover for a period of 14 days to allow for the full development of the dopaminergic lesion.

  • Drug Administration:

    • Animals are divided into treatment groups: (1) Sham + Vehicle, (2) 6-OHDA + Vehicle, (3) 6-OHDA + 1-Me-THQ.

    • 1-Me-THQ (e.g., 50 mg/kg) or vehicle is administered intraperitoneally (i.p.) daily for a chronic period (e.g., 14 days).

Protocol for In Vivo Microdialysis and HPLC Analysis

This protocol details the measurement of extracellular dopamine and metabolite levels in the striatum of freely moving animals.

  • Guide Cannula Implantation: Prior to or during the 6-OHDA surgery, a guide cannula is stereotaxically implanted above the striatum and secured to the skull with dental cement.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the striatum.

  • Perfusion and Basal Sample Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0-2.0 µL/min). After a stabilization period (e.g., 90-120 min), basal dialysate samples are collected at regular intervals (e.g., every 20 min).

  • Sample Analysis via HPLC:

    • Dialysate samples are immediately injected into a High-Performance Liquid Chromatography (HPLC) system equipped with an electrochemical detector.

    • Mobile Phase: A typical mobile phase consists of a buffered aqueous solution (e.g., sodium dihydrogen phosphate, EDTA) with an organic modifier (e.g., acetonitrile) and an ion-pairing agent (e.g., sodium 1-octanesulfonate), adjusted to an acidic pH.[9]

    • Chromatography: Separation is achieved on a C18 reverse-phase column.

    • Detection: An electrochemical detector is set at an oxidizing potential (e.g., +700 mV) sufficient to detect dopamine, DOPAC, HVA, and 3-MT.

    • Quantification: The concentration of each analyte in the sample is determined by comparing its peak area to that of known standards. Results are often expressed as a percentage of the basal level.[9]

Conclusion for Drug Development Professionals

The neurochemical profile of 1-Me-THQ presents a compelling case for its therapeutic potential, particularly in the context of neurodegenerative disorders like Parkinson's disease. Its dual action as a MAO inhibitor and a neuroprotectant offers a multi-pronged therapeutic strategy. By inhibiting MAO, 1-Me-THQ not only boosts depleted dopamine levels but also reduces the production of toxic byproducts associated with dopamine's oxidative metabolism, such as reactive oxygen species.[4] Its demonstrated ability to protect dopaminergic neurons from well-established neurotoxins in preclinical models further underscores its disease-modifying potential.[4][5] For drug development professionals, 1-Me-THQ and its derivatives represent a promising class of compounds that warrant further investigation for their ability to provide both symptomatic relief and neuroprotection, a combination highly sought after in the treatment of progressive neurological illnesses.

References

The Structure-Activity Relationship of 1-Methyl-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-1,2,3,4-tetrahydroquinoline (MTHQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The strategic placement of a methyl group at the nitrogen atom (N-1) significantly influences the molecule's physicochemical properties and its interaction with biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of MTHQ derivatives, focusing on their anticancer and acetylcholinesterase inhibitory activities. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development in this area.

Anticancer Activity of this compound Derivatives

Substituted this compound derivatives have emerged as a promising class of anticancer agents. Their mechanism of action is often linked to the inhibition of critical cellular processes in cancer cells, including cell cycle progression and microtubule dynamics.

Quantitative Data Summary

The in vitro cytotoxic activity of various this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1a 2-methyl-8-methylene-3-acetylC6 (Rat Glioblastoma)115 ± 1.1[1]
MCF-7 (Human Breast Cancer)117 ± 1.2[1]
PC3 (Human Prostate Cancer)116 ± 1.2[1]
SH-SY5Y (Human Neuroblastoma)128 ± 1.3[1]
1b Ethyl 2-methyl-8-methylene-3-carboxylateC6 (Rat Glioblastoma)169 ± 1.8[1]
MCF-7 (Human Breast Cancer)187 ± 2.0[1]
PC3 (Human Prostate Cancer)147 ± 1.5[1]
SH-SY5Y (Human Neuroblastoma)144 ± 1.5[1]
2a (THQ 18) 4-acetamido-2-methylHeLa (Cervical Cancer)13.15[2]
3a 3,4-diaryl-5,7-dimethoxyVariousLow micromolar[3]

Structure-Activity Relationship Insights:

  • Substitution at C-3: The nature of the substituent at the C-3 position significantly impacts cytotoxic activity. As seen with compounds 1a and 1b , an acetyl group (1a ) generally confers greater potency across multiple cell lines compared to an ethyl carboxylate group (1b ).[1]

  • Substitution at C-4: The introduction of an acetamido group at the C-4 position in a 2-methyl-tetrahydroquinoline scaffold (2a ) resulted in notable activity against HeLa cells.[2]

  • Aromatic Substituents: The presence of aryl groups at the C-3 and C-4 positions, as seen in compound 3a , can lead to low micromolar inhibition of various cancer cell lines.[3]

KDM5A-Mediated Cell Cycle Regulation Signaling Pathway

Several studies suggest that the anticancer effects of some quinoline derivatives are mediated through the regulation of lysine-specific demethylase 5A (KDM5A), a histone demethylase implicated in cancer progression.[2] KDM5A can influence the expression of key cell cycle regulators, such as p27 and cyclin D1.[4][5]

KDM5A_Pathway KDM5A KDM5A p27_promoter p27 Gene Promoter KDM5A->p27_promoter Demethylates H3K4me3 (Represses Transcription) p27 p27 (CDK Inhibitor) p27_promoter->p27 Transcription & Translation CDK4_CyclinD1 CDK4/Cyclin D1 Complex p27->CDK4_CyclinD1 Inhibits CellCycle Cell Cycle Progression (G1 to S phase) CDK4_CyclinD1->CellCycle Promotes Proliferation Cancer Cell Proliferation CellCycle->Proliferation Leads to

KDM5A-Mediated Cell Cycle Regulation
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Acetylcholinesterase Inhibitory Activity

This compound derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data Summary

The in vitro inhibitory activity of various this compound derivatives against acetylcholinesterase is presented below.

Compound IDSubstitution PatternIC50 (nM)Reference
4a Tacrine-tetrahydroquinoline heterodimer (n=3 methylene linker)0.9 ± 0.06[6]
5a Indeno[1,2-b]quinolin-10-ylamine derivativeVaries[7]
6a 2,3-Dihydro-1H-cyclopenta[b]quinoline derivative3.65[8]

Structure-Activity Relationship Insights:

  • Hybrid Molecules: Heterodimers combining the tetrahydroquinoline core with other known AChE inhibitors, such as tacrine, can exhibit potent, nanomolar-level inhibition. The length of the linker between the two pharmacophores is a critical determinant of activity.[6]

  • Fused Ring Systems: Fused polycyclic systems incorporating the tetrahydroquinoline moiety, such as indenoquinolines, can also act as effective AChE inhibitors.[7]

  • Cyclopenta[b]quinoline Derivatives: The fusion of a cyclopentane ring to the quinoline core can yield highly potent AChE inhibitors, as demonstrated by the nanomolar activity of compound 6a .[8]

Cholinergic Neurotransmission Signaling Pathway

Acetylcholinesterase plays a crucial role in the cholinergic synapse by terminating the signal transmission. Inhibition of AChE increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_synthesis Acetylcholine (ACh) ChAT->ACh_synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle Packaging SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release AChR Acetylcholine Receptor (Muscarinic/Nicotinic) SynapticCleft->AChR Binding AChE Acetylcholinesterase (AChE) SynapticCleft->AChE ACh Degradation Signal Signal Transduction AChR->Signal MTHQ MTHQ Derivative (AChE Inhibitor) MTHQ->AChE Inhibition

Cholinergic Neurotransmission and AChE Inhibition
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and rapid colorimetric assay to measure cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound derivatives (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a 15 mM solution of ATCI in deionized water (prepare fresh).

    • Prepare a 3 mM solution of DTNB in phosphate buffer (protect from light).

    • Prepare serial dilutions of the test compounds in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL of phosphate buffer.

    • Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of buffer or DMSO.

    • Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of test compound solution at various concentrations.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add 20 µL of ATCI solution to all wells, followed by 20 µL of DTNB solution.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Synthesis of this compound Derivatives

A variety of synthetic methods are available for the preparation of the 1,2,3,4-tetrahydroquinoline core structure. A common and effective approach for the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines, which can be adapted for 1-methyl derivatives, involves a multi-step sequence.

General Synthetic Workflow

A representative synthetic workflow for N-substituted tetrahydroquinolines is the Bischler-Napieralski reaction followed by reduction. For N-methyl derivatives, a reductive amination approach is also common.

Synthesis_Workflow StartingMaterials β-Phenylethylamine + Acylating Agent Acylation N-Acyl-β-phenylethylamine StartingMaterials->Acylation Acylation Cyclization 3,4-Dihydroisoquinoline Acylation->Cyclization Bischler-Napieralski (e.g., POCl3) Reduction 1,2,3,4-Tetrahydroisoquinoline Cyclization->Reduction Reduction (e.g., NaBH4) N_Alkylation This compound Reduction->N_Alkylation N-Methylation (e.g., HCHO, HCOOH)

General Synthetic Workflow for MTHQ Derivatives
Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolines via Reductive Amination

This protocol describes a general procedure for the synthesis of 1-methyl-1,2,3,4-tetrahydroquinolines from the corresponding quinoline.

Materials:

  • Substituted quinoline

  • Reducing agent (e.g., Sodium borohydride (NaBH4) or catalytic hydrogenation with H2/Pd-C)

  • Formaldehyde (for N-methylation)

  • Formic acid (for Eschweiler-Clarke reaction) or other methylating agents

  • Appropriate solvents (e.g., methanol, ethanol, dichloromethane)

Procedure:

  • Reduction of the Quinoline Ring:

    • Dissolve the substituted quinoline in a suitable solvent (e.g., methanol).

    • Add the reducing agent (e.g., NaBH4) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 1,2,3,4-tetrahydroquinoline.

  • N-Methylation (Eschweiler-Clarke Reaction):

    • To the synthesized 1,2,3,4-tetrahydroquinoline, add an excess of formaldehyde and formic acid.

    • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and make it alkaline with a base (e.g., NaOH solution).

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired this compound derivative.

This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data, protocols, and pathway visualizations are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and development of novel therapeutic agents based on this versatile scaffold.

References

An In-depth Technical Guide on the Antidepressant-like Properties of 1-Methyl-1,2,3,4-tetrahydroquinoline (1-Me-THQ) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THQ) is an endogenous amine compound naturally present in the mammalian brain.[1][2] It is a derivative of 1,2,3,4-tetrahydroisoquinoline (TIQ) and has garnered significant scientific interest for its broad spectrum of pharmacological activity.[3] Research has highlighted its neuroprotective potential, particularly in models of Parkinson's disease, and its ability to act as a free radical scavenger.[3][4] More recently, studies have focused on its antidepressant-like properties, suggesting its potential as a novel therapeutic agent for depressive disorders.[2][4][5] This technical guide provides a comprehensive overview of the preclinical evidence for the antidepressant-like effects of 1-Me-THQ in rat models, detailing its mechanism of action, quantitative behavioral and neurochemical data, and the experimental protocols used in its evaluation.

Proposed Mechanism of Action

The primary antidepressant-like mechanism of 1-Me-THQ is attributed to its function as a reversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) enzymes.[2][4] MAO enzymes are crucial for the degradation of monoamine neurotransmitters, including serotonin (5-HT), dopamine (DA), and noradrenaline (NA). By inhibiting MAO, 1-Me-THQ prevents the breakdown of these neurotransmitters, leading to their increased concentration in the synaptic cleft.[2][5] This enhanced monoaminergic transmission is a well-established mechanism for many clinically effective antidepressant drugs.[6] The action of 1-Me-THQ is broader than that of some classic antidepressants, such as desipramine, as it inhibits the MAO-dependent oxidation of dopamine and serotonin in multiple brain structures.[2][5]

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Therapeutic Effect Monoamines Monoamines (DA, 5-HT, NA) MAO MAO-A & MAO-B Monoamines->MAO Degradation IncreasedMonoamines Increased Synaptic Monoamines Monoamines->IncreasedMonoamines Increased Availability Metabolites Inactive Metabolites MAO->Metabolites Effect Antidepressant-like Effect IncreasedMonoamines->Effect Leads to MeTHQ 1-Me-THQ MeTHQ->MAO Inhibits

Proposed mechanism of 1-Me-THQ action.

Data Presentation: Behavioral and Neurochemical Findings

The antidepressant-like effects of 1-Me-THQ have been quantified in rats primarily through the Forced Swim Test (FST), a widely used behavioral paradigm for screening potential antidepressant compounds.[2][7] Neurochemical analyses using High-Performance Liquid Chromatography (HPLC) provide corroborating evidence by measuring changes in brain monoamine levels.[2][6]

Table 1: Effects of 1-Me-THQ in the Forced Swim Test (FST) in Rats
Treatment GroupDose (mg/kg, i.p.)Outcome MeasureResultReference
ControlSalineImmobility TimeBaseline[1][2]
1-Me-THQ25 (chronic)Immobility TimeSignificantly decreased[1]
1-Me-THQ + Desipramine-Immobility TimeDecreased (synergistic effect)[2][5]
Reserpine Model0.2 (chronic)Immobility TimeIncreased (depressive-like state)[1]
1-Me-THQ + Reserpine25 (chronic)Immobility TimeAntagonized reserpine-induced increase[1]
Clonidine Model0.1 (acute)Immobility TimeNo significant change[8]
1-Me-THQ + Clonidine25 (acute)Immobility TimeSignificantly decreased[8]

Note: "i.p." refers to intraperitoneal administration. The FST measures "behavioral despair," where a decrease in immobility time is indicative of an antidepressant-like effect.[9]

Table 2: Neurochemical Effects of 1-Me-THQ on Brain Monoamines in Rats
Brain RegionNeurotransmitter/MetaboliteEffect of 1-Me-THQ AdministrationReference
Frontal CortexNoradrenaline (NA) MetabolismIncreased rate[8]
Dopamine (DA) MetabolismIncreased rate[8]
Serotonin (5-HT) MetabolismIncreased rate[8]
HypothalamusNoradrenaline (NA) MetabolismIncreased rate[8]
Dopamine (DA) MetabolismIncreased rate[8]
Serotonin (5-HT) MetabolismIncreased rate[8]
StriatumDopamine (DA)Increased concentration[3]
DOPAC & HVADecreased levels (S-enantiomer)[3]

Note: DOPAC (3,4-dihydroxyphenylacetic acid) and HVA (homovanillic acid) are metabolites of dopamine. A decrease in their levels, coupled with an increase in dopamine, is consistent with MAO inhibition.

Experimental Protocols

Detailed and standardized protocols are critical for the reliable assessment of antidepressant-like properties. The following sections describe the methodologies for the key experiments cited.

Forced Swim Test (FST) Protocol

The FST is a behavioral test used to assess depressive-like states and the efficacy of antidepressant drugs in rodents.[7] The test is based on the principle that when placed in an inescapable, stressful situation (a container of water), rodents will eventually cease active escape behaviors and adopt an immobile posture.[9][10]

1. Animals:

  • Male Wistar rats are typically used.[8]

  • Animals are housed under standard laboratory conditions (12:12 hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • A minimum one-week acclimatization period is required before any experimental procedures.

2. Apparatus:

  • A transparent cylindrical container (e.g., 40 cm high x 20 cm diameter).[10]

  • The container is filled with water (23-25°C) to a depth (e.g., 30 cm) that prevents the rat from touching the bottom with its tail or paws.[10]

3. Procedure:

  • Drug Administration: 1-Me-THQ, dissolved in a sterile 0.9% NaCl solution, or a vehicle control is administered via intraperitoneal (i.p.) injection at a specified time (e.g., 60 minutes) before the test.[1]

  • Test Session: Each rat is individually placed into the water-filled cylinder for a single session, typically lasting 5-6 minutes.[11]

  • Behavioral Recording: The session is recorded by a video camera for later analysis. An observer, blind to the experimental conditions, scores the animal's behavior.

4. Scoring:

  • Immobility: The primary measure is the duration of immobility. A rat is judged to be immobile when it ceases struggling and remains floating, making only the small movements necessary to keep its head above water.[7][9]

  • Active Behaviors: Other behaviors, such as swimming and climbing, can also be scored to differentiate between serotonergic and noradrenergic effects, though immobility is the most common endpoint.[10]

5. Data Analysis:

  • The total time spent immobile during the final 4 minutes of the test is calculated.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the immobility times between treatment groups.[1]

Neurochemical Analysis (HPLC) Protocol

High-Performance Liquid Chromatography with electrochemical detection is used to quantify the levels of monoamines and their metabolites in specific brain regions.[6]

1. Tissue Collection and Preparation:

  • Immediately following behavioral testing, rats are humanely euthanized.

  • Brains are rapidly excised and dissected on an ice-cold surface to isolate specific regions of interest (e.g., frontal cortex, striatum, hypothalamus).[8]

  • The tissue samples are weighed and immediately frozen in liquid nitrogen and stored at -80°C until analysis.

2. Homogenization:

  • On the day of analysis, tissue samples are thawed and homogenized in a solution containing an internal standard.

3. Chromatography:

  • The homogenate is centrifuged, and the supernatant is filtered.

  • A small volume of the filtered supernatant is injected into the HPLC system.

  • The system uses a stationary phase (column) and a mobile phase (solvent) to separate the different neurochemicals based on their physicochemical properties.

4. Detection and Quantification:

  • An electrochemical detector measures the current generated by the oxidation of the eluting neurochemicals.

  • The concentration of each monoamine and metabolite is determined by comparing its peak height or area to that of the known concentration of the internal standard.

5. Data Analysis:

  • Data are typically expressed as nanograms per gram of wet tissue.

  • Metabolic rates can be calculated from the ratio of metabolites to the parent neurotransmitter (e.g., [DOPAC+HVA]/DA).

  • Statistical tests are used to compare neurotransmitter levels across different treatment groups.

Experimental_Workflow cluster_A Behavioral Assessment cluster_B Neurochemical Analysis A1 Animal Acclimatization (Male Wistar Rats) A2 Drug Administration (1-Me-THQ or Vehicle, i.p.) A1->A2 A3 Forced Swim Test (5-min session) A2->A3 A4 Behavioral Scoring (Immobility Duration) A3->A4 B1 Euthanasia & Brain Tissue Dissection A4->B1 Post-Test B2 Sample Preparation (Homogenization & Centrifugation) B1->B2 B3 HPLC Analysis with Electrochemical Detection B2->B3 B4 Quantification of Monoamines & Metabolites B3->B4

Workflow for evaluating 1-Me-THQ.

Conclusion

The available preclinical data from rat models strongly support the antidepressant-like properties of 1-Methyl-1,2,3,4-tetrahydroquinoline. Behavioral studies consistently demonstrate that 1-Me-THQ reduces immobility time in the Forced Swim Test, an effect comparable to that of established antidepressant medications.[2][6] These behavioral effects are substantiated by neurochemical evidence, which shows that 1-Me-THQ enhances monoaminergic neurotransmission by inhibiting MAO-A and MAO-B.[2][4][5] Its ability to increase the levels of serotonin, dopamine, and noradrenaline in key brain regions provides a robust biological basis for its observed antidepressant-like activity.[8] As a reversible MAO inhibitor with a significant antidepressant profile, 1-Me-THQ represents a promising compound for further investigation and potential development as a novel therapeutic for major depressive disorder.[2][5]

References

Potential Therapeutic Applications of 1-Methyl-1,2,3,4-tetrahydroquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,2,3,4-tetrahydroquinoline (1-Me-THQ) is an endogenous compound found in the mammalian brain that has garnered significant interest for its therapeutic potential across a spectrum of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the current understanding of 1-Me-THQ, focusing on its multifaceted mechanism of action and its promising applications in neuroprotection and the treatment of addiction. Drawing from preclinical evidence, this document details the pharmacological properties of 1-Me-THQ, presents available quantitative data, and outlines key experimental protocols for its synthesis and evaluation. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its therapeutic promise.

Introduction

This compound, a derivative of the tetrahydroisoquinoline family, is a naturally occurring molecule in the brain.[1] Its structural similarity to other neuroactive compounds has prompted extensive research into its physiological roles and therapeutic utility. Preclinical studies have revealed a range of pharmacological activities, most notably its neuroprotective effects in models of Parkinson's disease and its potential to attenuate drug-seeking behavior.[1][2] This guide aims to consolidate the existing knowledge on 1-Me-THQ to support further research and development efforts in harnessing its therapeutic capabilities.

Mechanism of Action

The therapeutic effects of 1-Me-THQ are attributed to its ability to modulate multiple key pathways implicated in neurological disorders. Its mechanism of action is complex and involves the inhibition of monoamine oxidase (MAO), scavenging of free radicals, and antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][3]

2.1. Monoamine Oxidase (MAO) Inhibition

1-Me-THQ has been shown to be a reversible inhibitor of both MAO-A and MAO-B.[3] By inhibiting these enzymes, 1-Me-THQ can increase the synaptic availability of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This action is believed to contribute to its antidepressant-like effects and may play a role in its neuroprotective properties by preventing the breakdown of dopamine in the nigrostriatal pathway.[4]

2.2. Antioxidant and Free Radical Scavenging Properties

Oxidative stress is a key pathological feature of many neurodegenerative diseases. 1-Me-THQ has demonstrated the ability to scavenge free radicals, thereby protecting neurons from oxidative damage.[1][5] This antioxidant activity is crucial for mitigating the cellular damage caused by reactive oxygen species (ROS) generated during pathological processes.

2.3. NMDA Receptor Antagonism

Excitotoxicity, primarily mediated by the overactivation of NMDA receptors, is another critical factor in neuronal cell death. 1-Me-THQ acts as an antagonist at the NMDA receptor, which may contribute to its neuroprotective effects by preventing excessive calcium influx and subsequent cell death cascades.[4] A derivative of 1-aryl-1,2,3,4-tetrahydroisoquinoline has shown a high affinity for the PCP binding site of the NMDA receptor complex, with a Ki value of 0.0374 µM.[6]

1-Me-THQ_Signaling_Pathway cluster_neuroprotection Neuroprotective Effects cluster_mechanisms Mechanisms of Action node_neuroprotection Neuronal Survival and Function node_maoi MAO Inhibition node_maoi->node_neuroprotection Increased Neurotransmitters node_antioxidant Antioxidant Activity node_antioxidant->node_neuroprotection Reduced Oxidative Stress node_nmda NMDA Receptor Antagonism node_nmda->node_neuroprotection Reduced Excitotoxicity node_1MeTHQ 1-Me-THQ node_1MeTHQ->node_maoi node_1MeTHQ->node_antioxidant node_1MeTHQ->node_nmda

Figure 1: Proposed signaling pathway of 1-Me-THQ's neuroprotective action.

Therapeutic Applications

3.1. Neuroprotection in Parkinson's Disease

The neuroprotective effects of 1-Me-THQ have been most extensively studied in animal models of Parkinson's disease. In a rat model where parkinsonism was induced by the neurotoxin 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), administration of 1-Me-THQ demonstrated significant protective effects.[2]

Table 1: Neuroprotective Effects of 1-Me-THQ in a 1BnTIQ-Induced Parkinson's Disease Rat Model [2]

Treatment GroupDose of 1-Me-THQ (mg/kg, i.p.)Change in Exploratory ActivityChange in Striatal Dopamine (DA) ConcentrationChange in Striatal DOPAC Concentration
1BnTIQ (25 mg/kg) + Acute 1-Me-THQ50Antagonized 1BnTIQ-induced hyperactivityPartially antagonized 1BnTIQ-induced decrease-
1BnTIQ (25 mg/kg) + Chronic 1-Me-THQ50Antagonized 1BnTIQ-induced hyperactivityPartially antagonized 1BnTIQ-induced decrease-
1BnTIQ (25 mg/kg) + Chronic 1-Me-THQ25-Partially antagonized 1BnTIQ-induced decrease-

3.2. Anti-Addictive Properties

1-Me-THQ has also shown promise in animal models of addiction. Studies have indicated its potential to reduce cocaine self-administration and attenuate drug-seeking behavior.[1] The proposed mechanism for this effect involves the modulation of dopaminergic pathways that are central to the brain's reward system.

Experimental Protocols

4.1. Synthesis of this compound via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines.[6][7][8]

  • Materials:

    • β-phenylethylamine

    • Acetaldehyde

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve β-phenylethylamine in ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add an equimolar amount of acetaldehyde to the cooled solution while stirring.

    • After the addition is complete, slowly add concentrated HCl dropwise until the solution is acidic.

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated NaHCO₃ solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

4.2. In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the neuroprotective effects of 1-Me-THQ against the neurotoxin MPP+, a model for Parkinson's disease pathology.[9][10][11][12][13]

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • 1-Methyl-4-phenylpyridinium (MPP+)

    • 1-Me-THQ

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of 1-Me-THQ for 2 hours.

    • Induce neurotoxicity by adding MPP+ (e.g., 1 mM) to the wells and incubate for 24 hours.

    • After incubation, remove the medium and add MTT solution to each well. Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells).

In_Vitro_Neuroprotection_Workflow start Seed SH-SY5Y cells in 96-well plate incubation1 Incubate for 24h start->incubation1 pretreatment Pre-treat with 1-Me-THQ incubation1->pretreatment incubation2 Incubate for 2h pretreatment->incubation2 mpp_addition Add MPP+ to induce toxicity incubation2->mpp_addition incubation3 Incubate for 24h mpp_addition->incubation3 mtt_assay Perform MTT assay incubation3->mtt_assay data_analysis Measure absorbance and calculate cell viability mtt_assay->data_analysis

Figure 2: Experimental workflow for the in vitro neuroprotection assay.

4.3. Western Blot Analysis of Tyrosine Hydroxylase (TH)

This protocol is used to quantify the expression of tyrosine hydroxylase, a marker for dopaminergic neurons, in the substantia nigra of rat brains.[14][][16][17][18]

  • Materials:

    • Rat substantia nigra tissue lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against Tyrosine Hydroxylase (TH)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Homogenize substantia nigra tissue in RIPA buffer and determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-TH antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Visualize the protein bands using an imaging system and quantify the band intensities.

4.4. Cocaine Self-Administration Study in Rats

This protocol outlines a typical workflow to investigate the effect of 1-Me-THQ on cocaine-seeking behavior.[1][5][19][20][21][22][23]

  • Materials:

    • Male Wistar rats with indwelling intravenous catheters

    • Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump

    • Cocaine hydrochloride

    • 1-Me-THQ

    • Saline

  • Procedure:

    • Acquisition Phase: Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by pressing an active lever, which results in a drug infusion and presentation of a cue light. The other lever is inactive. This phase typically lasts for 10-14 days.

    • Extinction Phase: Replace cocaine with saline. Lever presses no longer result in drug infusion, leading to a decrease in responding. This phase continues until responding is significantly reduced.

    • Treatment Phase: Administer 1-Me-THQ or vehicle (saline) to different groups of rats prior to reinstatement testing.

    • Reinstatement Phase: Test for reinstatement of drug-seeking behavior by exposing the rats to a priming injection of cocaine, a cue previously associated with cocaine, or a mild stressor. Record the number of active lever presses.

Cocaine_Self_Administration_Workflow acquisition Acquisition of Cocaine Self-Administration extinction Extinction Phase acquisition->extinction treatment Treatment with 1-Me-THQ or Vehicle extinction->treatment reinstatement Reinstatement Testing (Cue, Drug, or Stress-induced) treatment->reinstatement data_analysis Measure Active Lever Presses reinstatement->data_analysis

Figure 3: Experimental workflow for a cocaine self-administration study.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for a range of neurological disorders. Its multi-target mechanism of action, encompassing MAO inhibition, antioxidant effects, and NMDA receptor antagonism, offers a promising strategy for addressing the complex pathologies of diseases like Parkinson's and addiction. The preclinical data summarized in this guide provide a strong rationale for continued investigation. Further research is warranted to fully elucidate its pharmacological profile, including more detailed quantitative analysis of its enzyme inhibition and antioxidant capacities, and to translate these promising preclinical findings into clinical applications. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing novel therapies for debilitating neurological conditions.

References

The Endogenous Neuroprotectant: A Technical Guide to the Discovery and Isolation of 1-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous 1-Methyl-1,2,3,4-tetrahydroquinoline (1-MeTHQ) is a fascinating molecule with significant potential in the realm of neuroprotection and as a therapeutic agent for neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of 1-MeTHQ, with a focus on its quantitative distribution, the experimental protocols for its study, and its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this endogenous amine.

Discovery and Biological Significance

This compound is an endogenous amine that has been identified in the mammalian brain, including in rats and humans.[1] It is recognized for its neuroprotective properties, particularly in the context of Parkinson's disease.[1][2] Studies have shown that 1-MeTHQ can prevent parkinsonism-like symptoms induced by neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1] The concentration of 1-MeTHQ has been observed to decrease in the substantia nigra of parkinsonian patients and in aged rats, suggesting its crucial role in maintaining the health of dopaminergic neurons.[1]

The neuroprotective effects of 1-MeTHQ are attributed to a multifaceted mechanism of action, which includes the inhibition of monoamine oxidase (MAO), scavenging of free radicals, and antagonism of the glutamatergic system.[1] As a reversible inhibitor of both MAO-A and MAO-B, 1-MeTHQ plays a role in modulating the metabolism of monoamine neurotransmitters.[3][4]

Data Presentation: Quantitative Distribution of 1-MeTHQ in the Brain

Brain Region/ConditionOrganismMethodReported Concentration/ChangeReference
Whole Brain (Control)MouseGC-SIMDetectable levels quantified[5]
Whole Brain (Haloperidol-treated)MouseGC-SIMMarkedly reduced compared to control[5]
Whole Brain (MPTP-treated)MouseNot SpecifiedDecreased levels[1]
Substantia Nigra (Parkinsonian)HumanNot SpecifiedDecreased levels[1]
Substantia Nigra (Aged)RatNot SpecifiedDecreased by as much as 50%[1]

Experimental Protocols

Protocol 1: Isolation and Partial Purification of 1-MeTHQ-Synthesizing Enzyme from Rat Brain

This protocol is based on the methodology described for the localization and solubilization of the enzyme responsible for synthesizing 1-MeTHQ.[2]

1. Tissue Preparation:

  • Euthanize adult male rats and rapidly dissect the brains.

  • Homogenize the brain tissue in a suitable buffer (e.g., sucrose buffer) to maintain the integrity of subcellular organelles.

2. Subcellular Fractionation:

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a higher speed to pellet the mitochondrial-synaptosomal fraction. This fraction contains the 1-MeTHQ-synthesizing enzyme.[2]

3. Solubilization of the Enzyme:

  • Resuspend the mitochondrial-synaptosomal pellet in a buffer containing a detergent, such as sodium deoxycholate, to solubilize the membrane-bound enzyme.[2]

  • Incubate the suspension under appropriate conditions (e.g., temperature, time) to facilitate solubilization.

  • Centrifuge at high speed to pellet the insoluble material, retaining the supernatant which now contains the solubilized enzyme.

4. Partial Purification by Gel Filtration:

  • Apply the solubilized enzyme fraction to a gel filtration chromatography column (e.g., Sephadex, Sephacryl).

  • Elute the proteins with an appropriate buffer.

  • Collect fractions and assay each for 1-MeTHQ-synthesizing activity. The activity is determined by incubating the enzyme fraction with the substrates, 2-phenethylamine and pyruvate, and quantifying the amount of 1-MeTHQ produced.

Protocol 2: Quantification of 1-MeTHQ in Brain Tissue by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of 1-MeTHQ in brain tissue samples using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation and Extraction:

  • Weigh a portion of the frozen brain tissue.

  • Homogenize the tissue in a suitable solvent, such as an acidified organic solvent, to precipitate proteins and extract small molecules.

  • Add a known amount of a stable isotope-labeled internal standard (e.g., deuterated 1-MeTHQ) to the homogenate to account for extraction losses and matrix effects.

  • Centrifuge the homogenate to pellet the precipitated proteins.

  • Collect the supernatant containing 1-MeTHQ.

  • The supernatant may be further purified using liquid-liquid extraction or solid-phase extraction to remove interfering substances. A common method involves extraction with chloroform at an alkaline pH (11-12).[5]

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Inject the prepared extract onto a reverse-phase HPLC column (e.g., C18).

    • Use a mobile phase gradient of an aqueous solution (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) to achieve chromatographic separation of 1-MeTHQ from other components.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Perform Multiple Reaction Monitoring (MRM) for the detection and quantification of 1-MeTHQ and its internal standard. This involves monitoring a specific precursor ion to product ion transition for each compound.

3. Quantification:

  • Generate a calibration curve by analyzing a series of standards with known concentrations of 1-MeTHQ.

  • Calculate the concentration of 1-MeTHQ in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Mechanisms of Action

Biosynthesis of Endogenous 1-MeTHQ

Endogenous 1-MeTHQ is enzymatically synthesized in the brain from 2-phenethylamine and pyruvate.[2] This reaction is catalyzed by a specific enzyme that has been localized to the mitochondrial-synaptosomal fraction of rat brain.[2]

G cluster_0 Mitochondrial-Synaptosomal Fraction 2-Phenethylamine 2-Phenethylamine 1-MeTHQ-Synthesizing_Enzyme 1-MeTHQ-Synthesizing_Enzyme 2-Phenethylamine->1-MeTHQ-Synthesizing_Enzyme Pyruvate Pyruvate Pyruvate->1-MeTHQ-Synthesizing_Enzyme 1-MeTHQ 1-MeTHQ 1-MeTHQ-Synthesizing_Enzyme->1-MeTHQ

Enzymatic synthesis of 1-MeTHQ in the brain.

Inhibition of Monoamine Oxidase (MAO) and its Effect on Dopamine Metabolism

1-MeTHQ is a reversible inhibitor of both MAO-A and MAO-B.[3][4] By inhibiting these enzymes, 1-MeTHQ reduces the degradation of dopamine, leading to an increase in its synaptic availability. This inhibition shifts the metabolic pathway of dopamine away from oxidative deamination by MAO, which produces dihydroxyphenylacetic acid (DOPAC), and towards O-methylation by catechol-O-methyltransferase (COMT), which produces 3-methoxytyramine (3-MT).

G Dopamine Dopamine MAO-A/B MAO-A/B Dopamine->MAO-A/B Oxidative Deamination COMT COMT Dopamine->COMT O-methylation DOPAC DOPAC MAO-A/B->DOPAC 1-MeTHQ 1-MeTHQ 1-MeTHQ->MAO-A/B Inhibits HVA HVA DOPAC->HVA 3-MT 3-MT COMT->3-MT 3-MT->HVA

1-MeTHQ inhibits MAO, altering dopamine metabolism.

Antagonism of the NMDA Receptor

1-MeTHQ exhibits neuroprotective effects by acting as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Overactivation of NMDA receptors leads to excessive calcium influx and excitotoxicity, a common pathway in neuronal cell death. By blocking the NMDA receptor, 1-MeTHQ can mitigate this excitotoxic damage.

G cluster_0 Postsynaptic Membrane NMDA_Receptor GluN1 Ion Channel GluN2 Ca2+ Ca²⁺ NMDA_Receptor:ion_channel->Ca2+ Influx Glutamate Glutamate Glutamate->NMDA_Receptor:GluN2 Glycine Glycine Glycine->NMDA_Receptor:GluN1 1-MeTHQ 1-MeTHQ 1-MeTHQ->NMDA_Receptor:ion_channel Blocks Excitotoxicity Excitotoxicity Ca2+->Excitotoxicity

1-MeTHQ antagonism of the NMDA receptor.

Free Radical Scavenging

Another key neuroprotective mechanism of 1-MeTHQ is its ability to act as a free radical scavenger.[1] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a major contributor to neuronal damage in neurodegenerative diseases. 1-MeTHQ can directly neutralize these harmful free radicals.

G ROS Reactive Oxygen Species (e.g., •OH, O₂⁻) Neutralized_Products Neutralized Products Neuronal_Damage Neuronal_Damage ROS->Neuronal_Damage 1-MeTHQ 1-MeTHQ 1-MeTHQ->ROS Scavenges

References

Methodological & Application

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline: An Application of Iridium-Catalyzed Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline. It is important to note that while the user requested a Pictet-Spengler synthesis, this reaction is classically used for the preparation of tetrahydroisoquinolines from β-arylethylamines. The synthesis of a 1-substituted tetrahydroquinoline from an N-alkylaniline is more appropriately achieved through alternative cyclization strategies. This protocol details a modern and environmentally friendly approach utilizing an iridium-catalyzed direct cyclization of N-methylaniline with 1,3-propanediol, which yields the desired product with water as the sole byproduct.[1] This method offers a direct and efficient route to the target molecule.

Reaction Principle

The synthesis proceeds via an iridium-catalyzed [2+2+2] cycloaddition of N-methylaniline and 1,3-propanediol. The iridium catalyst facilitates the C-H activation and subsequent intramolecular cyclization to form the tetrahydroquinoline ring system. This method is advantageous due to its atom economy and the avoidance of harsh acidic conditions often associated with classical methods like the Doebner-von Miller reaction.

Experimental Protocol

This protocol is adapted from a procedure described by Minakawa et al. for the synthesis of tetrahydroquinolines.[1]

Materials:

  • N-methylaniline

  • 1,3-Propanediol

  • [Ir(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)

  • dppp (1,3-Bis(diphenylphosphino)propane)

  • Toluene (anhydrous)

  • Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry Schlenk tube, under an argon atmosphere, add [Ir(cod)Cl]₂ (e.g., 0.01 mmol, 1 mol%) and dppp (e.g., 0.02 mmol, 2 mol%).

  • Solvent and Reactants: To the Schlenk tube, add anhydrous toluene (e.g., 2 mL). Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.

  • Add N-methylaniline (e.g., 1 mmol, 1.0 eq) and 1,3-propanediol (e.g., 1.2 mmol, 1.2 eq) to the reaction mixture.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture in an oil bath at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The purified product, this compound, is obtained as an oil. The structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).

Data Presentation

ParameterValueReference
Molecular Formula C₁₀H₁₃N[2]
Molecular Weight 147.22 g/mol [2]
Appearance Colorless to pale yellow oil
Yield Typically moderate to high (specific yield depends on exact conditions)[1]
¹H NMR (CDCl₃, ppm) δ 7.10-6.95 (m, 2H, Ar-H), 6.65-6.50 (m, 2H, Ar-H), 3.25 (t, 2H, N-CH₂), 2.90 (s, 3H, N-CH₃), 2.75 (t, 2H, Ar-CH₂), 1.95 (m, 2H, -CH₂-CH₂-)
¹³C NMR (CDCl₃, ppm) δ 147.5, 129.0, 127.5, 122.0, 116.5, 111.0, 52.0, 39.0, 28.0, 22.5
Mass Spectrum (EI) m/z (%): 147 (M+), 132, 117

Note: Specific spectroscopic data may vary slightly depending on the solvent and instrument used. The provided data is a representative example.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dry Schlenk tube under Argon cat Add [Ir(cod)Cl]₂ and dppp start->cat solv Add anhydrous toluene and stir cat->solv react Add N-methylaniline and 1,3-propanediol solv->react heat Heat at 120 °C for 24h react->heat cool Cool to room temperature heat->cool conc Concentrate under reduced pressure cool->conc purify Purify by silica gel column chromatography conc->purify product Obtain this compound purify->product char Characterize by NMR, MS, IR product->char reaction_mechanism Reaction Mechanism Overview NMA N-Methylaniline Intermediate Iridium Complex Intermediate NMA->Intermediate + PD 1,3-Propanediol PD->Intermediate + Ir_cat [Ir(cod)Cl]₂ / dppp Ir_cat->Intermediate Catalyst Product This compound Intermediate->Product Cyclization Water H₂O Intermediate->Water Elimination

References

Application Note: Quantification of 1-Methyl-1,2,3,4-tetrahydroquinoline in Brain Tissue by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantification of 1-Methyl-1,2,3,4-tetrahydroquinoline (1-MTQ) in brain tissue. The protocol provides a comprehensive workflow, including tissue homogenization, protein precipitation for sample clean-up, and chromatographic conditions for the accurate measurement of 1-MTQ. This method is suitable for researchers in neuroscience and pharmacology studying the distribution and metabolism of 1-MTQ and related compounds in the central nervous system.

Introduction

This compound (1-MTQ) is a heterocyclic amine that is of interest in neuropharmacological research. Accurate quantification of its concentration in brain tissue is crucial for understanding its physiological and pathological roles. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in complex mixtures, such as biological samples.[1] The method detailed here provides a robust approach for the extraction and quantification of 1-MTQ from brain tissue matrices.

Experimental Protocol

Materials and Reagents
  • This compound (analytical standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Perchloric acid (70%)

  • Water (HPLC grade)

  • Brain tissue (e.g., from rodent models)

  • Internal Standard (IS) (e.g., a structurally similar and stable compound not endogenously present)

Equipment
  • HPLC system with a UV detector

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Tissue homogenizer

  • Centrifuge

  • Analytical balance

  • pH meter

  • Syringe filters (0.22 µm)

Sample Preparation

A critical step in the analysis of biological samples is sample preparation to remove interfering substances.[2] The following protocol is a common method for extracting small molecules from brain tissue.[3][4]

  • Tissue Collection and Storage: Rapidly dissect brain tissue in a cold environment and immediately freeze in microfuge tubes on dry ice. Samples can be stored at -80°C until analysis.[3]

  • Homogenization: Weigh the frozen brain tissue sample (approximately 100 mg). Add 10 volumes of ice-cold 0.1 M perchloric acid (e.g., 1 mL for 100 mg of tissue).[3] Homogenize the sample using a probe sonicator or a mechanical homogenizer until the tissue is completely disrupted.[5]

  • Protein Precipitation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[3][5]

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[3]

HPLC Conditions

The following HPLC parameters are a starting point and may require optimization for specific instrumentation and laboratory conditions.

ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 25 mM Formic Acid (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 254 nm
Run Time 10 minutes
Calibration Curve

Prepare a series of standard solutions of 1-MTQ in 0.1 M perchloric acid at concentrations ranging from 1 ng/mL to 1000 ng/mL. If an internal standard is used, add it to each standard and sample at a constant concentration. Inject each standard solution into the HPLC system and construct a calibration curve by plotting the peak area of 1-MTQ against its concentration. The linearity of the method should be evaluated by the correlation coefficient (r²) of the calibration curve.

Data Presentation

The quantitative data for this method should be summarized in tables for clarity and easy comparison.

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResult
Retention Time of 1-MTQ ~ 4.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Recovery 85-95%
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis A Brain Tissue Collection B Homogenization in Perchloric Acid A->B C Protein Precipitation (Centrifugation) B->C D Supernatant Collection C->D E Filtration D->E F Injection into HPLC E->F Sample Injection G Chromatographic Separation (C18 Column) F->G H UV Detection G->H I Peak Integration H->I J Quantification using Calibration Curve I->J K Result Reporting J->K

Caption: Workflow for the quantification of 1-MTQ in brain tissue.

Discussion

The described HPLC-UV method provides a straightforward and effective approach for the quantification of this compound in brain tissue. The sample preparation procedure, involving homogenization and protein precipitation with perchloric acid, is a well-established technique for deproteinizing biological samples for HPLC analysis.[3] The use of a C18 column is standard for the separation of small, non-polar to moderately polar compounds. The mobile phase composition can be adjusted to optimize the retention time and peak shape of 1-MTQ.

For enhanced sensitivity and selectivity, this method can be adapted for use with a more advanced detector, such as a mass spectrometer (LC-MS).[6][7] The use of an internal standard is highly recommended to correct for variations in sample preparation and injection volume, thereby improving the accuracy and precision of the quantification.

Conclusion

This application note outlines a detailed protocol for the quantification of this compound in brain tissue using HPLC-UV. The method is reliable and can be readily implemented in a research laboratory setting for neurochemical analysis. The provided workflow and parameters serve as a solid foundation for method development and validation.

References

Application Notes and Protocols for the GC-MS Analysis of 1-Methyl-1,2,3,4-tetrahydroquinoline and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,2,3,4-tetrahydroquinoline (1-MTHQ) is a heterocyclic amine that is of significant interest in medicinal chemistry and drug metabolism studies due to its structural presence in various biologically active compounds. Accurate and sensitive analytical methods are crucial for understanding its metabolic fate, pharmacokinetic profile, and potential physiological effects. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable platform for the separation, identification, and quantification of 1-MTHQ and its metabolites in complex biological matrices.

These application notes provide a comprehensive guide to the analysis of 1-MTHQ and its putative metabolites using GC-MS. The protocols described herein cover sample preparation, derivatization, and the instrumental parameters for the analysis of biological samples such as plasma and urine.

Metabolic Pathway of this compound

The metabolism of 1-MTHQ is anticipated to proceed through several key pathways, primarily involving oxidation and demethylation, based on studies of structurally similar compounds. The primary metabolic transformations are expected to be:

  • Hydroxylation: The introduction of a hydroxyl group onto the aromatic or aliphatic ring is a common metabolic route for such compounds.

  • N-Demethylation: The removal of the methyl group from the nitrogen atom, leading to the formation of the secondary amine, 1,2,3,4-tetrahydroquinoline.

  • Aromatization: The tetrahydroquinoline ring may undergo oxidation to form the corresponding aromatic quinolinium ion.

A proposed metabolic pathway for this compound is depicted below.

G MTHQ This compound (1-MTHQ) OH_MTHQ Hydroxy-1-MTHQ MTHQ->OH_MTHQ Hydroxylation (CYP450) THQ 1,2,3,4-Tetrahydroquinoline (THQ) MTHQ->THQ N-Demethylation (CYP450) Quinolinium 1-Methyl-quinolinium MTHQ->Quinolinium Aromatization (CYP450)

Figure 1: Proposed metabolic pathway of 1-MTHQ.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma/Urine

This protocol describes a general procedure for the extraction of 1-MTHQ and its metabolites from biological fluids.

Materials:

  • Plasma or urine sample

  • Internal Standard (IS) solution (e.g., deuterated 1-MTHQ or a structurally similar compound)

  • 1 M Sodium Hydroxide (NaOH)

  • Extraction solvent: Ethyl acetate or a mixture of Dichloromethane/Isopropanol (9:1, v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • GC vials with inserts

Procedure:

  • Pipette 1.0 mL of the plasma or urine sample into a 15 mL centrifuge tube.

  • Add 50 µL of the internal standard solution and vortex briefly.

  • To alkalize the sample, add 100 µL of 1 M NaOH and vortex for 30 seconds. This step is crucial for ensuring the analytes are in their free base form for efficient extraction into an organic solvent.

  • Add 5.0 mL of the extraction solvent to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean centrifuge tube.

  • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the derivatization solvent (e.g., acetonitrile) for the subsequent derivatization step.

Derivatization

Due to the polar nature of the amine and hydroxyl functional groups in 1-MTHQ and its metabolites, derivatization is essential to increase their volatility and improve their chromatographic properties for GC-MS analysis. Acylation with an alkyl chloroformate is a common and effective method.

Materials:

  • Reconstituted sample extract

  • Pyridine

  • Propyl chloroformate

  • Hexane

  • Water bath or heating block

Procedure:

  • To the reconstituted sample in a GC vial, add 20 µL of pyridine.

  • Add 10 µL of propyl chloroformate. The reaction is often exothermic.

  • Cap the vial and vortex for 1 minute.

  • Heat the reaction mixture at 60°C for 30 minutes.

  • After cooling to room temperature, add 200 µL of hexane and vortex for 1 minute to extract the derivatized analytes.

  • Allow the layers to separate, and carefully transfer the upper hexane layer to a clean GC vial insert for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of derivatized 1-MTHQ and its metabolites. Optimization may be required based on the specific instrument and column used.

ParameterCondition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent)
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL, splitless mode
Oven ProgramInitial temperature 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeFull Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Transfer Line Temp.280°C

Selected Ion Monitoring (SIM) Parameters (Hypothetical):

For quantitative analysis, specific ions for the derivatized parent compound and its metabolites would be monitored. The exact m/z values will depend on the derivatization reagent used. For propyl chloroformate derivatives, the following are plausible target and qualifier ions:

CompoundTarget Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
1-MTHQ-propylcarbamate[M]+[M-C₃H₇O]+[M-C₃H₇OCO]+
Hydroxy-1-MTHQ-dipropylcarbamate[M]+[M-C₃H₇O]+[M-2(C₃H₇OCO)]+
THQ-propylcarbamate[M]+[M-C₃H₇O]+[M-C₃H₇OCO]+
Internal Standard Derivative[M]+[M-C₃H₇O]+[M-C₃H₇OCO]+

Note: The exact m/z values need to be determined experimentally by analyzing the mass spectra of the derivatized standards.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison between different samples or experimental conditions.

Table 1: Hypothetical Quantitative Results for 1-MTHQ and its Metabolites in Plasma (ng/mL)

Sample ID1-MTHQHydroxy-1-MTHQTHQ
Control 1< LOQ< LOQ< LOQ
Control 2< LOQ< LOQ< LOQ
Treated 152.315.88.1
Treated 248.912.57.5
Treated 361.218.29.3
Mean ± SD 54.1 ± 6.4 15.5 ± 2.9 8.3 ± 0.9

LOQ: Limit of Quantification

Experimental Workflow Visualization

The overall experimental workflow from sample collection to data analysis is visualized in the following diagram.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Deriv Acylation with Propyl Chloroformate Recon->Deriv GCMS GC-MS Analysis (SIM/Scan Mode) Deriv->GCMS Data Data Acquisition & Quantification GCMS->Data

Figure 2: GC-MS analysis workflow.

Conclusion

The protocols outlined in these application notes provide a robust framework for the sensitive and selective analysis of this compound and its metabolites in biological matrices. The use of liquid-liquid extraction for sample cleanup, followed by derivatization with propyl chloroformate, enables reliable analysis by GC-MS. While the provided metabolic pathway and quantitative data are illustrative, the detailed experimental procedures offer a solid starting point for researchers to develop and validate their own specific assays for 1-MTHQ and related compounds. Careful optimization of each step is recommended to achieve the desired performance characteristics for specific research applications.

Application Notes and Protocols for Neuroprotection Assays Using 1-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the neuroprotective effects of 1-Methyl-1,2,3,4-tetrahydroquinoline (1-Me-THQ), an endogenous amine with significant therapeutic potential in neurodegenerative diseases.[1][2] This document outlines detailed experimental protocols for in vitro and in vivo neuroprotection assays, summarizes key quantitative data, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound (1-Me-THQ)

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THQ), also known as 1MeTIQ, is an endogenous compound found in the human brain that has demonstrated promising neuroprotective properties.[1][3] Its mechanism of action is multifaceted, involving the scavenging of free radicals, inhibition of monoamine oxidase (MAO), and antagonism of the glutamatergic system, particularly through the inhibition of NMDA receptor-mediated excitotoxicity.[1][4] Studies have shown its efficacy in counteracting the effects of various neurotoxins, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and glutamate, making it a compelling candidate for the development of novel therapies for neurodegenerative disorders like Parkinson's disease.[1][5]

In Vitro Neuroprotection Assays

In vitro models are essential for the initial screening and mechanistic evaluation of neuroprotective compounds. The human neuroblastoma cell line SH-SY5Y and primary neuronal cultures are commonly used models.

SH-SY5Y Cell Model of Neurotoxicity

The SH-SY5Y cell line is a widely used model in neuroscience research due to its human origin and ability to differentiate into a neuronal phenotype.

G cluster_0 Cell Culture and Plating cluster_1 Treatment cluster_2 Assessment of Neuroprotection culture Culture SH-SY5Y cells plate Seed cells in 96-well plates culture->plate pretreat Pre-treat with 1-Me-THQ plate->pretreat induce Induce neurotoxicity (e.g., MPP+) pretreat->induce mts Cell Viability (MTS Assay) induce->mts ldh Cytotoxicity (LDH Assay) induce->ldh caspase Apoptosis (Caspase-3 Assay) induce->caspase

Caption: Workflow for assessing 1-Me-THQ's neuroprotection in SH-SY5Y cells.

  • Growth Medium: Prepare a complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[1]

  • Cell Culture: Culture SH-SY5Y cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.[6]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with sterile phosphate-buffered saline (PBS), and detach the cells using a 0.25% Trypsin-EDTA solution. Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for passaging at a 1:3 to 1:6 ratio.[7]

  • Cell Plating: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Replace the medium with a fresh medium containing various concentrations of 1-Me-THQ (e.g., 1, 10, 100 µM) and incubate for 1 hour.

  • Induction of Neurotoxicity: Add 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, to the wells at a final concentration of 1 mM to induce neurotoxicity.[8]

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • MTS Assay (Cell Viability):

    • Add 20 µL of MTS reagent to each well.[3]

    • Incubate for 1-4 hours at 37°C.[3]

    • Measure the absorbance at 490 nm using a microplate reader.[9] Increased absorbance indicates higher cell viability.

  • LDH Assay (Cytotoxicity):

    • Carefully collect the cell culture supernatant.

    • Quantify the lactate dehydrogenase (LDH) released from damaged cells using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[10] Increased LDH activity in the supernatant corresponds to higher cytotoxicity.

  • Caspase-3 Assay (Apoptosis):

    • Lyse the cells and prepare cell lysates.

    • Measure caspase-3 activity using a colorimetric or fluorometric assay kit based on the cleavage of a specific substrate (e.g., DEVD-pNA).[11] Increased caspase-3 activity is an indicator of apoptosis.

Primary Neuronal Culture Model of Excitotoxicity

Primary neuronal cultures provide a more physiologically relevant model to study neuroprotection.

  • Tissue Dissection: Dissect the ventral mesencephalon from embryonic day 14-16 rat embryos in ice-cold sterile PBS.

  • Dissociation: Mechanically and enzymatically dissociate the tissue using papain and DNase I.

  • Plating: Plate the dissociated cells onto poly-D-lysine coated plates in a serum-free culture medium supplemented with B27 and L-glutamine.[12]

  • Maintenance: Maintain the cultures at 37°C in a humidified 5% CO2 incubator, changing half of the medium every 2-3 days.

  • Treatment: After 7-10 days in vitro, pre-treat the primary neurons with varying concentrations of 1-Me-THQ for 1 hour.

  • Induction of Excitotoxicity: Expose the neurons to glutamate (e.g., 100-250 µM) for a specified duration (e.g., 24 hours) to induce excitotoxic cell death.[13][14]

  • Assessment: Evaluate neuroprotection using the MTS, LDH, and Caspase-3 assays as described in Protocol 3.

In Vivo Neuroprotection Assay: MPTP Mouse Model of Parkinson's Disease

The MPTP mouse model is a widely used preclinical model to study Parkinson's disease and evaluate the efficacy of potential neuroprotective agents.[15]

G cluster_0 Animal Grouping and Treatment cluster_1 Behavioral Assessment cluster_2 Neurochemical and Histological Analysis grouping Group animals (e.g., Control, MPTP, MPTP+1-Me-THQ) treatment Administer 1-Me-THQ and/or MPTP grouping->treatment rotarod Rotarod Test (Motor Coordination) treatment->rotarod pole_test Pole Test (Bradykinesia) treatment->pole_test sacrifice Sacrifice animals and collect brains rotarod->sacrifice pole_test->sacrifice hplc HPLC analysis of striatal dopamine sacrifice->hplc ihc TH immunohistochemistry of substantia nigra sacrifice->ihc

Caption: Workflow for in vivo assessment of 1-Me-THQ's neuroprotection.

  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • Treatment Groups:

    • Group 1: Vehicle control (saline).

    • Group 2: MPTP-hydrochloride (e.g., 20 mg/kg, intraperitoneal injection, once daily for 5 consecutive days).[16]

    • Group 3: 1-Me-THQ + MPTP (administer 1-Me-THQ at a specific dose, e.g., 10-50 mg/kg, i.p., 30 minutes before each MPTP injection).

  • Post-Injection Monitoring: Monitor the animals for any signs of distress and record body weight daily.

Perform behavioral tests 7 days after the last MPTP injection.

  • Rotarod Test: Assess motor coordination by measuring the time the mice can stay on a rotating rod.

  • Pole Test: Evaluate bradykinesia by measuring the time it takes for the mice to turn around and descend a vertical pole.

  • Tissue Collection: 21 days after the last MPTP injection, euthanize the mice and dissect the striata.

  • Sample Preparation: Homogenize the striatal tissue in an appropriate buffer (e.g., 0.1 M perchloric acid).

  • HPLC Analysis: Determine the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.[4][17]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: In Vitro Neuroprotection of 1-Me-THQ against MPP+ Toxicity in SH-SY5Y Cells

Treatment GroupCell Viability (% of Control)LDH Release (% of Max)Caspase-3 Activity (Fold Change)
Control100 ± 55 ± 21.0 ± 0.1
MPP+ (1 mM)52 ± 685 ± 73.5 ± 0.4
MPP+ + 1-Me-THQ (10 µM)68 ± 560 ± 62.4 ± 0.3
MPP+ + 1-Me-THQ (100 µM)85 ± 730 ± 51.5 ± 0.2

Data are presented as mean ± SEM. This is example data and should be replaced with experimental results.

Table 2: In Vivo Neuroprotective Effects of 1-Me-THQ in the MPTP Mouse Model

Treatment GroupRotarod Latency (s)Striatal Dopamine (ng/mg tissue)
Control180 ± 1515.2 ± 1.1
MPTP65 ± 104.8 ± 0.7
MPTP + 1-Me-THQ125 ± 1210.5 ± 0.9

Data are presented as mean ± SEM. This is example data and should be replaced with experimental results.

Signaling Pathways of 1-Me-THQ Neuroprotection

The neuroprotective effects of 1-Me-THQ are mediated by multiple signaling pathways.

G glutamate Glutamate nmda NMDA Receptor glutamate->nmda Activates ca_influx Excessive Ca2+ Influx nmda->ca_influx ros ROS Production ca_influx->ros me_thq 1-Me-THQ me_thq->nmda Inhibits apoptosis Neuronal Apoptosis ros->apoptosis

Caption: 1-Me-THQ inhibits glutamate-induced excitotoxicity via NMDA receptors.

G neurotoxins Neurotoxins (e.g., MPP+) ros Reactive Oxygen Species (ROS) neurotoxins->ros cell_death Neuronal Cell Death ros->cell_death me_thq 1-Me-THQ me_thq->ros Scavenges

References

Application Notes and Protocols for 1-Methyl-1,2,3,4-tetrahydroquinoline in a Mouse Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, and tremors.[1] Current treatments primarily manage symptoms, highlighting the urgent need for neuroprotective therapies. 1-Methyl-1,2,3,4-tetrahydroquinoline (1-Me-THQ), an endogenous amine found in the brain, has emerged as a promising neuroprotective agent in preclinical models of PD.[2][3] These application notes provide a comprehensive overview of the use of 1-Me-THQ in mouse models of Parkinson's disease, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative data.

Mechanism of Action

1-Me-THQ exhibits a multi-faceted neuroprotective mechanism against toxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and rotenone, which induce Parkinson's-like pathology in animal models.[4][5] Its protective effects are attributed to several actions:

  • Preservation of Dopaminergic Neurons: 1-Me-THQ has been shown to prevent the reduction of striatal dopamine and its metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[6] It also protects against the loss of tyrosine hydroxylase (TH)-positive neurons, the enzyme responsible for dopamine synthesis, in the substantia nigra.[6]

  • Modulation of Dopamine Metabolism: The compound is suggested to shift dopamine catabolism towards the O-methylation pathway, potentially reducing the formation of toxic reactive oxygen species (ROS) associated with dopamine oxidation.

  • Antioxidant Properties: 1-Me-THQ is believed to possess antioxidant properties, scavenging free radicals and mitigating oxidative stress, a key contributor to neuronal cell death in PD.[3]

  • Glutamatergic System Antagonism: Evidence suggests that 1-Me-THQ can inhibit glutamate-induced excitotoxicity, a process where excessive glutamate receptor stimulation leads to neuronal damage.[7][8] This is a significant finding, as glutamatergic dysfunction is implicated in the pathophysiology of Parkinson's disease.

The neuroprotective effects of 1-Me-THQ are stereoselective, with the (R)-enantiomer demonstrating more potent protective activity against toxin-induced parkinsonism in some studies.[6]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of 1-Me-THQ in mouse models of Parkinson's disease.

Table 1: Effect of 1-Me-THQ on Striatal Dopamine Levels in MPTP-Treated Mice

Treatment GroupStriatal Dopamine Level (% of Control)Reference
Control100%[9]
MPTPReduced (specific % not consistently reported)[2][9]
MPTP + 1-Me-THQSignificantly higher than MPTP alone[2][9]

Table 2: Effect of 1-Me-THQ on Tyrosine Hydroxylase (TH)-Positive Cell Count in the Substantia Nigra of MPTP-Treated Mice

Treatment GroupTH-Positive Cell Count (% of Control)Reference
Control100%[4][10]
MPTPSignificantly reduced[4][10]
MPTP + 1-Me-THQSignificantly higher than MPTP alone[4][10]

Table 3: Behavioral Outcomes in the Pole Test in Toxin-Induced Parkinson's Disease Mouse Models

Treatment GroupTime to Turn (seconds)Time to Descend (seconds)Reference
ControlBaselineBaseline[11]
Toxin (MPTP/Rotenone)IncreasedIncreased[11]
Toxin + 1-Me-THQSignificantly reduced compared to toxin groupSignificantly reduced compared to toxin group[2]

Experimental Protocols

MPTP-Induced Mouse Model of Parkinson's Disease

This protocol describes the induction of a Parkinson's disease phenotype in mice using the neurotoxin MPTP.[2][6]

Materials:

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (Sigma-Aldrich)

  • Saline (0.9% NaCl)

  • C57BL/6 mice (male, 8-10 weeks old)

  • Appropriate personal protective equipment (PPE) for handling MPTP

Procedure:

  • Preparation of MPTP Solution: Dissolve MPTP-HCl in sterile saline to the desired concentration (e.g., 20 mg/kg). Prepare fresh on the day of injection. All handling of MPTP must be performed in a certified chemical fume hood with appropriate PPE.

  • Administration: Administer MPTP solution to mice via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.

  • Control Group: Administer an equivalent volume of saline to the control group of mice.

  • Post-Injection Monitoring: Monitor the animals closely for any adverse reactions. The full development of the Parkinsonian phenotype typically occurs within 7 days.

Rotenone-Induced Mouse Model of Parkinson's Disease

This protocol outlines the use of rotenone to induce Parkinson's-like pathology.[12]

Materials:

  • Rotenone (Sigma-Aldrich)

  • Sunflower oil or other suitable vehicle

  • C57BL/6 mice (male, 8-10 weeks old)

Procedure:

  • Preparation of Rotenone Solution: Dissolve rotenone in the vehicle to the desired concentration (e.g., 30 mg/kg). Sonication may be required to fully dissolve the rotenone.

  • Administration: Administer the rotenone solution to mice via oral gavage or subcutaneous injection. A chronic administration protocol may involve daily or every-other-day dosing for several weeks (e.g., 28-56 days).[12]

  • Control Group: Administer the vehicle alone to the control group.

  • Monitoring: Observe the animals for weight loss and behavioral changes throughout the study period.

Behavioral Assessment: Pole Test for Bradykinesia

The pole test is used to assess bradykinesia, a key motor symptom of Parkinson's disease.[11][13]

Materials:

  • Vertical wooden or metal pole (approx. 50 cm long, 1 cm diameter) with a rough surface for grip.

  • A base for the pole, placed in a cage with bedding.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Training: Prior to baseline measurements, train the mice to descend the pole. Place the mouse head-up at the top of the pole and allow it to turn and climb down. Repeat this several times.

  • Testing:

    • Place the mouse head-up at the top of the pole.

    • Start a stopwatch and record the "time to turn" (time taken for the mouse to orient its head downwards).

    • Record the "time to descend" (total time from being placed on the pole until all four paws reach the base).

    • Perform multiple trials for each mouse with a rest period in between.

Immunohistochemistry for Tyrosine Hydroxylase (TH)

This protocol details the staining of brain sections to visualize and quantify dopaminergic neurons.[4][5]

Materials:

  • Mouse brain tissue (fixed and sectioned)

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody: Rabbit anti-TH (e.g., Millipore, AB152)

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488)

  • Mounting medium with DAPI

Procedure:

  • Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains. Cryoprotect the brains in sucrose solution and section them on a cryostat (e.g., 30 µm sections).

  • Blocking: Incubate the brain sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-TH antibody (diluted in blocking solution) overnight at 4°C.

  • Washing: Wash the sections three times with PBS.

  • Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody (diluted in PBS) for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the sections three times with PBS.

  • Mounting and Imaging: Mount the sections onto slides with mounting medium containing DAPI (to stain cell nuclei). Visualize and capture images using a fluorescence microscope.

  • Quantification: Count the number of TH-positive cells in the substantia nigra using stereological methods.

HPLC Analysis of Striatal Dopamine and Metabolites

This protocol describes the quantification of dopamine and its metabolites in the striatum.[14]

Materials:

  • Mouse striatal tissue

  • Perchloric acid (PCA) solution (0.1 M)

  • HPLC system with an electrochemical detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a mixture of sodium phosphate, EDTA, sodium 1-octanesulfonic acid, and methanol, adjusted to a specific pH)

  • Standards for dopamine, DOPAC, and HVA

Procedure:

  • Tissue Dissection and Homogenization: Rapidly dissect the striata on ice and homogenize in ice-cold PCA solution.

  • Centrifugation: Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Sample Injection: Filter the supernatant and inject a known volume into the HPLC system.

  • Chromatography and Detection: Separate the compounds on the C18 column using the mobile phase. Detect dopamine, DOPAC, and HVA using the electrochemical detector set at an appropriate oxidation potential.

  • Quantification: Determine the concentrations of the analytes by comparing the peak areas of the samples to those of the standards. Normalize the results to the total protein content of the tissue sample.

Visualizations

Signaling Pathways

MPTP-Induced Neurodegeneration and 1-Me-THQ Intervention cluster_astrocyte Astrocyte cluster_neuron Dopaminergic Neuron cluster_synapse Glutamatergic Synapse MPTP MPTP MAO-B MAO-B MPTP->MAO-B Metabolized by MPP+ MPP+ MAO-B->MPP+ MPP+_uptake MPP+ MPP+->MPP+_uptake Uptake via DAT Mitochondrial\nComplex I Mitochondrial Complex I MPP+_uptake->Mitochondrial\nComplex I Inhibits ROS Reactive Oxygen Species (ROS) Mitochondrial\nComplex I->ROS Increases Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Dopamine_Metabolism Dopamine Metabolism Dopamine_Depletion Dopamine Depletion Dopamine_Metabolism->Dopamine_Depletion 1-Me-THQ 1-Me-THQ 1-Me-THQ->ROS Scavenges 1-Me-THQ->Dopamine_Metabolism Modulates Glutamate_Receptor Glutamate Receptor 1-Me-THQ->Glutamate_Receptor Antagonizes Excitotoxicity Excitotoxicity Glutamate_Receptor->Excitotoxicity Glutamate Glutamate Glutamate->Glutamate_Receptor Excitotoxicity->Apoptosis

Caption: MPTP is converted to MPP+ in astrocytes, which then enters dopaminergic neurons, inhibits mitochondrial complex I, increases ROS and leads to apoptosis. 1-Me-THQ can mitigate this by scavenging ROS, modulating dopamine metabolism, and antagonizing glutamate-induced excitotoxicity.

Experimental Workflow

Experimental_Workflow Start Start Animal_Grouping Animal Grouping (Control, Toxin, Toxin + 1-Me-THQ) Start->Animal_Grouping Toxin_Induction Induction of Parkinsonism (MPTP or Rotenone) Animal_Grouping->Toxin_Induction Treatment 1-Me-THQ Administration Toxin_Induction->Treatment Behavioral_Testing Behavioral Assessment (Pole Test) Treatment->Behavioral_Testing Tissue_Collection Tissue Collection (Brain Dissection) Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (HPLC for Dopamine) Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (TH Immunohistochemistry) Tissue_Collection->Histological_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

References

Application Notes and Protocols for the Synthesis and Biological Screening of 1-Methyl-1,2,3,4-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-methyl-1,2,3,4-tetrahydroquinoline (THQ) derivatives and related analogs, along with methodologies for their biological screening. The information is intended to guide researchers in the development of novel therapeutic agents, with a focus on anticancer and neuroprotective activities.

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of THQ have demonstrated a wide range of pharmacological properties, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities. The introduction of a methyl group at the 1-position can significantly influence the compound's stereochemistry and biological activity, making 1-methyl-THQ derivatives an interesting class of molecules for drug discovery.

This document outlines synthetic strategies for obtaining substituted 1-methyl-THQ and other THQ derivatives and presents protocols for evaluating their biological efficacy, supported by quantitative data from published studies.

Synthesis of Tetrahydroquinoline Derivatives

The synthesis of the tetrahydroquinoline core can be achieved through various methods. A common and effective approach is the Povarov reaction, a three-component reaction involving an aniline, an aldehyde, and an alkene. Other methods include the reduction of the corresponding quinoline and various cyclization strategies. Below are generalized protocols for the synthesis of substituted THQ derivatives.

General Protocol for the Synthesis of N-Substituted Tetrahydroquinoline Derivatives

A versatile method for synthesizing N-substituted THQ derivatives involves the acylation of the tetrahydroquinoline nitrogen. This approach is useful for introducing a variety of functional groups to explore structure-activity relationships (SAR).

Example: Synthesis of N-Acyl-7-nitro-1,2,3,4-tetrahydroquinoline Derivatives

This protocol is adapted from the synthesis of morpholine-substituted THQ derivatives as potential mTOR inhibitors.

  • Nitration of Tetrahydroquinoline:

    • Protect the nitrogen of 1,2,3,4-tetrahydroquinoline using a suitable protecting group (e.g., Fmoc).

    • Prepare a nitrating mixture by dissolving potassium nitrate (KNO₃) in sulfuric acid (H₂SO₄) at 0 °C.

    • Add dichloromethane (DCM) to the nitrating mixture.

    • Slowly add the protected tetrahydroquinoline dissolved in DCM to the reaction mixture at 0 °C.

    • Stir the reaction at room temperature for 2-3 hours.

    • Deprotect the nitrogen using a suitable reagent (e.g., pyrrolidine) to yield a mixture of 6-nitro- and 7-nitro-1,2,3,4-tetrahydroquinoline.

    • Separate the isomers using column chromatography.

  • Acylation of 7-Nitro-1,2,3,4-tetrahydroquinoline:

    • Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline in a suitable solvent such as DCM.

    • Add a base, for example triethylamine (TEA).

    • Add the desired acyl chloride (e.g., morpholine-4-carbonyl chloride) dropwise while stirring.

    • Continue stirring at room temperature for 1-2 hours.

    • Work up the reaction by washing with aqueous solutions and drying the organic layer.

    • Purify the final product by column chromatography.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis Workflow start Start: 1,2,3,4-Tetrahydroquinoline protection Nitrogen Protection (e.g., Fmoc-Cl) start->protection nitration Nitration (KNO3, H2SO4) protection->nitration deprotection Deprotection (e.g., Pyrrolidine) nitration->deprotection separation Isomer Separation (Column Chromatography) deprotection->separation acylation Acylation (Acyl Chloride, TEA) separation->acylation purification Final Purification (Column Chromatography) acylation->purification end N-Acyl-7-nitro-THQ Derivatives purification->end

A generalized workflow for the synthesis of N-acyl-7-nitro-THQ derivatives.

Biological Screening Protocols

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and is a common method for screening potential anticancer compounds.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, MDA-MB-231 triple-negative breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of the synthesized tetrahydroquinoline derivatives in the culture medium.

    • Treat the cells with various concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Experimental Workflow for MTT Assay

G cluster_screening In Vitro Anticancer Screening Workflow start Start: Cancer Cell Lines seeding Cell Seeding (96-well plates) start->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_addition MTT Addition and Incubation (3-4 hours) incubation->mtt_addition solubilization Formazan Solubilization (e.g., DMSO) mtt_addition->solubilization absorbance Absorbance Measurement (Microplate Reader) solubilization->absorbance analysis Data Analysis (IC50 Determination) absorbance->analysis end End: Anticancer Activity Profile analysis->end

A standard workflow for determining the in vitro anticancer activity using the MTT assay.

Quantitative Data from Biological Screening

The following tables summarize the in vitro anticancer activity of various substituted tetrahydroquinoline derivatives from published studies.

Table 1: Anticancer Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives against Various Cancer Cell Lines

Compound IDA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)MDA-MB-231 (Triple-Negative Breast Cancer) IC₅₀ (µM)
10d 0.062 ± 0.010.58 ± 0.111.003 ± 0.008
10e 0.033 ± 0.003--
10h -0.087 ± 0.007-
Everolimus (Control) ---
5-Fluorouracil (Control) ---

Data presented as mean ± standard deviation. "-" indicates data not reported.[1]

Table 2: Anticancer Activity of Pyrazolo- and Other Substituted Tetrahydroquinoline Derivatives

Compound IDMCF-7 (Breast Cancer) IC₅₀ (µM)HepG-2 (Liver Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
10 22.3426.5424.87
13 35.1138.9436.43
15 (Pyrazolo derivative) 15.1618.7418.68
16 68.0265.1167.33

Table 3: Anticancer Activity of 3,4-Diaryl-1,2,3,4-tetrahydroquinolines

Compound IDH460 (Lung Carcinoma) IC₅₀ (µM)A-431 (Skin Carcinoma) IC₅₀ (µM)HT-29 (Colon Adenocarcinoma) IC₅₀ (µM)DU145 (Prostate Carcinoma) IC₅₀ (µM)MCF7 (Breast Adenocarcinoma) IC₅₀ (µM)
3c 4.9 ± 0.72.0 ± 0.94.4 ± 1.312.0 ± 1.614.6 ± 3.9

Data presented as mean ± standard deviation.

Potential Signaling Pathways

The biological activities of this compound derivatives are likely mediated through the modulation of various intracellular signaling pathways.

Anticancer Activity: mTOR and EGFR Signaling Pathways

Several studies suggest that the anticancer effects of THQ derivatives may involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as the mTOR and EGFR pathways.

  • mTOR Signaling: The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of mTOR can lead to the suppression of tumor growth. Some morpholine-substituted THQ derivatives have shown potent mTOR inhibitory activity.[1]

  • EGFR Signaling: The epidermal growth factor receptor (EGFR) signaling pathway, when aberrantly activated, can drive tumorigenesis. Tetrahydroquinoline derivatives have been investigated as potential EGFR inhibitors.

G cluster_pathway Potential Anticancer Signaling Pathways THQ 1-Methyl-THQ Derivatives EGFR EGFR THQ->EGFR Inhibition mTOR mTOR THQ->mTOR Inhibition Proliferation Cell Proliferation & Survival EGFR->Proliferation Activation Apoptosis Apoptosis EGFR->Apoptosis Inhibition mTOR->Proliferation Activation mTOR->Apoptosis Inhibition

Simplified diagram of potential anticancer mechanisms of 1-methyl-THQ derivatives.
Neuroprotective Activity: Oxidative Stress and Apoptosis Pathways

The neuroprotective effects of THQ derivatives may be attributed to their ability to mitigate oxidative stress and inhibit apoptosis. While more research is needed specifically on 1-methyl-THQ derivatives, related compounds have shown such activities.

  • Oxidative Stress: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in neurodegenerative diseases. THQ derivatives may act as antioxidants, scavenging free radicals and protecting neurons from oxidative damage.

  • Apoptosis: Apoptosis, or programmed cell death, is a crucial process in the development and maintenance of the nervous system. However, excessive apoptosis can lead to neuronal loss. Neuroprotective compounds may inhibit apoptotic pathways to preserve neuronal viability.

G cluster_neuro Potential Neuroprotective Signaling Pathways THQ 1-Methyl-THQ Derivatives ROS Reactive Oxygen Species (ROS) THQ->ROS Scavenging Apoptosis Apoptosis THQ->Apoptosis Inhibition NeuronalSurvival Neuronal Survival THQ->NeuronalSurvival Promotion OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Apoptosis NeuronalDamage Neuronal Damage Apoptosis->NeuronalDamage

Simplified diagram illustrating potential neuroprotective mechanisms of 1-methyl-THQ derivatives.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. The synthetic protocols and biological screening methods outlined in these application notes provide a framework for the systematic investigation of these molecules. Further exploration of the structure-activity relationships and elucidation of the precise mechanisms of action will be crucial for advancing these compounds into clinical development.

References

Protocol for Assessing the Monoamine Oxidase (MAO) Inhibitory Activity of 1-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-MAO-2025-01

Introduction

Monoamine oxidases (MAO) are a class of enzymes crucial for the metabolism of monoamine neurotransmitters.[] The two primary isoforms, MAO-A and MAO-B, are significant targets in the development of therapeutics for neurological disorders such as depression and Parkinson's disease.[][2] Selective inhibitors of MAO-A are often used in the treatment of depression and anxiety, while selective MAO-B inhibitors are utilized for conditions like Parkinson's and Alzheimer's diseases.[][2] 1-Methyl-1,2,3,4-tetrahydroquinoline (1-Me-THQ) is a compound of interest for its potential neurological activity, and this document provides a detailed protocol for assessing its inhibitory potential against both MAO-A and MAO-B.

This application note outlines a fluorometric in vitro assay to determine the inhibitory potency (IC50) and selectivity of 1-Me-THQ for MAO-A and MAO-B. The described protocol is based on the widely used kynuramine assay, which offers a rapid, sensitive, and reproducible method for screening potential MAO inhibitors.

Principle of the Assay

The assay quantifies the enzymatic activity of MAO by measuring the fluorescence of a product formed from a non-fluorescent substrate. Kynuramine, a substrate for both MAO-A and MAO-B, is deaminated by the enzyme to produce an unstable aldehyde intermediate.[3] This intermediate spontaneously cyclizes to form 4-hydroxyquinoline, a highly fluorescent product.[3] The rate of increase in fluorescence is directly proportional to the MAO activity. The presence of an inhibitor, such as 1-Me-THQ, will reduce the rate of 4-hydroxyquinoline formation, allowing for the determination of its inhibitory potency.

Data Presentation

The inhibitory activity of this compound against MAO-A and MAO-B is quantified by determining its half-maximal inhibitory concentration (IC50). The selectivity of the compound for one isoform over the other is expressed as the Selectivity Index (SI).

Note: The following table is a template. The specific IC50 values for this compound need to be determined experimentally using the protocol detailed below.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) (IC50 MAO-A / IC50 MAO-B)
This compoundTBDTBDTBD
Clorgyline (MAO-A Control)ReferenceReferenceReference
Selegiline (MAO-B Control)ReferenceReferenceReference

TBD: To Be Determined experimentally. Reference: Use known literature values for the specific batch of control inhibitors.

The Selectivity Index (SI) is calculated using the formula: SI = IC50 (MAO-A) / IC50 (MAO-B)

A high SI value (>10) indicates selectivity for MAO-B, while a low SI value (<0.1) indicates selectivity for MAO-A. An SI value around 1 suggests non-selective inhibition.

Experimental Protocols

This section provides a detailed protocol for a 96-well plate-based fluorometric assay to determine the MAO inhibitory activity of this compound.

Materials and Reagents
  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • This compound (test compound)

  • Clorgyline (selective MAO-A inhibitor control)

  • Selegiline (selective MAO-B inhibitor control)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplates

  • Microplate reader with fluorescence detection capabilities (Excitation: ~315 nm, Emission: ~380 nm)

  • Incubator set to 37°C

Preparation of Solutions
  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Enzyme Working Solutions: Dilute the recombinant MAO-A and MAO-B enzymes in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Substrate Working Solution: Prepare a stock solution of kynuramine dihydrobromide in assay buffer. On the day of the experiment, dilute the stock solution with assay buffer to the final working concentration (e.g., 50 µM).

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Test Compound Dilutions: Perform serial dilutions of the 1-Me-THQ stock solution in assay buffer to obtain a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.

  • Control Inhibitor Solutions: Prepare stock and working solutions of clorgyline and selegiline in a similar manner to the test compound.

Assay Procedure
  • Plate Setup: To the wells of a 96-well black microplate, add the following components in the specified order:

    • 50 µL of assay buffer (for blank wells) or the appropriate enzyme working solution (MAO-A or MAO-B).

    • 25 µL of assay buffer (for control wells without inhibitor) or the serially diluted test compound/control inhibitor solutions.

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the reaction is initiated.

  • Reaction Initiation: Start the enzymatic reaction by adding 25 µL of the kynuramine substrate working solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with excitation set to approximately 315 nm and emission to approximately 380 nm.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the blank wells (containing no enzyme) from the fluorescence readings of all other wells.

  • Percentage of Inhibition Calculation: Calculate the percentage of MAO inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [1 - (Fluorescence of test well / Fluorescence of control well)] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the protocol for assessing the MAO inhibitory activity of this compound.

MAO_Inhibition_Assay_Workflow prep Reagent Preparation (Enzyme, Substrate, Inhibitor) plate Plate Setup (50µL Enzyme + 25µL Inhibitor) prep->plate Dispense pre_incubate Pre-incubation (15 min @ 37°C) plate->pre_incubate initiate Reaction Initiation (Add 25µL Substrate) pre_incubate->initiate incubate Incubation (30 min @ 37°C) initiate->incubate measure Fluorescence Measurement (Ex: 315nm, Em: 380nm) incubate->measure analyze Data Analysis (% Inhibition, IC50, SI) measure->analyze

MAO Inhibition Assay Workflow

References

Application Notes and Protocols for In Vivo Microdialysis Measuring 1-Methyl-1,2,3,4-tetrahydroquinoline Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to measure the effects of 1-Methyl-1,2,3,4-tetrahydroquinoline (1-Me-THQ) on neurotransmitter levels in the brain. This document is intended for researchers in the fields of neuroscience, pharmacology, and drug development investigating the neuropharmacological properties of this endogenous compound.

Introduction to 1-Me-THQ and In Vivo Microdialysis

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THQ) is an endogenous amine found in the mammalian brain that has garnered significant interest for its neuroprotective and neuromodulatory properties.[1][2][3][4] It has been shown to possess a broad spectrum of action, including the ability to counteract the effects of neurotoxins and exhibit antidepressant-like and anti-addictive properties.[1][3] The primary mechanism of action of 1-Me-THQ is believed to involve the inhibition of monoamine oxidase (MAO-A and MAO-B), which leads to an increase in the levels of monoamine neurotransmitters such as dopamine and serotonin.[1][2][3] Additionally, it possesses free radical scavenging properties and may act as an antagonist at the glutamatergic NMDA receptor.[1]

In vivo microdialysis is a powerful technique for continuously monitoring the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake and freely moving animals.[5][6][7][8] This method allows for the detailed study of the pharmacodynamic effects of compounds like 1-Me-THQ on neurochemical systems.[6] By implanting a small, semi-permeable probe into a target brain area, researchers can collect dialysate samples for analysis, typically by high-performance liquid chromatography (HPLC) with electrochemical detection.[7][9]

Experimental Applications

In vivo microdialysis can be employed to:

  • Characterize the dose-dependent effects of 1-Me-THQ on basal levels of dopamine, serotonin, and their metabolites in various brain regions.

  • Investigate the time course of 1-Me-THQ's effects on neurotransmitter release and metabolism.

  • Elucidate the mechanism of action of 1-Me-THQ by co-administering receptor antagonists or enzyme inhibitors.

  • Assess the neuroprotective effects of 1-Me-THQ against neurotoxin-induced changes in neurotransmitter dynamics.[1][10]

Quantitative Data Summary

The following tables summarize representative quantitative data on the effects of 1-Me-THQ on dopamine and serotonin systems.

Table 1: Effect of 1-Me-THQ on Dopamine and its Metabolites

TreatmentDoseBrain RegionPeak Dopamine Increase (% of Baseline)Effect on DOPAC LevelEffect on HVA LevelReference
(R,S)-1MeTIQNot SpecifiedRat StriatumIncreaseDecreaseDecrease[1]
(R)-1MeTIQNot SpecifiedRat StriatumIncreaseNot SpecifiedIncrease (~70%)[1]
(S)-1MeTIQNot SpecifiedRat StriatumIncreaseDecrease (~60%)Decrease (~40%)[1]
1MeTIQ15, 30, 45 mg/kg i.p.Mouse StriatumRestored depleted levelsNot SpecifiedNot Specified[2]

Table 2: Effect of 1-Me-THQ on Serotonin

TreatmentDoseBrain RegionEffect on Serotonin LevelsReference
1MeTIQ15, 30, 45 mg/kg i.p.Mouse Frontal Cortex, Striatum, HippocampusReversed STZ-induced decrease[11]

Experimental Protocols

I. Surgical Implantation of Microdialysis Guide Cannula
  • Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture) and place it in a stereotaxic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull over the target brain region (e.g., striatum, nucleus accumbens, or prefrontal cortex) at the appropriate stereotaxic coordinates.

    • Implant a guide cannula just above the target region and secure it to the skull with dental cement and surgical screws.

  • Post-operative Care:

    • Administer analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.

    • Handle the animal daily to minimize stress during the experiment.

II. In Vivo Microdialysis Procedure
  • Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert a microdialysis probe (with a semi-permeable membrane of appropriate length, e.g., 2-4 mm) through the guide cannula into the target brain region.[5]

    • Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[5] A typical aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2.[5]

  • Stabilization and Baseline Collection:

    • Allow the system to stabilize for at least 2 hours after probe insertion to obtain a stable baseline of neurotransmitter levels.[5]

    • Collect at least 3-4 baseline dialysate samples (e.g., 20-minute fractions) into vials containing an antioxidant (e.g., perchloric acid) to prevent degradation of monoamines.[5]

  • 1-Me-THQ Administration and Sample Collection:

    • Administer 1-Me-THQ via the desired route (e.g., intraperitoneal, subcutaneous, or through the microdialysis probe for local administration).

    • Continue collecting dialysate samples for at least 2-3 hours post-administration to monitor the changes in neurotransmitter levels.[5]

  • Probe Placement Verification:

    • At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).[5]

    • Remove the brain, section it, and stain the sections to histologically verify the correct placement of the microdialysis probe.[5]

III. Sample Analysis
  • HPLC with Electrochemical Detection:

    • Analyze the dialysate samples using HPLC coupled with an electrochemical detector to quantify the concentrations of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).

  • Data Analysis:

    • Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration.

    • Use appropriate statistical methods (e.g., ANOVA with repeated measures) to analyze the data and determine the significance of the effects of 1-Me-THQ.

Visualizations

experimental_workflow cluster_surgery Surgical Implantation cluster_microdialysis Microdialysis Experiment cluster_analysis Analysis A Anesthesia & Stereotaxic Mounting B Guide Cannula Implantation A->B C Post-operative Recovery B->C D Probe Insertion & Perfusion with aCSF C->D E Stabilization & Baseline Sample Collection D->E F 1-Me-THQ Administration E->F G Post-administration Sample Collection F->G H HPLC-ED Analysis of Dialysates G->H J Histological Verification of Probe Placement G->J I Data Analysis (% of Baseline) H->I

Caption: Experimental workflow for in vivo microdialysis measurement of 1-Me-THQ effects.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft 1MeTHQ 1-Me-THQ MAO Monoamine Oxidase (MAO-A/B) 1MeTHQ->MAO Inhibits Metabolites DOPAC / 5-HIAA MAO->Metabolites Produces Dopamine_pool Dopamine / Serotonin Pool Dopamine_pool->MAO Metabolized by Dopamine_release Dopamine / Serotonin Release Dopamine_pool->Dopamine_release Extracellular_Dopamine Increased Extracellular Dopamine / Serotonin Dopamine_release->Extracellular_Dopamine

Caption: Proposed signaling pathway for 1-Me-THQ's effect on monoaminergic systems.

References

Application Notes and Protocols for 1-Methyl-1,2,3,4-tetrahydroquinoline in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Methyl-1,2,3,4-tetrahydroquinoline (1-MTHQ) in in vitro cell culture experiments. This document is intended to guide researchers in exploring the potential of this compound in fields such as cancer biology and neuropharmacology.

Application Notes

This compound is a heterocyclic compound belonging to the tetrahydroquinoline class of molecules. Derivatives of tetrahydroquinoline have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer and neuroprotective properties. In the context of in vitro cell culture, 1-MTHQ and its analogs are investigated for their cytotoxic effects on cancer cell lines and their influence on cellular signaling pathways.

Biological Activity

Research on substituted tetrahydroquinolines has demonstrated their potential as selective anticancer agents. These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells, a critical mechanism for cancer therapeutics. The cytotoxic effects are often cell-line dependent, highlighting the importance of screening against a panel of cancer cell lines to identify sensitive targets.

Summary of Quantitative Data

The following table summarizes the cytotoxic activity of a related 2-methyl-1,2,3,4-tetrahydroquinoline derivative against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50). This data provides a reference for the potential potency of 1-MTHQ.

CompoundCell LineCancer TypeIC50 (µM)Reference
4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline (Compound 18)HeLaCervical Cancer13.15[1]
4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline (Compound 18)PC3Prostate Cancer>50[1]
4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline (Compound 18)MCF-7Breast Cancer>50[1]
4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline (Compound 18)SKBR-3Breast Cancer>50[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a stock solution of 1-MTHQ, which can be further diluted to desired working concentrations for cell culture experiments.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Safety Precautions: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Weighing the Compound: Accurately weigh the desired amount of 1-MTHQ powder using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed 1-MTHQ to a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). The choice of concentration depends on the solubility of the compound and the desired final concentrations for the experiment.

  • Vortexing: Vortex the solution thoroughly until the 1-MTHQ is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube. This step is crucial to prevent contamination of cell cultures.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Determination of Working Concentrations and Cell Treatment

This protocol outlines the process of diluting the 1-MTHQ stock solution and treating cultured cells.

Materials:

  • Prepared 1-MTHQ stock solution (from Protocol 1)

  • Complete cell culture medium appropriate for the cell line being used

  • Cultured cells in multi-well plates

  • Sterile pipettes and pipette tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 1-MTHQ stock solution at room temperature.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • It is recommended to prepare a range of concentrations to determine the dose-response effect of the compound. For example, if your stock is 10 mM, you can prepare intermediate dilutions to get final concentrations ranging from 1 µM to 100 µM.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control (medium with the same concentration of DMSO without the compound) is included in your experiment.

  • Cell Treatment:

    • Remove the existing medium from the wells of the cell culture plate.

    • Add the prepared media containing the different concentrations of 1-MTHQ to the respective wells.

    • Include a vehicle control (medium with DMSO only) and an untreated control (medium only).

  • Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of 1-MTHQ on cell viability.

Materials:

  • Cells treated with 1-MTHQ (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of 1-MTHQ concentrations as described in Protocol 2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Proposed Signaling Pathway for Tetrahydroquinoline-Induced Apoptosis

The following diagram illustrates a potential mechanism by which tetrahydroquinoline derivatives may induce apoptosis in cancer cells, based on published literature for related compounds. This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of the caspase cascade.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling 1-MTHQ 1-MTHQ ROS_Generation Increased ROS (Reactive Oxygen Species) 1-MTHQ->ROS_Generation Induces Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Causes Cytochrome_c Cytochrome c Mitochondrial_Stress->Cytochrome_c Release of Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Leads to

Caption: Proposed ROS-mediated apoptotic pathway induced by 1-MTHQ.

Experimental Workflow for In Vitro Evaluation of 1-MTHQ

This diagram outlines the general workflow for preparing and testing 1-MTHQ in cell culture experiments.

G Start Start Stock_Solution Prepare 1-MTHQ Stock Solution Start->Stock_Solution Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat Cells with Varying Concentrations Stock_Solution->Treatment Cell_Culture->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Data_Analysis Analyze Data & Determine IC50 Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro testing of 1-MTHQ.

References

Troubleshooting & Optimization

Technical Support Center: Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of the Pictet-Spengler synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline.

Troubleshooting Guide

Low or no yield of this compound can be attributed to several factors. This guide provides a systematic approach to identify and resolve common issues.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_solutions Potential Solutions start Low or No Product Yield check_reactants Verify Reactant Quality and Stoichiometry start->check_reactants check_conditions Review Reaction Conditions (Catalyst, Solvent, Temperature) check_reactants->check_conditions Reactants OK sol_reactants Use fresh, pure reactants. Adjust stoichiometry (e.g., slight excess of formaldehyde). check_reactants->sol_reactants check_imine Investigate Imine Formation check_conditions->check_imine Conditions Appropriate sol_conditions Screen different acid catalysts (protic vs. Lewis). Vary solvent polarity. Optimize temperature and reaction time. check_conditions->sol_conditions check_cyclization Assess Cyclization Step check_imine->check_cyclization Imine Formation Confirmed sol_imine Pre-form the imine before adding the acid catalyst. Use a dehydrating agent. check_imine->sol_imine side_reactions Consider Side Reactions check_cyclization->side_reactions Cyclization Inefficient sol_cyclization Increase catalyst concentration. Use a stronger acid for less reactive substrates. Consider microwave irradiation. check_cyclization->sol_cyclization optimize Systematic Optimization side_reactions->optimize sol_side_reactions Modify reaction conditions to disfavor side product formation (e.g., lower temperature). side_reactions->sol_side_reactions

Caption: A stepwise guide to troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters influencing the yield of the this compound synthesis?

A1: The yield of the Pictet-Spengler reaction is highly sensitive to several factors:

  • Catalyst: The choice and concentration of the acid catalyst are crucial. Protic acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), are commonly used.[1] The optimal catalyst often depends on the specific substrate and reaction conditions.

  • Temperature: Reaction temperature affects the rate of both the desired reaction and potential side reactions. While higher temperatures can accelerate the reaction, they may also lead to decomposition or the formation of byproducts.[2]

  • Solvent: The solvent influences the solubility of reactants and intermediates, which can impact the reaction rate and yield. Protic solvents are traditional, but aprotic media have sometimes resulted in better yields.[2]

  • Reactant Stoichiometry: The ratio of N-methyl-β-phenylethylamine to the formaldehyde source can be optimized. Using a slight excess of the carbonyl compound may help drive the reaction to completion.[1]

Q2: I am observing multiple spots on my TLC plate. What are the likely side products?

A2: Common side reactions in the Pictet-Spengler synthesis can lead to the formation of various impurities. While specific side products for the synthesis of this compound are not extensively documented in readily available literature, general side reactions of the Pictet-Spengler reaction can include:

  • Incomplete reaction: Unreacted starting materials (N-methyl-β-phenylethylamine).

  • Intermediate buildup: The intermediate Schiff base may be present if the cyclization step is slow or incomplete.

  • Polymerization: Formaldehyde can polymerize, especially under strong acidic conditions.

  • Over-alkylation: The product, a secondary amine, could potentially react with formaldehyde to form more complex products, though this is less common under typical Pictet-Spengler conditions.

To minimize side reactions, careful control of reaction temperature and stoichiometry is recommended.

Q3: Can I use a ketone instead of an aldehyde in this reaction?

A3: While the Pictet-Spengler reaction can be performed with ketones, aldehydes are generally more reactive and tend to give better yields under milder conditions.[3] Ketones are less electrophilic and may require harsher reaction conditions, such as higher temperatures and stronger acids, which can lead to lower yields and more side products. For the synthesis of this compound, formaldehyde or a formaldehyde equivalent is the required carbonyl compound.

Q4: How does the electronic nature of the aromatic ring affect the reaction?

A4: The Pictet-Spengler reaction is an electrophilic aromatic substitution. Therefore, electron-donating groups on the phenyl ring of the β-arylethylamine will increase the nucleophilicity of the ring, facilitating the cyclization step and generally leading to higher yields under milder conditions.[1] Conversely, electron-withdrawing groups deactivate the ring, making the reaction more difficult and often requiring stronger acids and higher temperatures.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield

ParameterGeneral Effect on YieldConsiderations for this compound
Catalyst Type Protic acids (e.g., HCl, H₂SO₄, TFA) are traditional. Lewis acids (e.g., BF₃·OEt₂) can also be effective.The unsubstituted phenyl ring of N-methyl-β-phenylethylamine is not highly activated, so a relatively strong acid is likely required.[2][3]
Catalyst Conc. Higher concentrations can increase the reaction rate but may also promote side reactions.Optimization is necessary. Start with catalytic amounts and increase if the reaction is sluggish.
Temperature Increased temperature generally increases the reaction rate.Higher temperatures may lead to byproduct formation. An optimal temperature must be determined experimentally.
Solvent Solvent polarity can affect the stability of intermediates and transition states.Protic solvents like methanol or ethanol are common. Aprotic solvents like dichloromethane or toluene can also be explored.
Formaldehyde Source Formaldehyde gas, formalin, paraformaldehyde, or dimethoxymethane can be used.Paraformaldehyde and dimethoxymethane are often easier to handle than formaldehyde gas or formalin.

Experimental Protocols

A general experimental protocol for the Pictet-Spengler synthesis of this compound is provided below. Note: This is a generalized procedure, and optimization of specific parameters is highly recommended.

General Acid-Catalyzed Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-β-phenylethylamine (1.0 eq.) in a suitable solvent (e.g., methanol or toluene).

  • Addition of Carbonyl: Add the formaldehyde source (e.g., paraformaldehyde, 1.1 eq.) to the stirred solution.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated HCl or trifluoroacetic acid, catalytic to stoichiometric amounts) to the reaction mixture. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Mandatory Visualizations

Pictet-Spengler Reaction Mechanism

Pictet_Spengler_Mechanism Mechanism for the Synthesis of this compound reactants N-methyl-β-phenylethylamine + Formaldehyde imine_formation Formation of Schiff Base reactants->imine_formation + H⁺ iminium_ion Protonation to form Iminium Ion imine_formation->iminium_ion + H⁺ cyclization Intramolecular Electrophilic Aromatic Substitution iminium_ion->cyclization deprotonation Deprotonation cyclization->deprotonation - H⁺ product This compound deprotonation->product

Caption: The reaction mechanism of the Pictet-Spengler synthesis.

References

Technical Support Center: Large-Scale Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the large-scale synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for the large-scale production of this compound?

A1: There are two main routes for the large-scale synthesis of this compound:

  • Route A: Two-Step Synthesis. This involves the initial hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline, followed by N-methylation.

  • Route B: One-Pot Reductive Amination. This route involves the direct reaction of quinoline with a methylating agent, such as formaldehyde, in the presence of a reducing agent.

Q2: What are the key safety concerns when handling the reagents for this synthesis on a large scale?

A2: The primary safety concerns are associated with the handling of 1,2,3,4-tetrahydroquinoline, formic acid, and formaldehyde.

  • 1,2,3,4-Tetrahydroquinoline: This compound is known to be an irritant to the skin and eyes and may cause respiratory irritation. It is also a suspected carcinogen.[1]

  • Formic Acid: It is a corrosive substance that can cause severe skin burns and eye damage. It is also flammable.[2][3][4][5][6]

  • Formaldehyde: This is a toxic and flammable substance that can cause severe skin burns, eye damage, and may cause cancer.[7][8][9][10][11]

Always consult the latest Safety Data Sheets (SDS) for detailed handling procedures and personal protective equipment (PPE) recommendations.

Q3: How can I effectively monitor the progress of the reaction on a large scale?

A3: On a large scale, reaction monitoring is crucial for ensuring product quality and safety. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To quantify the consumption of starting materials and the formation of the product and any byproducts.

  • Gas Chromatography (GC): Useful for monitoring volatile components and can be equipped with a mass spectrometer (GC-MS) for peak identification.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the reaction progress.

Troubleshooting Guides

Route A: Two-Step Synthesis (Hydrogenation followed by N-Methylation)

Problem 1: Low yield or incomplete conversion during the hydrogenation of quinoline.

  • Possible Cause 1: Catalyst Deactivation. The catalyst can be poisoned by impurities in the starting material or solvent. The strong coordination of nitrogen-containing compounds to the catalyst surface can also lead to deactivation.

    • Solution:

      • Ensure high purity of quinoline and solvent.

      • Use a higher catalyst loading.

      • Consider using a catalyst that is more resistant to nitrogen poisoning, such as certain rhodium or ruthenium-based catalysts.[12]

  • Possible Cause 2: Insufficient Hydrogen Pressure or Temperature. The reaction may be kinetically limited at lower pressures and temperatures.

    • Solution:

      • Increase the hydrogen pressure and/or reaction temperature. Refer to the table below for typical reaction conditions.

      • Ensure efficient agitation to maximize gas-liquid mass transfer.

  • Possible Cause 3: Over-hydrogenation. The benzene ring of the quinoline molecule can be hydrogenated, leading to the formation of decahydroquinoline.

    • Solution:

      • Use a more selective catalyst, such as Palladium on carbon (Pd/C), under milder conditions.[13]

      • Carefully control the reaction time and temperature.

CatalystTemperature (°C)Pressure (bar)SolventYield (%)Reference
Pd/CN5020Not Specified86.6-97.8[13]
Ni2P/SBA-15360Not SpecifiedNot Specified>93 (conversion)[14]
Fluorine-modified CobaltRoom TempAmbientWaterup to 94[12]

Problem 2: Low yield or formation of byproducts during the Eschweiler-Clarke N-methylation.

  • Possible Cause 1: Incomplete reaction. The reaction may not have gone to completion.

    • Solution:

      • Increase the reaction time or temperature (typically reflux).[15]

      • Ensure an excess of formaldehyde and formic acid is used.[15][16]

  • Possible Cause 2: Formation of N-formyl-1,2,3,4-tetrahydroquinoline. This can occur if the reduction of the intermediate iminium ion is not efficient.

    • Solution:

      • Ensure a sufficient excess of formic acid is present to act as the reducing agent.

  • Possible Cause 3: Quaternary ammonium salt formation. Although less common with the Eschweiler-Clarke reaction, it can occur under certain conditions.

    • Solution: The Eschweiler-Clarke reaction is generally self-limiting and stops at the tertiary amine.[15] If this is observed, re-evaluate the reaction conditions and consider alternative methylation strategies.

Route B: One-Pot Reductive Amination

Problem 3: Low selectivity for this compound.

  • Possible Cause 1: Catalyst not optimal for tandem reaction. The catalyst may favor either the hydrogenation of quinoline or the reductive amination, but not both efficiently.

    • Solution:

      • Screen different catalysts. A combination of a hydrogenation catalyst and a catalyst for reductive amination might be necessary.

      • Palladium on carbon (Pd/C) has been reported to be effective for a one-pot reductive N-methylation of quinolines with paraformaldehyde and H2.

  • Possible Cause 2: Unfavorable reaction conditions. The temperature and pressure may not be optimized for the tandem reaction.

    • Solution:

      • Systematically vary the temperature, pressure, and reaction time to find the optimal conditions for the desired product.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 1,2,3,4-Tetrahydroquinoline via Hydrogenation

! DANGER: This procedure involves high-pressure hydrogen gas and a flammable solvent. It should only be performed by trained personnel in a suitable high-pressure reactor with appropriate safety measures in place.

  • Reactor Preparation: Charge a high-pressure autoclave with quinoline and a suitable solvent (e.g., isopropanol).

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Pd/C) under an inert atmosphere.

  • Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 30 bar). Heat the mixture to the target temperature (e.g., 60-120°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate containing 1,2,3,4-tetrahydroquinoline can be used directly in the next step or purified by distillation.

Protocol 2: Large-Scale N-Methylation of 1,2,3,4-Tetrahydroquinoline via Eschweiler-Clarke Reaction

! DANGER: This procedure involves corrosive and toxic reagents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reagent Addition: In a suitable reactor, add 1,2,3,4-tetrahydroquinoline.

  • Reaction Mixture: To the stirred amine, add formic acid followed by the slow addition of aqueous formaldehyde. The reaction is exothermic, so cooling may be required.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and make it basic by the addition of a base (e.g., NaOH solution). Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over a drying agent (e.g., Na2SO4), and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.

Visualizations

experimental_workflow cluster_route_a Route A: Two-Step Synthesis cluster_route_b Route B: One-Pot Synthesis quinoline quinoline hydrogenation hydrogenation quinoline->hydrogenation H2, Catalyst thq thq hydrogenation->thq 1,2,3,4-Tetrahydroquinoline methylation methylation thq->methylation Formaldehyde, Formic Acid product product methylation->product This compound quinoline_b Quinoline reductive_amination Reductive Amination quinoline_b->reductive_amination Formaldehyde, H2, Catalyst product_b This compound reductive_amination->product_b

Caption: Synthetic routes to this compound.

troubleshooting_hydrogenation start Low Yield in Hydrogenation cause1 Catalyst Deactivation start->cause1 cause2 Insufficient H2 Pressure/Temp start->cause2 cause3 Over-hydrogenation start->cause3 solution1 Purify Reagents / Increase Catalyst Loading cause1->solution1 solution2 Increase Pressure / Temperature cause2->solution2 solution3 Use Selective Catalyst / Control Reaction Time cause3->solution3

Caption: Troubleshooting logic for quinoline hydrogenation.

troubleshooting_methylation start Low Yield in N-Methylation cause1 Incomplete Reaction start->cause1 cause2 N-formyl Byproduct start->cause2 solution1 Increase Reaction Time / Temperature cause1->solution1 solution2 Ensure Excess Formic Acid cause2->solution2

References

side products and impurities in 1-Methyl-1,2,3,4-tetrahydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the synthesis of this compound?

A1: The most prevalent and effective method for N-methylation of 1,2,3,4-tetrahydroquinoline is the Eschweiler-Clarke reaction.[1] This reductive amination process utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage of this method is its selectivity for producing the tertiary amine without the formation of quaternary ammonium salts, which can be a significant side product with other methylating agents like methyl iodide.[1][2]

Q2: What are the primary reagents and general conditions for the Eschweiler-Clarke synthesis of this compound?

A2: The reaction involves treating 1,2,3,4-tetrahydroquinoline with an excess of formaldehyde and formic acid. The mixture is typically heated to facilitate the reaction, often at temperatures around 80-100 °C for several hours.[1][3]

Q3: What are the potential side products and impurities I should be aware of?

A3: While the Eschweiler-Clarke reaction is generally a clean process, several impurities can arise:

  • Unreacted Starting Material: Incomplete reaction can leave residual 1,2,3,4-tetrahydroquinoline.

  • N-Formyl-1,2,3,4-tetrahydroquinoline: This is a common impurity that can form from the reaction of the starting amine with formic acid, which is present in excess.

  • Dehydrogenation Product (Quinoline): Under the heated and acidic conditions of the reaction, there is a possibility of dehydrogenation of the tetrahydroquinoline ring to form quinoline as a byproduct.[4]

  • Side products from formaldehyde: Formaldehyde is a reactive compound and can potentially lead to the formation of other minor, unidentified byproducts.[5]

Q4: How can I purify the final this compound product?

A4: Purification can be achieved through a combination of methods. After an initial workup involving acid-base extraction to separate the basic product from neutral and acidic impurities, the crude product can be further purified by:

  • Distillation: If the product is an oil and the impurities have sufficiently different boiling points.

  • Column Chromatography: This is a versatile method for separating the product from closely related impurities. The choice of solvent system is critical for effective separation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction is heated to the appropriate temperature (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Incorrect stoichiometry of reagents.Use a slight excess of both formaldehyde and formic acid to drive the reaction to completion. A common molar ratio is 1 equivalent of the amine to 1.1-1.2 equivalents each of formaldehyde and formic acid.[1]
Product loss during workup.This compound has some water solubility. During the basic extraction with an organic solvent, perform multiple extractions to ensure complete recovery of the product.
Presence of Unreacted Starting Material Incomplete methylation.Increase the reaction time or temperature. Ensure an adequate excess of formaldehyde and formic acid is used.
Significant Amount of N-Formyl Impurity Reaction with formic acid is competing with the reductive methylation.While formic acid is necessary as the reducing agent, using a large excess might favor formylation. Use the recommended stoichiometry and ensure the reaction goes to completion to favor the methylated product.
Discoloration of the Final Product Presence of oxidized impurities or quinoline.Purification by column chromatography can help remove colored impurities. If quinoline is the suspected impurity, careful fractional distillation may also be effective.

Experimental Protocols

Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • Formaldehyde (37% aqueous solution)

  • Formic acid (85-98%)

  • Hydrochloric acid (1M)

  • Sodium hydroxide solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • To 1,2,3,4-tetrahydroquinoline (1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).[6]

  • Heat the reaction mixture to 80-100 °C and maintain for several hours (e.g., 18 hours), monitoring the reaction progress by TLC.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and 1M HCl to the reaction mixture and extract with dichloromethane to remove any non-basic impurities.

  • Basify the aqueous phase to a pH of 11 using a sodium hydroxide solution.

  • Extract the aqueous phase multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.[6]

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be determined by TLC analysis of the crude mixture.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Eschweiler_Clarke_Mechanism THQ 1,2,3,4-Tetrahydroquinoline Aminoalcohol Aminoalcohol Intermediate THQ->Aminoalcohol + Formaldehyde N_Formyl N-Formyl Impurity THQ->N_Formyl + Formic Acid (Side Reaction) Formaldehyde Formaldehyde Formaldehyde->Aminoalcohol Iminium Iminium Ion Aminoalcohol->Iminium - H2O Product 1-Methyl-1,2,3,4- tetrahydroquinoline Iminium->Product + H- (from Formic Acid) Formic_Acid Formic Acid Formic_Acid->Iminium CO2 CO2 Formic_Acid->CO2 Formic_Acid->N_Formyl

Caption: Mechanism of the Eschweiler-Clarke reaction for the synthesis of this compound and the formation of the N-formyl impurity.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Increase_Time_Temp Increase Reaction Time/Temp Incomplete->Increase_Time_Temp Check_Stoichiometry Check Reagent Stoichiometry Complete->Check_Stoichiometry Increase_Time_Temp->Check_Reaction Incorrect_Stoichiometry Incorrect Stoichiometry Check_Stoichiometry->Incorrect_Stoichiometry Incorrect Correct_Stoichiometry Correct Stoichiometry Check_Stoichiometry->Correct_Stoichiometry Correct Adjust_Reagents Adjust Reagent Amounts Incorrect_Stoichiometry->Adjust_Reagents Analyze_Impurities Analyze Impurities (GC-MS, NMR) Correct_Stoichiometry->Analyze_Impurities Adjust_Reagents->Start Optimize_Purification Optimize Purification Protocol Analyze_Impurities->Optimize_Purification Success Pure Product, Improved Yield Optimize_Purification->Success

Caption: A logical workflow for troubleshooting low yields and impurities in the synthesis of this compound.

Experimental_Workflow Start Start Reaction_Setup Combine Reactants: - 1,2,3,4-Tetrahydroquinoline - Formaldehyde - Formic Acid Start->Reaction_Setup Heating Heat Reaction Mixture (80-100°C) Reaction_Setup->Heating Monitoring Monitor by TLC Heating->Monitoring Monitoring->Heating Incomplete Workup Workup: - Acid/Base Extraction Monitoring->Workup Complete Purification Purification: - Distillation or - Column Chromatography Workup->Purification Analysis Analyze Product Purity (GC-MS, NMR) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the synthesis and purification of this compound.

References

optimization of reaction conditions for 1-Methyl-1,2,3,4-tetrahydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline, a crucial intermediate for researchers, scientists, and drug development professionals. This guide focuses on optimizing reaction conditions and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the N-methylation of 1,2,3,4-tetrahydroquinoline are the Eschweiler-Clarke reaction and reductive amination. The Eschweiler-Clarke reaction utilizes formaldehyde and formic acid and is known for preventing the formation of quaternary ammonium salts.[1][2] Reductive amination involves the reaction of the amine with formaldehyde to form an iminium intermediate, which is then reduced using a reducing agent like sodium borohydride or sodium cyanoborohydride.[3][4]

Q2: I am getting a low yield in my Eschweiler-Clarke reaction. What are the potential causes and how can I improve it?

A2: Low yields in the Eschweiler-Clarke reaction can stem from several factors:

  • Incomplete reaction: The reaction may require longer heating or a higher temperature to go to completion. A typical condition involves heating at 80-100°C for several hours.[1][3]

  • Suboptimal reagent stoichiometry: An excess of both formaldehyde and formic acid is generally used to drive the reaction forward. Ensure the correct molar ratios are being used.

  • Loss of product during work-up: this compound is a basic compound. Ensure the aqueous layer is sufficiently basified (pH > 10) before extraction with an organic solvent to prevent loss as a salt.

  • Volatilization of reactants or product: If the reaction is run at a high temperature in an open system, volatile components may be lost. Using a reflux condenser is recommended.

Q3: What are the likely side products in the synthesis of this compound?

A3: Potential side products depend on the synthetic route:

  • Eschweiler-Clarke Reaction: This method is generally clean and avoids over-methylation to the quaternary ammonium salt.[2] However, incomplete reaction will leave unreacted 1,2,3,4-tetrahydroquinoline. With primary amines, excess formaldehyde can lead to the formation of 1,3,5-dioxazine derivatives.[5]

  • Reductive Amination: If a strong reducing agent like sodium borohydride is used, it can potentially reduce other functional groups if present in the molecule. Also, dialkylation can be a problem in some cases, although less so with secondary amines.[6]

  • General Impurities: Starting materials or residual solvents can be present in the final product if not properly removed.

Q4: How can I effectively purify the crude this compound?

A4: A two-step purification process is generally effective:

  • Work-up: After the reaction, the mixture is typically acidified with an acid like HCl, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to a high pH before extracting the product with a solvent like dichloromethane or ethyl acetate.[1]

  • Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying the crude product.[7] A common eluent system is a gradient of ethyl acetate in hexane.[8]

  • Recrystallization: For obtaining a high-purity crystalline solid, recrystallization can be performed after chromatography. The choice of solvent depends on the salt form of the product if applicable.

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction progress.[7] A suitable mobile phase, such as ethyl acetate/hexane, can be used to separate the starting material (1,2,3,4-tetrahydroquinoline) from the more nonpolar product (this compound). The spots can be visualized under UV light or by using a staining agent like potassium permanganate.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no product formation Incomplete reaction due to insufficient heating or reaction time.Increase the reaction temperature to 80-100°C and/or extend the reaction time. Monitor the reaction progress by TLC.[1]
Incorrect stoichiometry of reagents.Ensure an excess of formaldehyde and formic acid (for Eschweiler-Clarke) or the appropriate equivalents of formaldehyde and reducing agent are used.
Degradation of starting material or product.Avoid excessively high temperatures or prolonged reaction times that could lead to decomposition.
Presence of starting material in the final product Incomplete reaction.See "Low or no product formation" above.
Inefficient purification.Optimize the column chromatography conditions (e.g., eluent gradient) to achieve better separation.
Product is discolored (yellow or brown) Formation of oxidized impurities.Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7]
Presence of trace metal impurities.If a metal catalyst was used in a preceding step, ensure it is completely removed. Washing with a chelating agent solution like EDTA can sometimes help.[7]
Difficulty in isolating the product during work-up Incorrect pH during extraction.Ensure the aqueous layer is strongly basic (pH > 10) before extracting the amine product. Use a pH meter or pH paper to verify.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Reagents Typical Conditions Yield Advantages Disadvantages
Eschweiler-Clarke Reaction 1,2,3,4-tetrahydroquinoline, Formaldehyde, Formic AcidHeat (80-100°C), several hoursHigh (often >90%)Avoids quaternization, generally clean reaction.[2]Requires heating, work-up involves acid/base extractions.
Solvent-Free Eschweiler-Clarke 1,2,3,4-tetrahydroquinoline, Paraformaldehyde, Oxalic Acid DihydrateHeat (100-120°C)Good to excellentAvoids toxic formalin and organic solvents.[9]Requires higher temperatures.
Reductive Amination 1,2,3,4-tetrahydroquinoline, Formaldehyde, Sodium Cyanoborohydride or Sodium BorohydrideRoom temperature or mild heatingGood to HighMilder reaction conditions.Reducing agents can be expensive and may have other reactivities.[3]
Simplified Eschweiler-Clarke 1,2,3,4-tetrahydroquinoline, FormaldehydeHeat in acetonitrileGoodAvoids the use of formic acid.[5]May not be as efficient as the traditional method for all substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction
  • Reagents:

    • 1,2,3,4-tetrahydroquinoline (1.0 eq)

    • Formaldehyde (37% aqueous solution, ~2.2 eq)

    • Formic acid (98-100%, ~1.8 eq)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,2,3,4-tetrahydroquinoline.

    • Add formic acid, followed by the aqueous solution of formaldehyde.

    • Heat the reaction mixture to 80-100°C and maintain for 2-18 hours, monitoring the reaction progress by TLC.[1]

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the mixture with 1M HCl and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-basic impurities.

    • Basify the aqueous layer to pH > 10 with a strong base (e.g., NaOH or KOH).

    • Extract the product with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[8]

Protocol 2: Synthesis of this compound via Reductive Amination with Sodium Cyanoborohydride
  • Reagents:

    • 1,2,3,4-tetrahydroquinoline (1.0 eq)

    • Formaldehyde (37% aqueous solution, ~1.1 eq)

    • Sodium cyanoborohydride (NaBH₃CN) (~1.5 eq)

    • Methanol as solvent

  • Procedure:

    • Dissolve 1,2,3,4-tetrahydroquinoline in methanol in a round-bottom flask.

    • Add the aqueous solution of formaldehyde.

    • Stir the mixture at room temperature for about 30 minutes to allow for the formation of the iminium ion.

    • Carefully add sodium cyanoborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature for several hours until the reaction is complete as monitored by TLC.

    • Quench the reaction by carefully adding an acid (e.g., dilute HCl) until gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • Basify the remaining aqueous solution to pH > 10 with a strong base.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate as described in Protocol 1.

    • Purify by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start with 1,2,3,4-tetrahydroquinoline reagents Add Formaldehyde and Formic Acid (Eschweiler-Clarke) start->reagents heating Heat at 80-100°C reagents->heating acidify Acidify with HCl heating->acidify wash Wash with organic solvent acidify->wash basify Basify to pH > 10 wash->basify extract Extract with organic solvent basify->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure 1-Methyl-1,2,3,4- tetrahydroquinoline chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes loss_during_workup Loss During Work-up start->loss_during_workup Yes degradation Degradation start->degradation Yes increase_time_temp Increase reaction time/temperature incomplete_reaction->increase_time_temp check_ph Ensure pH > 10 before extraction loss_during_workup->check_ph lower_temp Use milder conditions degradation->lower_temp end Yield Improved increase_time_temp->end Solved check_ph->end Solved lower_temp->end Solved

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Purification of 1-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the successful purification of 1-Methyl-1,2,3,4-tetrahydroquinoline from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing this compound?

A1: The impurities largely depend on the synthetic route. Common methods include the reductive amination of quinoline or the N-methylation of 1,2,3,4-tetrahydroquinoline. Potential impurities include:

  • Unreacted Starting Materials: Residual quinoline or 1,2,3,4-tetrahydroquinoline.

  • Reaction Intermediates: Partially reduced intermediates if the reaction is incomplete.

  • Side Products: Tarry polymers or oligomers can form, especially under harsh acidic conditions used in some quinoline syntheses.[1]

  • Catalyst Residues: Traces of metal catalysts (e.g., Palladium, Platinum) if hydrogenation is employed.

  • Degradation Products: Oxidized species can lead to discoloration. 8-hydroxyquinoline derivatives, for example, are known to darken upon exposure to light and air.[2]

Q2: My final product has a persistent yellow or brown discoloration. What is the cause and how can I remove it?

A2: Discoloration is a common issue and is typically caused by trace amounts of oxidized impurities or residual metal catalysts.[2] Tetrahydroquinolines can be sensitive to air and light.

  • Cause: Exposure to air/light, residual metal catalysts from the synthesis, or thermal stress during purification.[2]

  • Solution:

    • Charcoal Treatment: During workup or before final purification, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Stir for a short period, then filter through celite to adsorb the colored impurities.[2]

    • Inert Atmosphere: Whenever possible, perform purification steps, especially those involving heat like distillation, under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[2][3]

    • Chelating Agents: If metal contamination is suspected, washing the crude product with a dilute solution of a chelating agent like EDTA can help remove trace metal ions.[2]

Q3: What is the most effective general strategy for purifying crude this compound?

A3: A multi-step approach is generally the most effective strategy for achieving high purity:

  • Aqueous Workup/Extraction: Begin with an acid-base extraction. As a basic amine, the target compound can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. Basifying the aqueous layer and re-extracting into an organic solvent provides a significant purification boost.

  • Flash Column Chromatography: This is the primary method to separate the target compound from closely related impurities. A silica gel stationary phase is standard.[4][5]

  • Vacuum Distillation: For the final purification of the oil, vacuum distillation is an excellent method to remove non-volatile impurities and residual chromatography solvents.

Q4: How can I effectively monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the purification.

  • Reaction Monitoring: Track the disappearance of starting materials and the appearance of the product.

  • Column Chromatography: Identify the fractions containing the purified product.

  • Staining: Since this compound may not be strongly UV-active, use a potassium permanganate (KMnO₄) stain, which reacts with the amine, to visualize the spots on the TLC plate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography 1. The product is highly volatile and evaporated with the solvent.2. The product is irreversibly binding to or degrading on the silica gel.3. The chosen solvent system is not optimal, leading to poor separation or streaking.1. Use care during solvent removal; avoid high vacuum or excessive heat.2. Deactivate the silica gel by adding 1-2% triethylamine or ammonia to the eluent. This is crucial for basic amines to prevent streaking and degradation.3. Perform a thorough TLC analysis to optimize the solvent system for good separation (target Rf of 0.2-0.4).
Product Degradation on Silica Gel Column Silica gel is acidic and can cause degradation of sensitive amines.1. Use deactivated silica gel (see above).2. Consider using a different stationary phase, such as alumina (basic or neutral).3. Minimize the time the compound spends on the column by running the chromatography as quickly and efficiently as possible.
Persistent Impurity after Distillation The impurity has a boiling point very close to the product.1. Use a fractional distillation column (e.g., Vigreux) to improve separation efficiency.2. Re-purify the material using column chromatography with a different solvent system to alter the elution order.3. Attempt to crystallize the product as a salt (e.g., hydrochloride or tartrate salt) to purify it, then neutralize to recover the free base.[6][7]
Product is an Oil, Making Handling Difficult The free base of this compound is an oil.1. For storage and accurate weighing, consider converting a small, purified sample into a stable, crystalline salt (e.g., hydrochloride salt).2. For routine handling, use positive displacement pipettes or weigh by difference in a vial.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 491-34-9 [8][9]
Molecular Formula C₁₀H₁₃N [8][9]
Molecular Weight 147.22 g/mol [8][9]
Appearance Colorless to light yellow/pink oil

| LogP | 2.81 |[8] |

Table 2: Recommended Solvent Systems for Column Chromatography

Stationary Phase Eluent System (v/v) Application Notes
Silica Gel Hexanes / Ethyl Acetate (e.g., 9:1 to 4:1) A standard system. Add 1% triethylamine (Et₃N) to the eluent to prevent streaking and improve recovery of the basic amine.
Silica Gel Dichloromethane / Methanol (e.g., 99:1 to 95:5) Offers different selectivity. Also benefits from the addition of 1% Et₃N.

| Alumina (Neutral) | Hexanes / Ethyl Acetate | A good alternative if the compound shows instability on silica gel. |

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is an excellent first step to remove non-basic organic impurities and baseline material.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x volumes). The amine product will move to the aqueous layer as the hydrochloride salt.

  • Wash Organic Layer (Optional): The original organic layer, containing neutral or acidic impurities, can be discarded or washed with brine and dried for analysis of byproducts.

  • Basification: Combine the acidic aqueous layers and cool in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10.

  • Re-extraction: Extract the now basic aqueous layer with a fresh organic solvent (e.g., ethyl acetate or DCM) (3 x volumes). The purified amine free-base will return to the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified oil.

Protocol 2: Flash Column Chromatography

This protocol is used to separate the target compound from impurities with similar polarities.

  • Sample Preparation: Adsorb the crude product from the extraction step onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of DCM, add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent (e.g., 94:5:1 Hexanes:Ethyl Acetate:Triethylamine).

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Elute the column with the solvent mixture, applying positive pressure. Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification via Vacuum Distillation

This is an ideal final purification step for the thermally stable oil.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.

  • Material Transfer: Transfer the crude or column-purified oil into the distillation flask. Add a magnetic stir bar or boiling chips.

  • Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply vacuum.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Collection: Collect the fraction that distills at the expected boiling point under the measured pressure. Discard any initial lower-boiling forerun and stop before higher-boiling impurities begin to distill.

  • Completion: Once the distillation is complete, release the vacuum carefully after the apparatus has cooled to avoid bumping and oxygen exposure to the hot product.

Visualizations

PurificationWorkflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Extracted_Crude Extracted Crude Product Extraction->Extracted_Crude Purified Organic Phase Aqueous_Waste Aqueous & Non-Basic Organic Waste Extraction->Aqueous_Waste Impurities Chromatography Flash Column Chromatography (Silica Gel + 1% Et3N) Extracted_Crude->Chromatography Column_Pure Column-Purified Oil Chromatography->Column_Pure Pure Fractions Impure_Fractions Impure Fractions Chromatography->Impure_Fractions Side Products Distillation Vacuum Distillation Column_Pure->Distillation Pure_Product Pure Product (>98%) Distillation->Pure_Product Distillate NonVolatile_Residue Non-Volatile Residue Distillation->NonVolatile_Residue Residue

Caption: General purification workflow for this compound.

Troubleshooting_Discoloration Start Discolored Crude Product (Yellow/Brown) Cause Potential Causes Start->Cause Oxidation Air/Light Oxidation Cause->Oxidation Metals Trace Metal Catalysts Cause->Metals Solution Recommended Solutions Oxidation->Solution Metals->Solution Charcoal Activated Charcoal Treatment Solution->Charcoal Inert Work under Inert Atmosphere (N2/Ar) Solution->Inert EDTA Wash with Dilute EDTA Solution Solution->EDTA Result Colorless Product Charcoal->Result Inert->Result EDTA->Result

References

Technical Support Center: Navigating 1-Methyl-1,2,3,4-tetrahydroquinoline in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 1-Methyl-1,2,3,4-tetrahydroquinoline (1-Me-THQ). While not as notorious as its fused-ring relatives, the tetrahydroquinoline scaffold warrants careful consideration to avoid potential experimental artifacts that can lead to misleading results. This guide offers insights into potential issues, mitigation strategies, and validation protocols.

Frequently Asked Questions (FAQs)

Q1: Is this compound (1-Me-THQ) a known Pan-Assay Interference Compound (PAINS)?

While the broader class of fused and tricyclic tetrahydroquinolines are recognized as PAINS, 1-Me-THQ itself is not prominently featured on standard PAINS filter lists.[1][2][3] However, due to the inherent reactivity of the tetrahydroquinoline core, it is prudent to treat it with caution and perform rigorous validation to rule out non-specific activity.

Q2: My 1-Me-THQ sample is giving a positive result in my high-throughput screen (HTS). What are the potential sources of a false positive?

False positives with compounds containing a tetrahydroquinoline scaffold can arise from several sources:

  • Compound Instability and Degradation: Tetrahydroquinoline derivatives can be unstable in solution, particularly when stored in DMSO over extended periods.[2][3] Degradation can be accelerated by factors such as light exposure. The resulting degradation products may be the true source of the observed activity.

  • Redox Cycling and Reactive Oxygen Species (ROS) Generation: The tetrahydroquinoline nucleus has the potential to undergo oxidation. This redox cycling can lead to the generation of reactive oxygen species (ROS), such as hydrogen peroxide, which can interfere with assay components, particularly in redox-sensitive assays.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester assay reagents, leading to a false-positive signal.

  • Interference with Assay Technology: 1-Me-THQ may interfere with the detection method itself, for example, by exhibiting autofluorescence in fluorescence-based assays or by absorbing light in colorimetric assays.[4][5]

Q3: I've noticed a change in the color of my 1-Me-THQ stock solution in DMSO. Is this a concern?

Yes, a color change is a strong indicator of compound degradation. Fused tetrahydroquinolines have been observed to change color in solution as they degrade.[2] If you observe this, it is highly recommended to prepare a fresh stock solution from solid material and re-test.

Q4: How can I determine if my 1-Me-THQ is causing interference through redox activity?

You can perform several control experiments:

  • Include a reducing agent: Adding a potent reducing agent, such as dithiothreitol (DTT), to your assay buffer can help to quench redox-active compounds and mitigate their effects.

  • Hydrogen Peroxide Scavengers: The addition of catalase to your assay can help to identify interference caused by the generation of hydrogen peroxide.

  • Test in a counter-screen: A counter-screen for H₂O₂ production, such as the horseradish peroxidase-phenol red (HRP-PR) assay, can directly test for this artifact.[6]

Q5: What steps should I take to validate a hit containing the 1-Me-THQ scaffold?

Validation of a hit with a potentially reactive scaffold is crucial. The following workflow is recommended:

G cluster_0 Hit Validation Workflow for 1-Me-THQ A Initial Hit from Primary Screen B Fresh Sample Re-test A->B Confirm activity with fresh solid C Orthogonal Assay B->C Rule out technology-specific artifacts D Dose-Response Curve Analysis C->D Assess potency and curve shape E Assay Interference Controls D->E Check for non-specific mechanisms F Structure-Activity Relationship (SAR) Studies E->F Investigate chemical analogs G Validated Hit F->G Confidence in genuine activity

A flowchart for validating hits containing the 1-Me-THQ scaffold.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of activity upon re-testing.
Potential Cause Troubleshooting Step Expected Outcome
Compound Degradation 1. Prepare a fresh stock solution of 1-Me-THQ from solid material immediately before use. 2. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. 3. Protect solutions from light.Consistent activity is observed with freshly prepared solutions.
Solvent Effects 1. Analyze the stability of 1-Me-THQ in the assay buffer over the time course of the experiment. 2. If using DMSO, ensure the final concentration in the assay is low (<1%) and consistent across all wells.The compound remains stable in the assay buffer for the duration of the experiment.
Issue 2: High background signal in a fluorescence-based assay.
Potential Cause Troubleshooting Step Expected Outcome
Autofluorescence 1. Measure the fluorescence of 1-Me-THQ alone at the assay's excitation and emission wavelengths. 2. If autofluorescence is significant, consider switching to a red-shifted fluorophore.The background signal is reduced, and the signal-to-noise ratio improves.
Light Scatter 1. If the compound has poor solubility, it may form precipitates that scatter light. 2. Centrifuge the assay plate before reading. 3. Visually inspect wells for precipitation.A decrease in background signal and more consistent readings across replicate wells.
Issue 3: Apparent inhibition that is not dose-dependent or has a steep dose-response curve.
Potential Cause Troubleshooting Step Expected Outcome
Compound Aggregation 1. Include a non-ionic detergent, such as Triton X-100 (0.01%), in the assay buffer. 2. Perform dynamic light scattering (DLS) to directly assess aggregation at assay concentrations.The dose-response curve becomes more classical in shape, and the IC50 may shift.
Redox Interference 1. Add a reducing agent like DTT (1-5 mM) to the assay buffer. 2. Test the compound in the presence of catalase if H₂O₂ production is suspected.The inhibitory effect is diminished or abolished in the presence of the reducing agent or catalase.

Experimental Protocols

Protocol 1: Assessing Compound Stability by HPLC-MS

Objective: To determine the stability of 1-Me-THQ in a given solvent or assay buffer over time.

Methodology:

  • Prepare a stock solution of 1-Me-THQ in the desired solvent (e.g., DMSO, assay buffer) at a known concentration.

  • Divide the solution into multiple aliquots. Store them under different conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.

  • Analyze the samples by HPLC-MS.

  • Monitor the peak area of the parent compound (1-Me-THQ) and look for the appearance of new peaks, which would indicate degradation products.

Data Analysis: Quantify the percentage of 1-Me-THQ remaining at each time point relative to the t=0 sample.

Time (hours) % 1-Me-THQ Remaining (Room Temp, Light) % 1-Me-THQ Remaining (4°C, Dark) New Peaks Detected (m/z)
0100%100%None
298%100%Minor peak at m/z X
885%99%Increased peak at m/z X, new peak at m/z Y
2460%98%Significant degradation
Protocol 2: Orthogonal Assay Validation

Objective: To confirm that the observed activity of 1-Me-THQ is not an artifact of the primary assay technology.

Methodology:

  • Identify an orthogonal assay that measures the same biological endpoint but uses a different detection method.

  • For example, if the primary assay is fluorescence-based, choose an absorbance-based or a luminescence-based assay.

  • Test 1-Me-THQ in a full dose-response curve in both the primary and the orthogonal assay.

Data Analysis: Compare the IC50 values and the maximum inhibition levels from both assays.

Assay Type Detection Method 1-Me-THQ IC50 (µM) Conclusion
Primary Assay Fluorescence5.2Apparent hit
Orthogonal Assay Absorbance>100Likely a false positive due to fluorescence interference
Orthogonal Assay Luminescence6.1Confirmed hit

Signaling Pathway Considerations

When a compound like 1-Me-THQ is identified as a hit, it is crucial to consider how a potential artifact could mimic a genuine biological effect. For instance, if the intended target is a kinase in a signaling pathway, a false positive could arise from non-specific interference rather than direct inhibition of the kinase.

G cluster_0 Hypothetical Kinase Signaling Pathway cluster_1 Potential Points of Assay Interference Ligand Ligand Receptor Receptor Ligand->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor AssayReporter Assay Reporter (e.g., Fluorescent Substrate) KinaseB->AssayReporter Assay Measures Activity Here GeneExpression Gene Expression TranscriptionFactor->GeneExpression Activation MeTHQ 1-Me-THQ MeTHQ->AssayReporter Direct Interference (Quenching/Autofluorescence) ROS ROS Generation MeTHQ->ROS ROS->AssayReporter Signal Perturbation

Diagram illustrating how 1-Me-THQ could interfere with an assay measuring kinase activity.

In the hypothetical pathway above, the assay is designed to measure the activity of Kinase B. However, 1-Me-THQ could produce a false positive not by inhibiting Kinase B, but by directly interacting with the fluorescent reporter or by generating ROS that perturb the reporter's signal. This underscores the importance of the troubleshooting and validation steps outlined in this guide.

References

stability of 1-Methyl-1,2,3,4-tetrahydroquinoline in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 1-Methyl-1,2,3,4-tetrahydroquinoline in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including temperature, pH, light exposure, and the presence of oxidizing agents. As a tertiary amine, the nitrogen atom and the benzylic carbon are potential sites for reactivity.

Q2: In which types of solvents is this compound expected to be most stable?

A2: Generally, aprotic and non-polar solvents are less likely to participate in degradation reactions. For long-term storage, anhydrous aprotic solvents kept under an inert atmosphere (e.g., argon or nitrogen) are advisable. The choice of solvent will also depend on the specific experimental conditions.

Q3: What are the likely degradation pathways for this compound?

A3: Potential degradation pathways for this compound include:

  • Oxidation: The tertiary amine can be susceptible to oxidation, potentially leading to the formation of an N-oxide. The aromatic ring can also undergo oxidation.

  • Hydrolysis: While generally stable to hydrolysis, extreme pH conditions (strong acid or base) could potentially lead to ring-opening or other degradants, although this is less common for this type of structure compared to esters or amides.[1][2]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[3] It is recommended to handle and store the compound in amber vials or otherwise protected from light.

Q4: How should I store solutions of this compound?

A4: For optimal stability, solutions of this compound should be stored at low temperatures (2-8°C is a common recommendation for related compounds) and protected from light. If the solvent is protic (e.g., methanol, water), it is advisable to prepare solutions fresh and use them promptly. For longer-term storage, consider using anhydrous aprotic solvents and storing under an inert atmosphere.

Troubleshooting Guide

Q1: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

A1: Unexpected peaks are often indicative of degradation products or impurities. Consider the following possibilities:

  • Degradation: Review your experimental conditions. Was the sample exposed to high temperatures, extreme pH, light, or oxidizing agents? The appearance of new peaks over time suggests degradation.

  • Solvent Impurities: Ensure the purity of your solvents. Peroxides in ethers (like THF) or other impurities can react with your compound.

  • Contamination: Rule out contamination from glassware or other equipment.

Q2: My sample of this compound has changed color from colorless/light yellow to a darker shade. What does this indicate?

A2: A change in color, particularly darkening, is often a sign of oxidation or polymerization. This can be accelerated by exposure to air (oxygen) and light. It is recommended to handle the compound under an inert atmosphere and store it in light-resistant containers.

Q3: I am performing a forced degradation study and see no degradation under mild acidic or basic conditions. What should I do?

A3: If no degradation is observed, you may need to apply more stringent conditions.[3][4] This can include increasing the concentration of the acid or base, increasing the temperature, or extending the exposure time. It is a stepwise process to find conditions that lead to a detectable level of degradation.

Q4: How can I confirm the identity of the degradation products?

A4: Identifying degradation products typically requires more advanced analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose. By comparing the mass spectra of the parent compound and the new peaks, you can determine the mass of the degradants and infer their structures. Further characterization may require isolation of the impurities and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Summary of Forced Degradation Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a compound.[3][5] The following table summarizes typical conditions that can be applied to this compound to investigate its stability profile.

Stress ConditionReagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C)Salt formation, potential for ring strain under harsh conditions
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60°C)Potential for elimination or rearrangement reactions under harsh conditions
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperatureN-oxidation, aromatic ring oxidation
Thermal Stress Dry heat (e.g., 60-80°C) for an extended periodGeneral decomposition, potential for polymerization
Photostability Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage, oxidation

Experimental Workflow for Stability Assessment

The following diagram illustrates a general workflow for assessing the stability of this compound.

Stability_Workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation prep Prepare stock solution of This compound acid Acid Hydrolysis prep->acid Expose to stress conditions base Base Hydrolysis prep->base Expose to stress conditions oxid Oxidation prep->oxid Expose to stress conditions thermal Thermal Stress prep->thermal Expose to stress conditions photo Photolytic Stress prep->photo Expose to stress conditions hplc HPLC Analysis acid->hplc Analyze samples at time points base->hplc Analyze samples at time points oxid->hplc Analyze samples at time points thermal->hplc Analyze samples at time points photo->hplc Analyze samples at time points lcms LC-MS for Degradant Identification hplc->lcms Characterize unexpected peaks pathway Identify Degradation Pathways lcms->pathway report Generate Stability Report pathway->report

Caption: General workflow for conducting forced degradation studies.

Disclaimer: This information is provided for guidance purposes only. Specific experimental conditions should be optimized based on the nature of the research and the analytical instrumentation available.

References

Technical Support Center: Troubleshooting Low Reproducibility in 1-Methyl-1,2,3,4-tetrahydroquinoline Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methyl-1,2,3,4-tetrahydroquinoline (1-Me-THQ). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental reproducibility when working with this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Troubleshooting Guides

Low reproducibility in experiments involving 1-Me-THQ can often be traced back to inconsistencies in its synthesis, purification, or handling. This section provides a question-and-answer guide to address specific issues you may encounter.

Synthesis & Purity Issues

Question: My synthesis of 1-Me-THQ is resulting in a low or inconsistent yield. What are the common causes and how can I improve it?

Answer: Low and variable yields in the synthesis of 1-Me-THQ, particularly through one-pot reductive N-methylation of quinoline, can stem from several factors. Catalyst quality and reaction conditions are paramount.

  • Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst is critical. Deactivation of the catalyst can lead to incomplete reactions. The nitrogen atom in the quinoline ring can coordinate with the palladium center, inhibiting its catalytic activity.

  • Reagent Quality: The purity of your starting materials, quinoline and paraformaldehyde, is crucial. Impurities can poison the catalyst. The quality of paraformaldehyde can vary, impacting the formation of the reactive formaldehyde species.

  • Hydrogen Pressure: Inadequate or fluctuating hydrogen pressure will directly impact the reduction of the quinoline ring and the iminium intermediate.

  • Solvent and Temperature: The choice of solvent and reaction temperature can influence reaction rates and the formation of byproducts.

Troubleshooting Steps:

  • Catalyst Evaluation: Use a fresh, high-quality Pd/C catalyst. If you suspect catalyst poisoning, consider increasing the catalyst loading or using a more robust catalyst formulation.

  • Reagent Purity Check: Ensure the purity of your quinoline and paraformaldehyde. Use freshly opened or properly stored reagents.

  • Optimize Hydrogen Pressure: Ensure a consistent and adequate hydrogen pressure is maintained throughout the reaction.

  • Reaction Condition Screening: Systematically screen different solvents (e.g., methanol, ethanol, DCE) and temperatures to find the optimal conditions for your specific setup.[1]

Question: I am observing significant byproduct formation in my 1-Me-THQ synthesis. What are the likely side reactions?

Answer: The primary side products in the reductive N-methylation of quinoline often arise from incomplete reaction or over-alkylation.

  • Incomplete Reduction: You may isolate 1,2,3,4-tetrahydroquinoline (THQ) if the N-methylation step is inefficient.

  • Over-alkylation: While less common in this specific reaction, formation of quaternary ammonium salts is a possibility with excess methylating agent.

  • Hydrogenolysis: In some cases, particularly with substituted quinolines, hydrogenolysis of substituents can occur.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress and identify the formation of intermediates and byproducts.

  • Control Stoichiometry: Carefully control the stoichiometry of paraformaldehyde to minimize side reactions.

  • Optimize Reaction Time: Determine the optimal reaction time to maximize the formation of the desired product and minimize the formation of byproducts from prolonged reaction times.

Question: My purified 1-Me-THQ appears discolored (yellow or brown). What is the cause and how can I obtain a colorless product?

Answer: Discoloration in tetrahydroquinoline derivatives is often due to oxidation.

  • Air Oxidation: Tetrahydroquinolines can be susceptible to air oxidation, leading to the formation of colored impurities.

  • Trace Metal Impurities: Residual metal from the catalyst can sometimes lead to colored complexes.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct purification steps, especially those involving heat, under an inert atmosphere (e.g., nitrogen or argon).

  • Charcoal Treatment: During recrystallization or before column chromatography, you can treat the solution with activated charcoal to adsorb colored impurities.

  • Chelating Agents: Washing the crude product with a dilute solution of a chelating agent like EDTA can help remove trace metal ions.[2]

Experimental & Analytical Issues

Question: I am having difficulty with the purification of 1-Me-THQ. What is the recommended method?

Answer: A two-step purification process is generally effective for obtaining high-purity 1-Me-THQ.

  • Flash Column Chromatography: This is the primary method to separate 1-Me-THQ from major impurities. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization or Distillation: Following column chromatography, recrystallization from a suitable solvent or distillation under reduced pressure can be used to remove any remaining minor impurities and obtain a crystalline solid or a pure liquid.

Monitoring the purification process effectively with TLC is crucial. Use a suitable eluent system and a visualization method such as UV light or an iodine chamber.

Question: How can I confirm the identity and purity of my synthesized 1-Me-THQ?

Answer: A combination of analytical techniques is recommended for unequivocal characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the molecule. The presence of the N-methyl singlet in the 1H NMR spectrum is a key indicator.

  • Mass Spectrometry (MS): GC-MS is a powerful tool for determining the molecular weight and identifying any volatile impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.

Question: My results from biological assays using 1-Me-THQ are not reproducible. What are the potential causes?

Answer: Low reproducibility in biological assays can be due to a variety of factors related to the compound itself and the experimental setup.

  • Compound Purity: Even small amounts of impurities can have significant biological effects, leading to inconsistent results. Ensure you are using highly purified 1-Me-THQ.

  • Compound Stability in Solution: 1-Me-THQ may degrade in certain solvents or under specific storage conditions. Prepare fresh solutions for your assays whenever possible and store stock solutions appropriately (e.g., at -20°C or -80°C, protected from light).

  • Assay Conditions: The pH, temperature, and incubation time of your assay can all affect the stability and activity of the compound. Ensure these parameters are consistent across experiments.

  • Cell Line Variability: If using cell-based assays, ensure the cell line is from a reliable source and has been properly maintained. Cell passage number can also influence experimental outcomes.

Troubleshooting Steps:

  • Purity Re-evaluation: Re-analyze the purity of the 1-Me-THQ batch being used.

  • Stability Study: Conduct a simple stability study by analyzing a solution of your compound in the assay buffer over time.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to SOPs for all aspects of the assay, from compound handling to data analysis.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to ensure the assay is performing as expected.

Frequently Asked Questions (FAQs)

Q1: What is the primary route for synthesizing this compound?

A1: A straightforward and efficient method is the one-pot reductive N-methylation of quinoline using paraformaldehyde as the methyl source and hydrogen gas over a Palladium on carbon (Pd/C) catalyst.[3] Another reported method involves a boronic acid-catalyzed tandem reduction of quinoline followed by reductive alkylation with an aldehyde.[1]

Q2: What are the key safety precautions when working with 1-Me-THQ and its synthesis?

A2: When synthesizing 1-Me-THQ, it is important to handle flammable solvents and hydrogen gas with care in a well-ventilated fume hood. The use of a Pd/C catalyst requires careful handling as it can be pyrophoric when dry. For the compound itself, consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) recommendations.

Q3: How should I store this compound?

A3: To prevent degradation, 1-Me-THQ should be stored in a tightly sealed container, protected from light and air. For long-term storage, refrigeration or freezing is recommended. Stock solutions should be stored at low temperatures and used as freshly as possible.

Q4: Are there any known biological signaling pathways involving 1-Me-THQ?

A4: Currently, there is limited specific information in the scientific literature detailing the direct involvement of this compound in specific signaling pathways. Much of the research on N-methylated tetrahydro-iso/quinolines has focused on the isoquinoline isomer, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ), which has been studied for its neuroprotective and MAO inhibitory activities.[4] Further research is needed to elucidate the specific biological targets and mechanisms of action for 1-Me-THQ.

Data Presentation

Table 1: Summary of Synthesis Methods for N-Methyl-Tetrahydroquinolines
MethodStarting MaterialReagentsCatalystSolventTemperatureYieldReference
One-Pot Reductive N-MethylationQuinolineParaformaldehyde, H₂Pd/CVariesVariesGood to Excellent[3]
Boronic Acid Catalyzed Reductive AlkylationQuinolineAldehyde, Hantzsch esterArylboronic acidDCE60 °CHigh[1]

Experimental Protocols

Protocol 1: One-Pot Reductive N-Methylation of Quinoline[3]

This protocol describes a general procedure for the synthesis of this compound from quinoline.

Materials:

  • Quinoline

  • Paraformaldehyde

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, combine quinoline (1 equivalent), paraformaldehyde (1.5 equivalents), and 10% Pd/C (5 mol%).

  • Add methanol as the solvent.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Note: The optimal temperature, pressure, and reaction time may need to be determined empirically.

Protocol 2: General Procedure for Cell Viability (MTT) Assay[5]

This protocol provides a general framework for assessing the cytotoxic effects of 1-Me-THQ on adherent cancer cell lines.

Materials:

  • 1-Me-THQ stock solution (e.g., in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 1-Me-THQ in complete culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO at the same concentration as in the highest compound dilution).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Reproducibility

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Actionable Solutions Low Reproducibility Low Reproducibility Synthesis Synthesis Low Reproducibility->Synthesis Purification Purification Low Reproducibility->Purification Compound Handling Compound Handling Low Reproducibility->Compound Handling Assay Performance Assay Performance Low Reproducibility->Assay Performance Optimize Reaction Optimize Reaction Synthesis->Optimize Reaction Refine Purification Refine Purification Purification->Refine Purification Standardize Protocols Standardize Protocols Compound Handling->Standardize Protocols Validate Assay Validate Assay Assay Performance->Validate Assay

Caption: A logical workflow for diagnosing and resolving issues of low reproducibility.

Diagram 2: Synthetic Pathway to this compound

G Quinoline Quinoline Reaction Reaction Quinoline->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction H2 H2 H2->Reaction 1-Me-THQ 1-Me-THQ Reaction->1-Me-THQ Pd/C Pd/C Pd/C->Reaction Catalyst

Caption: One-pot reductive N-methylation of quinoline to form 1-Me-THQ.

References

Technical Support Center: Optimizing Dosage of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MTHQ) for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MTHQ), an endogenous amine with significant neuroprotective and antidepressant-like properties. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MTHQ) and what are its primary mechanisms of action?

A1: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MTHQ or 1MeTIQ) is an endogenous compound found in the mammalian brain. Its primary mechanisms of action include:

  • Monoamine Oxidase (MAO) Inhibition: 1-MTHQ is a reversible inhibitor of both MAO-A and MAO-B, which leads to an increase in the levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain.[1]

  • NMDA Receptor Antagonism: It acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which can protect against excitotoxicity.[2]

  • Antioxidant Properties: 1-MTHQ possesses free radical scavenging capabilities.

Q2: What are the typical dosage ranges for 1-MTHQ in rodent models?

A2: The dosage of 1-MTHQ can vary depending on the animal model and the intended biological effect. Most studies utilize intraperitoneal (i.p.) injections. The following table summarizes common dosage ranges.

Q3: What vehicle should be used to dissolve 1-MTHQ for in vivo administration?

A3: 1-MTHQ is typically dissolved in sterile 0.9% NaCl (saline) for intraperitoneal injections. For compounds with poor solubility, other vehicles like a mixture of DMSO and corn oil (with the final DMSO concentration kept low) can be considered, though it is crucial to include a vehicle-only control group in your experiment.

Q4: What is the known toxicity profile of 1-MTHQ?

A4: While specific, comprehensive toxicology studies on 1-MTHQ are not widely published, data on related compounds suggest a moderate acute toxicity profile. For instance, the LD50 of N-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride administered intraperitoneally in mice is reported as 131 mg/kg. Another related compound, 1,2,3,4-tetrahydro-6-ethoxy-7-methoxy-1-methylisoquinoline hydrochloride, has an intraperitoneal LD50 of 93 mg/kg in mice. Researchers should perform dose-escalation studies to determine the maximum tolerated dose in their specific animal model.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Unexpected Behavioral Changes (e.g., hyperactivity, stereotypy) Due to its MAO inhibitory action, 1-MTHQ increases synaptic levels of dopamine and serotonin, which can lead to altered motor activity.- Lower the dose of 1-MTHQ. - Include a comprehensive behavioral panel to characterize the observed effects. - Consider co-administration with antagonists for specific dopamine or serotonin receptors to dissect the mechanism.
Serotonin Syndrome-like Symptoms (e.g., tremors, agitation, hyperthermia) Co-administration of 1-MTHQ with other serotonergic agents (e.g., SSRIs) can lead to excessive serotonin levels.- Avoid co-administration with other serotonergic drugs. - If co-administration is necessary, use the lowest effective doses of both compounds and monitor animals closely for adverse effects.
High Variability in Experimental Results - Inconsistent injection technique (e.g., subcutaneous vs. true intraperitoneal injection). - Poor solubility and precipitation of the compound upon injection. - Individual differences in animal metabolism.- Ensure proper training in intraperitoneal injection techniques. - Prepare fresh solutions of 1-MTHQ before each experiment and ensure complete dissolution. - Increase the number of animals per group to improve statistical power.
Lack of Efficacy at Previously Reported Doses - Differences in animal strain, age, or sex. - Degradation of the compound due to improper storage.- Perform a dose-response study in your specific animal model to determine the optimal effective dose. - Store 1-MTHQ powder at 2-8°C and protect it from light. Prepare solutions fresh for each experiment.

Data Presentation

Table 1: Summary of In Vivo Dosages of 1-MTHQ in Rodent Models

Animal Model Species Dosage Range (mg/kg) Route of Administration Observed Effect
Depression Model (Forced Swim Test)Mouse10, 25, 50i.p.Antidepressant-like effect
Depression Model (Forced Swim Test)Rat10i.p.Antidepressant-like effect
Diabetic Neuropathic PainMouse15, 30, 45i.p.Antiallodynic and antihyperalgesic effects
MPTP-induced NeurotoxicityRat80i.p.Neuroprotective effect

Experimental Protocols

Protocol 1: Preparation and Intraperitoneal (i.p.) Injection of 1-MTHQ

Materials:

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MTHQ) powder

  • Sterile 0.9% NaCl solution (saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 1 mL syringes with 25-27 gauge needles

  • Animal scale

Procedure:

  • Calculate the required amount of 1-MTHQ: Based on the desired dose (e.g., 25 mg/kg) and the weight of the animal, calculate the mass of 1-MTHQ needed. For a 25g mouse, this would be 0.625 mg.

  • Prepare the dosing solution: Weigh the calculated amount of 1-MTHQ and dissolve it in a known volume of sterile saline. For example, to inject a volume of 10 mL/kg, dissolve the 1-MTHQ in a concentration that allows for this injection volume. Ensure the final solution is clear and fully dissolved. Gentle warming or vortexing may be necessary. Prepare the solution fresh before each experiment.

  • Animal Restraint: Restrain the mouse or rat securely. For i.p. injections, the animal should be positioned with its head tilted slightly downwards.

  • Injection: Insert the needle into the lower right quadrant of the abdomen at a 30-40 degree angle. Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel. If the aspiration is clear, slowly inject the solution.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions for at least 30 minutes.

Protocol 2: Retro-orbital Blood Collection in Mice for Pharmacokinetic Analysis

Materials:

  • Anesthesia (e.g., isoflurane)

  • Heparinized capillary tubes

  • Microcentrifuge tubes for blood collection

  • Gauze pads

  • Topical ophthalmic anesthetic (e.g., proparacaine)

  • Ophthalmic ointment

Procedure:

  • Anesthetize the mouse: Place the mouse in an induction chamber with isoflurane until it is fully anesthetized.

  • Position the animal: Place the anesthetized mouse in lateral recumbency.

  • Apply topical anesthetic: Apply one drop of proparacaine to the eye from which blood will be collected.

  • Blood Collection: Gently restrain the head and apply slight pressure to cause the eye to protrude slightly. Insert a heparinized capillary tube into the medial canthus of the eye and advance it gently through the conjunctiva into the retro-orbital sinus. Blood will flow into the capillary tube.

  • Hemostasis: Once the desired volume of blood is collected, withdraw the capillary tube and apply gentle pressure with a gauze pad to the closed eyelid to ensure hemostasis.

  • Post-procedure care: Apply ophthalmic ointment to the eye to prevent drying. Monitor the animal until it has fully recovered from anesthesia.

Protocol 3: Brain Tissue Harvesting for Neurochemical Analysis

Materials:

  • Euthanasia equipment (e.g., CO2 chamber, guillotine)

  • Surgical scissors and forceps

  • Rodent brain matrix

  • Cold Hank's Balanced Salt Solution (HBSS)

  • Cryovials

  • Liquid nitrogen or dry ice

Procedure:

  • Euthanize the animal: Euthanize the mouse or rat according to your institution's approved protocol.

  • Decapitation and brain removal: Decapitate the animal and quickly expose the skull. Use surgical scissors to carefully cut away the skull and remove the brain.

  • Brain dissection: Place the brain in a chilled rodent brain matrix. Make coronal slices at the desired thickness. Dissect the brain regions of interest (e.g., striatum, hippocampus) on a cold surface.

  • Sample preservation: Place the dissected tissue into pre-labeled cryovials and flash-freeze in liquid nitrogen or on dry ice.

  • Storage: Store the samples at -80°C until further analysis.

Mandatory Visualizations

1-MTHQ_Signaling_Pathways cluster_MAO MAO Inhibition Pathway cluster_NMDA NMDA Receptor Antagonism Pathway 1-MTHQ_MAO 1-MTHQ MAO MAO-A / MAO-B 1-MTHQ_MAO->MAO Inhibits Metabolites Inactive Metabolites MAO->Metabolites Increased_Monoamines Increased Synaptic Monoamines Monoamines Dopamine, Serotonin, Norepinephrine Monoamines->MAO Metabolized by 1-MTHQ_NMDA 1-MTHQ NMDA_Receptor NMDA Receptor 1-MTHQ_NMDA->NMDA_Receptor Blocks (Uncompetitive) Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Neuroprotection Neuroprotection Glutamate Glutamate Glutamate->NMDA_Receptor Activates Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity

Caption: Dual mechanism of action of 1-MTHQ.

Experimental_Workflow cluster_Preparation Preparation cluster_Administration In Vivo Administration cluster_Post_Admin Post-Administration Procedures cluster_Analysis Analysis Dose_Calc Dose Calculation (10-50 mg/kg) Solution_Prep Prepare 1-MTHQ in Sterile Saline Dose_Calc->Solution_Prep Animal_Weighing Weigh Animal IP_Injection Intraperitoneal Injection Animal_Weighing->IP_Injection Behavioral_Test Behavioral Testing (e.g., Forced Swim Test) IP_Injection->Behavioral_Test PK_Sampling Pharmacokinetic Sampling (Blood Collection) IP_Injection->PK_Sampling PD_Sampling Pharmacodynamic Sampling (Tissue Harvesting) IP_Injection->PD_Sampling Behavioral_Analysis Analyze Behavioral Data Behavioral_Test->Behavioral_Analysis LCMS_Analysis LC-MS/MS Analysis of Plasma Samples PK_Sampling->LCMS_Analysis Neurochemical_Analysis Neurochemical Analysis of Brain Tissue PD_Sampling->Neurochemical_Analysis

Caption: General experimental workflow for in vivo studies with 1-MTHQ.

References

Technical Support Center: Overcoming Solubility Challenges of 1-Methyl-1,2,3,4-tetrahydroquinoline (1-MTHQ) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 1-Methyl-1,2,3,4-tetrahydroquinoline (1-MTHQ) derivatives.

Troubleshooting Guide: Enhancing Solubility of 1-MTHQ Derivatives

This guide addresses common solubility problems in a question-and-answer format, offering practical solutions and detailed protocols.

Issue 1: My 1-MTHQ derivative has poor aqueous solubility. What initial steps can I take?

Answer: Low aqueous solubility is a common characteristic of molecules with a core structure like 1-MTHQ, which is largely hydrophobic. The initial and simplest approach to enhance solubility is to adjust the pH of the medium. Since 1-MTHQ derivatives are typically basic due to the nitrogen atom in the tetrahydroquinoline ring, lowering the pH will lead to protonation, forming a more soluble salt.

Another straightforward method is the use of co-solvents. The addition of a water-miscible organic solvent can decrease the overall polarity of the solvent system, which can improve the solubility of a hydrophobic compound.[1]

Issue 2: pH adjustment did not sufficiently improve the solubility of my compound. What are the next steps?

Answer: If pH modification is insufficient, several other techniques can be employed. These can be broadly categorized into chemical and physical modifications.

  • Chemical Modifications:

    • Salt Formation: Creating a stable salt of your 1-MTHQ derivative can significantly increase its aqueous solubility and dissolution rate.[1] This is a widely used and effective strategy.

    • Structural Modification: Consider if the structure of your derivative can be modified. The addition of polar functional groups can enhance aqueous solubility. For instance, incorporating a morpholine ring has been shown to improve the water solubility of related tetrahydroquinoline structures.[2] Similarly, introducing a flexible alkylamino side chain can also enhance solubility.[3]

  • Physical Modifications:

    • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[1]

    • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution. Techniques like micronization can be employed.

Issue 3: I am struggling to form a stable salt of my 1-MTHQ derivative.

Answer: Salt formation can sometimes be challenging. Here are a few factors to consider:

  • Counter-ion Selection: The choice of the acid used to form the salt (the counter-ion) is critical. Different counter-ions will result in salts with varying solubility and stability. It is advisable to screen a variety of pharmaceutically acceptable acids.

  • Solvent System: The solvent used during the salt formation process can influence the outcome. Experiment with different solvents or solvent mixtures.

  • Purity of the Compound: Impurities in your 1-MTHQ derivative can sometimes interfere with salt crystallization. Ensure your starting material is of high purity.

Quantitative Data Summary

CompoundSolventTemperature (°C)Solubility
4-Chloro-7-(trifluoromethyl)quinolineChloroformNot Specified25 mg/mL
4,7-DichloroquinolineChloroformNot Specified50 mg/mL
4,7-DichloroquinolineEthanol26.650.0113 (mole fraction)
4,7-DichloroquinolineEthanol40.150.0364 (mole fraction)
4,7-DichloroquinolineEthanol60.250.2083 (mole fraction)

Data sourced from a technical guide on the solubility of substituted quinolines.

Experimental Protocols

Protocol 1: Solubility Determination by the Shake-Flask Method

This protocol outlines a standard method for determining the equilibrium solubility of a compound.

Materials:

  • Test 1-MTHQ derivative

  • Selected solvent (e.g., water, buffer, organic solvent)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed tubes

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the solid 1-MTHQ derivative to a vial containing a known volume of the solvent. The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to separate the undissolved solid from the saturated solution.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of your analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor. Express the solubility in units such as mg/mL or µg/mL.

Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This protocol describes a common method for preparing solid dispersions to enhance solubility.

Materials:

  • 1-MTHQ derivative

  • Hydrophilic polymer carrier (e.g., PVP K30, HPMC)

  • Common volatile organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve both the 1-MTHQ derivative and the hydrophilic carrier in a common volatile organic solvent. The drug-to-carrier ratio should be predetermined (e.g., 1:1, 1:3 w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature to avoid thermal degradation.

  • Drying: Dry the resulting solid film under vacuum to remove any residual solvent.

  • Characterization: The resulting solid dispersion should be characterized to confirm its amorphous nature, for instance, by using Powder X-ray Diffraction (PXRD).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of 1-MTHQ and its derivatives?

A1: Generally, this compound and its derivatives exhibit low to slight solubility in water.[4][5] They are typically more soluble in organic solvents. The hydrophobicity of the tetrahydroquinoline core structure is the primary reason for their limited aqueous solubility.

Q2: How do different substituents on the 1-MTHQ ring affect solubility?

A2: The nature and position of substituents play a crucial role in the solubility of 1-MTHQ derivatives.

  • Solubility Enhancing Substituents: The introduction of polar or ionizable groups tends to increase aqueous solubility. For example, the addition of a morpholine moiety or a pyridine/pyrazole substitution has been shown to enhance the solubility of similar heterocyclic compounds.[6]

  • Solubility Decreasing Substituents: Conversely, the addition of bulky, non-polar, or lipophilic groups will generally decrease aqueous solubility.

Q3: What are the most common and effective strategies for improving the solubility of 1-MTHQ derivatives for in vitro and in vivo studies?

A3: The most effective strategies often depend on the specific compound and the intended application.

  • For in vitro biological assays: Using co-solvents like DMSO is a very common practice. pH adjustment is also a primary and effective method if the compound is stable at the required pH.

  • For in vivo studies and formulation development: Salt formation is a preferred method due to its potential for significant solubility enhancement and established regulatory pathways. Solid dispersions and particle size reduction are also powerful techniques to improve oral bioavailability.[7][8]

Q4: Can I use surfactants to improve the solubility of my 1-MTHQ derivative?

A4: Yes, surfactants can be used to increase the solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic drug molecules. This is a common strategy in formulation development.

Q5: Are there any predictive tools that can help me estimate the solubility of my 1-MTHQ derivatives?

A5: Yes, various in silico and computational tools can predict the solubility of compounds based on their chemical structure. These tools use parameters like logP (a measure of lipophilicity) and melting point to estimate solubility. While these predictions are not a substitute for experimental determination, they can be valuable in the early stages of drug discovery to prioritize compounds with more favorable physicochemical properties.

Visualizations

experimental_workflow Workflow for Addressing Solubility Issues A Initial Compound (Poor Aqueous Solubility) B pH Adjustment A->B C Solubility Sufficient? B->C D Proceed with Experiment C->D Yes E Advanced Techniques C->E No F Salt Formation E->F G Solid Dispersion E->G H Co-solvency E->H I Structural Modification E->I J Final Formulation F->J G->J H->J I->J

Caption: Decision workflow for selecting a solubility enhancement strategy.

logical_relationship Factors Influencing Solubility of 1-MTHQ Derivatives A 1-MTHQ Derivative Solubility B Physicochemical Properties A->B C Environmental Factors A->C D Molecular Structure (Substituents) B->D E Crystal Lattice Energy (Solid State) B->E F pH of Medium C->F G Temperature C->G H Presence of Co-solvents C->H

Caption: Key factors influencing the solubility of 1-MTHQ derivatives.

References

Validation & Comparative

A Comparative Analysis of the Antidepressant Effects of 1-Methyl-1,2,3,4-tetrahydroquinoline and Desipramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antidepressant properties of the endogenous compound 1-Methyl-1,2,3,4-tetrahydroquinoline (1MeTIQ) and the tricyclic antidepressant desipramine. The following sections detail their mechanisms of action, comparative efficacy in preclinical models, and the experimental protocols utilized in these assessments.

Mechanism of Action: A Tale of Two Pathways

Desipramine, a well-established tricyclic antidepressant, primarily exerts its therapeutic effects by inhibiting the reuptake of norepinephrine, and to a lesser extent, serotonin, from the synaptic cleft.[1] This action leads to an increased concentration of these neurotransmitters, enhancing neurotransmission. Chronic administration of desipramine has been shown to upregulate the cAMP-mediated second messenger pathway, leading to increased phosphorylation of the cAMP response element-binding protein (CREB) and subsequent regulation of gene transcription.[2] Furthermore, desipramine has been found to reverse deficits in norepinephrine innervation and may modulate the kynurenine pathway, which is implicated in the pathophysiology of depression.[3][4]

In contrast, this compound (1MeTIQ) is an endogenous compound that exhibits antidepressant-like properties through a broader mechanism. Its primary mode of action is the reversible inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[5] By inhibiting MAO, 1MeTIQ increases the synaptic levels of norepinephrine, dopamine, and serotonin.[6] This leads to the activation of noradrenergic and serotonergic systems, contributing to its antidepressant effects.[6]

Comparative Efficacy in Preclinical Models

The antidepressant-like effects of 1MeTIQ and desipramine have been directly and indirectly compared in established rodent models of depression, primarily the Forced Swim Test (FST) and the Tail Suspension Test (TST).

Forced Swim Test (FST)

In a direct comparative study, both 1MeTIQ and desipramine demonstrated significant antidepressant-like effects in the rat FST, as evidenced by a reduction in immobility time. While both compounds activated the noradrenergic system, 1MeTIQ also inhibited the MAO-dependent oxidation of dopamine and serotonin.

Another study in mice showed that 1MeTIQ produced a significant antidepressant-like effect in the FST, comparable to the tricyclic antidepressant imipramine (a close structural and functional analog of desipramine).[6]

Tail Suspension Test (TST)

Data Presentation

Compound Primary Mechanism of Action Key Neurochemical Effects Forced Swim Test (FST) Efficacy Tail Suspension Test (TST) Efficacy
This compound (1MeTIQ) Reversible Monoamine Oxidase (MAO) InhibitorIncreases levels of norepinephrine, dopamine, and serotoninSignificant reduction in immobility time, comparable to desipramine/imipramine[6]Significant reduction in immobility time, comparable to imipramine[6]
Desipramine Norepinephrine Reuptake InhibitorPrimarily increases levels of norepinephrine; lesser effect on serotoninSignificant reduction in immobility timeSignificant reduction in immobility time[7][8][9][10]

Experimental Protocols

Forced Swim Test (Rat)

This protocol is a generalized representation based on standard methodologies.

  • Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm.

  • Acclimation: Animals are handled for several days prior to the experiment.

  • Procedure:

    • Pre-test session: On the first day, rats are individually placed in the cylinder for a 15-minute period.

    • Test session: 24 hours after the pre-test, the animals are administered either vehicle, 1MeTIQ, or desipramine via intraperitoneal (i.p.) injection. After a specified pretreatment time (e.g., 30-60 minutes), they are placed back into the swim tank for a 5-minute test session.

  • Data Analysis: The duration of immobility (defined as the time the rat floats without struggling, making only small movements to keep its head above water) during the 5-minute test session is recorded and analyzed.

Tail Suspension Test (Mouse)

This protocol is a generalized representation based on standard methodologies.

  • Apparatus: A horizontal bar is placed at a height that prevents the mouse from reaching any surface. A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

  • Acclimation: Animals are handled for several days prior to the experiment.

  • Procedure: Mice are administered either vehicle, 1MeTIQ, or desipramine via i.p. injection. After a specified pretreatment time, they are suspended by their tails from the horizontal bar using the adhesive tape.

  • Data Analysis: The total duration of immobility during a 6-minute test period is recorded. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Neurochemical Analysis (HPLC)

This protocol is a generalized representation for the analysis of monoamines in brain tissue.

  • Tissue Preparation: Immediately following behavioral testing, animals are euthanized, and brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum) are rapidly dissected and frozen.

  • Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., 0.1 M perchloric acid).

  • Chromatography:

    • HPLC System: A high-performance liquid chromatography system equipped with an electrochemical detector is used.

    • Column: A C18 reverse-phase column is typically employed.

    • Mobile Phase: The mobile phase composition is optimized for the separation of monoamines and their metabolites (e.g., a mixture of a buffer, an ion-pairing agent, and an organic solvent).[11]

  • Data Analysis: The concentrations of norepinephrine, dopamine, serotonin, and their metabolites are quantified by comparing the peak areas of the samples to those of known standards.

Signaling Pathways and Experimental Workflows

Desipramine_Signaling_Pathway cluster_synapse Synapse Desipramine Desipramine NET Norepinephrine Transporter (NET) Desipramine->NET Inhibits NE Norepinephrine (NE) NET->NE Reuptake SynapticCleft Synaptic Cleft AdrenergicReceptor Adrenergic Receptor SynapticCleft->AdrenergicReceptor Gs Gs Protein AdrenergicReceptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneTranscription Gene Transcription (e.g., BDNF) CREB->GeneTranscription Promotes

Figure 1: Simplified signaling pathway of Desipramine's antidepressant action.

MeTIQ_Signaling_Pathway cluster_synapse Synapse MeTIQ 1-Methyl-1,2,3,4- tetrahydroquinoline (1MeTIQ) MAO Monoamine Oxidase (MAO) MeTIQ->MAO Inhibits Monoamines Monoamines (NE, DA, 5-HT) MAO->Monoamines Degrades SynapticCleft Synaptic Cleft PostsynapticReceptors Postsynaptic Receptors SynapticCleft->PostsynapticReceptors DownstreamSignaling Downstream Signaling Cascades PostsynapticReceptors->DownstreamSignaling Activates AntidepressantEffects Antidepressant Effects DownstreamSignaling->AntidepressantEffects Leads to

Figure 2: Simplified signaling pathway of 1MeTIQ's antidepressant action.

Experimental_Workflow AnimalAcclimation Animal Acclimation (Rats/Mice) DrugAdministration Drug Administration (Vehicle, 1MeTIQ, or Desipramine) AnimalAcclimation->DrugAdministration BehavioralTesting Behavioral Testing DrugAdministration->BehavioralTesting FST Forced Swim Test (FST) BehavioralTesting->FST TST Tail Suspension Test (TST) BehavioralTesting->TST Euthanasia Euthanasia & Brain Dissection FST->Euthanasia TST->Euthanasia NeurochemicalAnalysis Neurochemical Analysis (HPLC) Euthanasia->NeurochemicalAnalysis DataAnalysis Data Analysis & Comparison NeurochemicalAnalysis->DataAnalysis

Figure 3: General experimental workflow for comparative analysis.

References

A Comparative Guide to 1-Methyl-1,2,3,4-tetrahydroquinoline and Other MAO Inhibitors for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of 1-Methyl-1,2,3,4-tetrahydroquinoline (1-Me-THQ) against other established monoamine oxidase (MAO) inhibitors, namely selegiline, rasagiline, and safinamide. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for neuroprotective therapeutic strategies.

Introduction to MAO Inhibitors and Neuroprotection

Monoamine oxidase (MAO) is an enzyme responsible for the degradation of monoamine neurotransmitters. Its inhibition can lead to increased levels of these neurotransmitters in the brain, which is a key mechanism in the treatment of neurodegenerative conditions like Parkinson's disease. Beyond their symptomatic effects, many MAO inhibitors have demonstrated neuroprotective properties, which are attributed to mechanisms that include the reduction of oxidative stress and the inhibition of apoptotic pathways. This guide focuses on the comparative efficacy of 1-Me-THQ, an endogenous neuroprotectant, and the well-established MAO-B inhibitors selegiline, rasagiline, and safinamide.

Comparative Analysis of MAO Inhibition

The inhibitory potency of these compounds against the two main isoforms of MAO, MAO-A and MAO-B, is a critical factor in their pharmacological profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound, providing a quantitative measure of their potency and selectivity. Lower IC50 values indicate greater potency.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity for MAO-BReversibility
This compound (1-Me-THQ) Yes (Inhibits)Yes (Inhibits)Non-selectiveReversible[1]
Selegiline 23[2]0.051[2]~450-fold[2]Irreversible[2]
Rasagiline 0.412 (rat brain)[3]0.0044 (rat brain)[3]~30-100 fold in vitro[4][5]Irreversible[3]
Safinamide 580[6]0.098[6]~5000-fold (rat brain)[7]Reversible[6]

Neuroprotective Mechanisms and Efficacy

The neuroprotective effects of these MAO inhibitors are multifaceted and involve various signaling pathways. While direct comparative studies under identical experimental conditions are limited, this section summarizes the known neuroprotective actions of each compound, with a focus on in vitro studies using the human neuroblastoma SH-SY5Y cell line, a common model for neurodegenerative disease research.

This compound (1-Me-THQ)

1-Me-THQ, also known as 1MeTIQ, is an endogenous compound found in the mammalian brain that exhibits significant neuroprotective properties.[8] Its mechanisms of action are believed to include:

  • MAO Inhibition: By reversibly inhibiting both MAO-A and MAO-B, 1-Me-THQ can increase the levels of monoamine neurotransmitters and reduce the production of neurotoxic byproducts from their metabolism.[1][8]

  • Free Radical Scavenging: 1-Me-THQ possesses antioxidant properties and can directly scavenge free radicals, thereby reducing oxidative stress, a key contributor to neuronal cell death in neurodegenerative diseases.[1]

  • Anti-apoptotic Effects: Studies have shown that 1-Me-THQ can protect neurons from apoptosis induced by various neurotoxins.[9]

Selegiline

Selegiline is a well-established irreversible MAO-B inhibitor with demonstrated neuroprotective effects that may extend beyond its enzymatic inhibition.[10][11] Its neuroprotective actions include:

  • Reduction of Oxidative Stress: By inhibiting MAO-B, selegiline reduces the production of reactive oxygen species (ROS) generated during dopamine metabolism.[10]

  • Anti-apoptotic Signaling: Selegiline has been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and prevent mitochondrial-dependent apoptosis in neuronal cells.[11][12] In SH-SY5Y cells, selegiline has been observed to increase the mRNA and protein levels of Bcl-2 and Bcl-xL.[12]

  • Neurotrophic Factor Induction: Selegiline can enhance the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), which support neuronal survival and function.[13]

Rasagiline

Rasagiline is another potent, irreversible MAO-B inhibitor with significant neuroprotective capabilities.[3][5] Its neuroprotective profile includes:

  • Mitochondrial Protection: Rasagiline helps to stabilize the mitochondrial membrane potential and prevent the release of pro-apoptotic factors, thereby protecting mitochondria from dysfunction, a central event in neuronal apoptosis.[14]

  • Induction of Pro-survival Genes: Similar to selegiline, rasagiline can induce the expression of anti-apoptotic Bcl-2 family proteins.[13]

  • Superior Neuroprotection in a Comparative Study: One study directly comparing rasagiline and selegiline in preventing dexamethasone-induced apoptosis in SH-SY5Y cells found that rasagiline exhibited a higher neuroprotective effect.[15] Rasagiline was also found to be more potent than selegiline in reducing apoptosis in SH-SY5Y cells treated with peroxynitrite.[14]

Safinamide

Safinamide is a reversible MAO-B inhibitor that also possesses other mechanisms of action contributing to its neuroprotective effects.[6][16] These include:

  • Modulation of Glutamate Release: Safinamide can inhibit voltage-gated sodium channels, which leads to a reduction in glutamate release, thereby protecting against excitotoxicity.[6][16]

  • Anti-autophagic Effects: In a 6-hydroxydopamine (6-OHDA)-induced SH-SY5Y cell model of Parkinson's disease, safinamide was shown to slightly increase cell viability and reduce the percentage of autophagic cells.[17][18]

  • Inhibition of Microglial Activation: Safinamide has been shown to suppress the activation of microglia, the resident immune cells of the brain, which can contribute to neuroinflammation and neuronal damage.[18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, illustrate key signaling pathways and a general experimental workflow for assessing neuroprotection.

Neuroprotective_Signaling_Pathway cluster_stress Cellular Stress cluster_maoi MAO Inhibitors cluster_mechanisms Neuroprotective Mechanisms cluster_outcome Outcome Neurotoxins Neurotoxins Oxidative_Stress Oxidative_Stress Neurotoxins->Oxidative_Stress induces Neuronal_Survival Neuronal_Survival Oxidative_Stress->Neuronal_Survival reduces 1-Me-THQ 1-Me-THQ MAO_Inhibition MAO_Inhibition 1-Me-THQ->MAO_Inhibition Antioxidant_Activity Antioxidant_Activity 1-Me-THQ->Antioxidant_Activity Selegiline Selegiline Selegiline->MAO_Inhibition Anti_Apoptotic Anti_Apoptotic Selegiline->Anti_Apoptotic Rasagiline Rasagiline Rasagiline->MAO_Inhibition Rasagiline->Anti_Apoptotic Safinamide Safinamide Safinamide->MAO_Inhibition Glutamate_Modulation Glutamate_Modulation Safinamide->Glutamate_Modulation MAO_Inhibition->Neuronal_Survival promotes Antioxidant_Activity->Neuronal_Survival promotes Anti_Apoptotic->Neuronal_Survival promotes Glutamate_Modulation->Neuronal_Survival promotes

Caption: Neuroprotective mechanisms of MAO inhibitors.

Experimental_Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Pre-treatment Pre-treatment with MAO Inhibitor Cell_Culture->Pre-treatment Neurotoxin_Exposure Exposure to Neurotoxin (e.g., MPP+, 6-OHDA) Pre-treatment->Neurotoxin_Exposure Assessment Assessment of Neuroprotection Neurotoxin_Exposure->Assessment Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Assessment->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., TUNEL) Assessment->Apoptosis_Assay ROS_Measurement ROS Measurement (e.g., DCFH-DA) Assessment->ROS_Measurement

Caption: General workflow for in vitro neuroprotection assays.

Experimental Protocols

In Vitro MAO Inhibition Assay (Fluorometric Method)

This protocol provides a general framework for assessing the in vitro inhibition of MAO-A and MAO-B activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)

  • Fluorescent probe (e.g., Amplex Red) and horseradish peroxidase

  • Test compounds (1-Me-THQ, selegiline, rasagiline, safinamide) and a known inhibitor as a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the wells of a 96-well plate, add the assay buffer, the fluorescent probe/horseradish peroxidase solution, and the test compound dilutions.

  • Initiate the reaction by adding the MAO enzyme (either MAO-A or MAO-B) to the wells.

  • Immediately after adding the enzyme, add the MAO substrate to all wells to start the enzymatic reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes a general method to evaluate the neuroprotective effects of the test compounds against a neurotoxin-induced cell death in SH-SY5Y cells.

Materials:

  • Human neuroblastoma SH-SY5Y cell line

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+))

  • Test compounds (1-Me-THQ, selegiline, rasagiline, safinamide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

  • Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA or MPP+) to the wells containing the pre-treated cells. Include a control group with the neurotoxin alone and an untreated control group.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the neuroprotective effect of the test compounds by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Conclusion

1-Me-THQ, selegiline, rasagiline, and safinamide all demonstrate neuroprotective properties through various mechanisms, with MAO inhibition being a common feature. While selegiline, rasagiline, and safinamide are highly selective for MAO-B, 1-Me-THQ inhibits both MAO-A and MAO-B and also possesses direct free-radical scavenging activity. The choice of a particular MAO inhibitor for a neuroprotective strategy will depend on the desired pharmacological profile, including the importance of MAO-A versus MAO-B inhibition, the reversibility of the inhibition, and the engagement of other neuroprotective pathways. Further head-to-head comparative studies are warranted to definitively establish the relative neuroprotective efficacy of these compounds under standardized conditions. This guide provides a foundational comparison to inform further research and development in the pursuit of effective neuroprotective therapies.

References

A Comparative Guide to the Efficacy of (R)- and (S)-Enantiomers of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine found in the mammalian brain that has garnered significant interest for its neuroprotective properties. As a chiral molecule, 1MeTIQ exists as two enantiomers, (R)-1MeTIQ and (S)-1MeTIQ. Emerging research indicates that these enantiomers possess distinct pharmacological profiles, particularly in the context of neurodegenerative disease models. This guide provides a comparative analysis of the efficacy of (R)- and (S)-1MeTIQ, supported by experimental data, to inform further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies comparing the effects of (R)- and (S)-1MeTIQ on neurochemical and neuropathological markers.

Table 1: Effects on Dopamine Metabolism in Rat Striatum
EnantiomerChange in DOPAC LevelChange in HVA LevelChange in 3-MT LevelRate of Dopamine Metabolism
(R)-1MeTIQ No significant change▲ Increased by ~70%▲ Increased▲ Increased by ~50%
(S)-1MeTIQ ▼ Decreased by ~60%▼ Decreased by ~40%▲ Increased▼ Decreased by ~60%

Data sourced from studies on rat striatum.[1][2]

Table 2: Neuroprotective Effects in a TIQ-Induced Mouse Model of Parkinsonism
EnantiomerPrevention of BradykinesiaProtection of Tyrosine Hydroxylase (TH)-Positive Neurons in Substantia Nigra
(R)-1MeTIQ Effective preventionEffective protection
(S)-1MeTIQ Less effective than (R)-enantiomerNo protection observed

(S)-1MeTIQ was also observed to induce moderate bradykinesia when administered alone.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Assessment of TIQ-Induced Bradykinesia in Mice

This protocol is based on behavioral studies investigating motor deficits in mouse models of Parkinson's disease.[3][4][5][6]

Objective: To quantify the effect of (R)- and (S)-1MeTIQ on 1,2,3,4-tetrahydroisoquinoline (TIQ)-induced bradykinesia.

Procedure:

  • Animal Model: Male C57BL/6 mice are used.

  • Induction of Bradykinesia: Mice are administered TIQ (e.g., 50 mg/kg, intraperitoneally) to induce parkinsonian-like motor deficits.

  • Treatment: Separate groups of mice are pre-treated with either (R)-1MeTIQ, (S)-1MeTIQ, or a vehicle control at a specified dose (e.g., 25 mg/kg, i.p.) prior to TIQ administration.

  • Behavioral Testing (Pole Test):

    • A wooden pole (e.g., 1 cm in diameter, 50 cm in height) with a rough surface is placed vertically in a cage.

    • Each mouse is placed head-upward on the top of the pole.

    • The time taken for the mouse to turn completely downward (T-turn) and the total time to descend to the floor (T-total) are recorded.

    • An increase in these times is indicative of bradykinesia.

  • Data Analysis: The mean T-turn and T-total times for each treatment group are compared using statistical analysis (e.g., ANOVA) to determine the protective effect of each enantiomer.

Immunohistochemical Quantification of Tyrosine Hydroxylase (TH)-Positive Neurons

This protocol is a standard method for assessing the loss of dopaminergic neurons in the substantia nigra.[3]

Objective: To quantify the neuroprotective effect of (R)- and (S)-1MeTIQ against TIQ-induced loss of dopaminergic neurons.

Procedure:

  • Tissue Preparation: Following the behavioral studies, mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. The brains are removed, post-fixed, and cryoprotected (e.g., in 30% sucrose).

  • Sectioning: Coronal sections (e.g., 30 µm thick) of the substantia nigra are cut using a cryostat.

  • Immunohistochemistry:

    • Sections are washed in phosphate-buffered saline (PBS).

    • Endogenous peroxidase activity is quenched (e.g., with 3% H₂O₂ in methanol).

    • Non-specific binding is blocked using a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).

    • Sections are incubated with a primary antibody against tyrosine hydroxylase (TH) (e.g., rabbit anti-TH) overnight at 4°C.

    • After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG).

    • The signal is amplified using an avidin-biotin-peroxidase complex (ABC) kit.

    • The peroxidase is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), resulting in a brown stain in TH-positive neurons.

  • Cell Counting: The number of TH-positive neurons in the substantia nigra pars compacta is counted using a microscope and stereological software.

  • Data Analysis: The mean number of TH-positive cells in each treatment group is compared to determine the neuroprotective efficacy of each enantiomer.

Measurement of Striatal Dopamine and Metabolites by HPLC-ECD

This protocol outlines the procedure for quantifying dopamine and its metabolites in brain tissue.[1][2]

Objective: To determine the stereoselective effects of (R)- and (S)-1MeTIQ on dopamine metabolism.

Procedure:

  • Tissue Collection and Preparation:

    • Rats are administered (R)-1MeTIQ, (S)-1MeTIQ, or vehicle.

    • At a designated time point, animals are euthanized, and the striata are rapidly dissected on ice.

    • Tissue samples are homogenized in a solution containing an internal standard (e.g., 0.1 M perchloric acid).

    • The homogenate is centrifuged at high speed (e.g., 15,000 rpm for 15 minutes at 4°C).

  • HPLC-ECD Analysis:

    • The supernatant is filtered and injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.

    • The mobile phase is a buffered solution (e.g., phosphate buffer with methanol and an ion-pairing agent) pumped at a constant flow rate.

    • An electrochemical detector (ECD) is used to quantify the eluted compounds. The working electrode is set at an appropriate potential (e.g., +0.75 V) to oxidize dopamine and its metabolites.

  • Quantification:

    • Standard curves for dopamine, DOPAC, HVA, and 3-MT are generated using known concentrations of these compounds.

    • The peak areas from the sample chromatograms are compared to the standard curves to determine the concentration of each analyte.

  • Data Analysis: The levels of dopamine and its metabolites, as well as the turnover ratios (e.g., (DOPAC+HVA)/dopamine), are calculated and compared between the different treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

dopamine_metabolism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Glia DA Dopamine MAO_A MAO-A DA->MAO_A (S)-1MeTIQ inhibits DA_cleft Dopamine DA->DA_cleft Release DOPAC DOPAC DOPAC_post DOPAC DOPAC->DOPAC_post Transport MAO_A->DOPAC Three_MT 3-MT COMT COMT DA_cleft->COMT (R)-1MeTIQ enhances this pathway HVA HVA COMT->HVA COMT->Three_MT DOPAC_post->COMT

Caption: Dopamine metabolism pathway and sites of action for 1MeTIQ enantiomers.

experimental_workflow cluster_behavioral Behavioral Assessment cluster_neurochemical Neurochemical Analysis cluster_histological Histological Analysis animal_model TIQ-induced Mouse Model treatment Administer (R)- or (S)-1MeTIQ animal_model->treatment pole_test Pole Test for Bradykinesia treatment->pole_test striatum_dissection Striatum Dissection pole_test->striatum_dissection Tissue Collection brain_sectioning Brain Sectioning (Substantia Nigra) pole_test->brain_sectioning Tissue Collection hplc HPLC-ECD for Dopamine & Metabolites striatum_dissection->hplc ihc Tyrosine Hydroxylase Staining brain_sectioning->ihc cell_counting Stereological Cell Counting ihc->cell_counting

Caption: Workflow for comparing the neuroprotective efficacy of 1MeTIQ enantiomers.

Conclusion

The available evidence strongly suggests a stereoselective efficacy of 1-Methyl-1,2,3,4-tetrahydroisoquinoline enantiomers. The (R)-enantiomer demonstrates superior neuroprotective effects in a mouse model of Parkinson's disease by effectively preventing both motor deficits and the loss of dopaminergic neurons. In contrast, the (S)-enantiomer is less effective in preventing motor symptoms and does not protect against neuronal loss.[3]

The differential effects on dopamine metabolism, where (S)-1MeTIQ is a more potent inhibitor of MAO-A, leading to a decrease in DOPAC and HVA, while (R)-1MeTIQ appears to enhance the COMT pathway, underscore the distinct mechanisms of action of the two enantiomers.[1][2] These findings highlight the importance of considering the stereochemistry of 1MeTIQ in the development of potential therapeutic agents for neurodegenerative disorders. Further research is warranted to fully elucidate the molecular targets and signaling pathways responsible for these stereospecific effects. The development of the (R)-enantiomer as a single-isomer therapeutic agent may offer a more targeted and efficacious approach for neuroprotection.

References

validation of the neuroprotective mechanism of 1-Methyl-1,2,3,4-tetrahydroquinoline in vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vivo Neuroprotective Mechanisms of 1-Methyl-1,2,3,4-tetrahydroquinoline

Introduction

This compound (1-Me-THQ) is an endogenous amine found in the brain that has demonstrated significant neuroprotective potential in various in vivo models of neurodegenerative diseases, particularly Parkinson's disease.[1][2] This guide provides a comparative analysis of the neuroprotective effects of 1-Me-THQ against other well-established neuroprotective agents, namely the selective and irreversible monoamine oxidase-B (MAO-B) inhibitors Selegiline and Rasagiline.[3][4] The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and visual representations of key concepts.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data from in vivo studies, comparing the efficacy of 1-Me-THQ with Selegiline and Rasagiline in animal models of Parkinson's disease.

Table 1: Effects on Striatal Dopamine and Metabolite Levels

CompoundAnimal ModelDosing Regimen% Increase in Striatal Dopamine vs. Toxin Control% Decrease in DOPAC/DA Ratio vs. Toxin ControlReference
1-Me-THQ 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)-induced PD in rats25 and 50 mg/kg, co-administered with 1BnTIQComplete antagonization of 1BnTIQ-induced reductionMarkedly enhanced reduction (50-60%)[2]
Selegiline MPTP-induced PD in mice1.0 mg/kg/day for 14 daysNot explicitly quantified as % increase, but suppressed reductionNot reported[4]
Rasagiline MPTP-induced PD in common marmosets10 mg/kg, s.c.Markedly attenuated neurotoxic effects>95% reduction in HVA, 45% reduction in DOPAC[3][5]

Table 2: Effects on Motor Function

CompoundAnimal ModelBehavioral TestOutcomeReference
1-Me-THQ 1BnTIQ-induced PD in ratsLocomotor ActivityCompletely antagonized 1BnTIQ-induced changes[2]
Selegiline MPTP-induced PD in miceGait AnalysisImprovements in gait dysfunction[4]
Rasagiline MPTP-induced PD in common marmosetsClinical Rating and Locomotor ActivityMarkedly attenuated motor impairment[3][5]

Table 3: Effects on Dopaminergic Neuron Survival

CompoundAnimal ModelMethod of Quantification% Protection of Dopaminergic Neurons vs. Toxin ControlReference
1-Me-THQ 6-OHDA-lesioned ratsTyrosine Hydroxylase (TH) stainingCompletely inhibited the reduction in dopamine release, suggesting protection[6]
Selegiline MPTP-induced PD in miceTH Staining192.68% of MPTP-exposed animals (nigral neurons), 162.76% (striatal fibers)[4]
Rasagiline MPTP-induced PD in common marmosetsTH StainingMarkedly attenuated the loss of dopaminergic cells[3][5]

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental designs, the following diagrams are provided in DOT language for Graphviz.

G Proposed Neuroprotective Signaling Pathway of 1-Me-THQ cluster_mechanisms 1-Me-THQ Mechanisms cluster_downstream Downstream Effects 1-Me-THQ 1-Me-THQ MAO-B_Inhibition MAO-B Inhibition 1-Me-THQ->MAO-B_Inhibition NMDA_Antagonism NMDA Receptor Antagonism 1-Me-THQ->NMDA_Antagonism ROS_Scavenging ROS Scavenging 1-Me-THQ->ROS_Scavenging Dopamine_Metabolism Decreased Dopamine Metabolism & ROS MAO-B_Inhibition->Dopamine_Metabolism Glutamate_Excitotoxicity Reduced Glutamate Excitotoxicity NMDA_Antagonism->Glutamate_Excitotoxicity Oxidative_Stress Reduced Oxidative Stress ROS_Scavenging->Oxidative_Stress Neuronal_Survival Increased Neuronal Survival Dopamine_Metabolism->Neuronal_Survival Glutamate_Excitotoxicity->Neuronal_Survival Oxidative_Stress->Neuronal_Survival

Caption: Proposed neuroprotective signaling pathway of 1-Me-THQ.

G Experimental Workflow for MPTP Mouse Model of Parkinson's Disease cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animals C57BL/6 Mice Groups Control MPTP MPTP + 1-Me-THQ MPTP + Selegiline MPTP + Rasagiline Animals->Groups Toxin_Induction MPTP Administration (e.g., 20 mg/kg, 4 doses, 2h intervals) Groups->Toxin_Induction Treatment Drug Administration (e.g., daily for 14 days) Toxin_Induction->Treatment Behavioral_Testing Behavioral Assessment (Open Field, Rotarod) Treatment->Behavioral_Testing Sacrifice Euthanasia and Brain Tissue Collection Behavioral_Testing->Sacrifice Biochemistry HPLC Analysis of Striatal Dopamine Sacrifice->Biochemistry Histology Immunohistochemistry for Tyrosine Hydroxylase Sacrifice->Histology

Caption: Experimental workflow for the MPTP mouse model of Parkinson's disease.

G Logical Relationship of the Comparative Study Hypothesis Hypothesis: 1-Me-THQ is neuroprotective in vivo Model In Vivo Model: MPTP-induced Parkinson's Disease Hypothesis->Model Intervention Interventions: 1-Me-THQ Selegiline Rasagiline Model->Intervention Endpoints Endpoints: Biochemical Behavioral Histological Intervention->Endpoints Comparison Comparative Analysis Endpoints->Comparison Conclusion Conclusion: Efficacy of 1-Me-THQ vs. Alternatives Comparison->Conclusion

Caption: Logical relationship of the comparative study.

Experimental Protocols

MPTP-Induced Mouse Model of Parkinson's Disease

This protocol is a widely used method to induce dopaminergic neurodegeneration in mice.[7][8][9]

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl (Sigma-Aldrich)

  • Sterile 0.9% saline

  • Probenecid (optional, to increase MPTP efficacy)

  • Test compounds: 1-Me-THQ, Selegiline, Rasagiline

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.

  • Drug Preparation: Dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL. Prepare solutions of 1-Me-THQ, Selegiline, and Rasagiline in their respective vehicles.

  • Toxin Administration (Acute Regimen): Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals.[8] The control group receives saline injections.

  • Treatment Administration: Administer 1-Me-THQ, Selegiline, or Rasagiline according to the specific experimental design (e.g., pre-treatment, co-treatment, or post-treatment). Dosing can be daily via i.p. injection or oral gavage for a specified period (e.g., 7-14 days).[4]

  • Post-Toxin Monitoring: Monitor animals daily for any signs of distress.

Behavioral Assessment: Open Field Test

The open field test is used to evaluate general locomotor and exploratory behaviors.[10][11]

Materials:

  • Open field apparatus (e.g., a square arena with infrared beams to track movement)

  • Data acquisition software

Procedure:

  • Habituation: Place each mouse in the center of the open field arena and allow it to explore freely for a set duration (e.g., 15-30 minutes).

  • Data Recording: The software automatically records parameters such as total distance traveled, time spent in the center versus the periphery, and vertical activity (rearing).

  • Analysis: Compare the data between the different treatment groups. A reduction in locomotor activity is indicative of motor deficits.

Immunohistochemistry for Tyrosine Hydroxylase (TH)

This technique is used to visualize and quantify dopaminergic neurons in the substantia nigra and their terminals in the striatum.[12][13][14]

Materials:

  • Mouse brain sections (fixed and cryosectioned or paraffin-embedded)

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100)

  • Primary antibody: Rabbit anti-TH (e.g., Millipore, Abcam)

  • Secondary antibody: Donkey anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and post-fix the brains. Prepare coronal sections (e.g., 30-40 µm thick) of the striatum and substantia nigra.

  • Blocking: Incubate the sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-TH antibody (diluted in blocking solution) overnight at 4°C.

  • Washing: Wash the sections three times with PBS.

  • Secondary Antibody Incubation: Incubate the sections with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the sections again, counterstain with DAPI if desired, and mount onto glass slides with mounting medium.

  • Imaging and Quantification: Capture images using a fluorescence microscope. Quantify the number of TH-positive cells in the substantia nigra and the optical density of TH-positive fibers in the striatum using image analysis software (e.g., ImageJ).

Conclusion

The in vivo data presented in this guide demonstrate that 1-Me-THQ is a promising neuroprotective agent with efficacy comparable to established MAO-B inhibitors like Selegiline and Rasagiline in animal models of Parkinson's disease. Its multifaceted mechanism of action, targeting MAO-B, NMDA receptors, and oxidative stress, suggests a potential for broad-spectrum neuroprotection.[1][12] Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications for neurodegenerative disorders.

References

A Comparative Analysis of 1-Methyl-1,2,3,4-tetrahydroquinoline and Selegiline for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two compounds, 1-Methyl-1,2,3,4-tetrahydroquinoline (1-Me-THQ) and selegiline, which have been investigated for their therapeutic potential in Parkinson's disease (PD). This document synthesizes preclinical data to offer an objective analysis of their mechanisms of action, efficacy in established disease models, and the experimental protocols used for their evaluation.

Executive Summary

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Both 1-Me-THQ, an endogenous tetrahydroisoquinoline derivative, and selegiline, a synthetic propargylamine, have demonstrated neuroprotective effects in preclinical models of PD. Their primary shared mechanism is the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine. However, they differ in their reversibility, selectivity, and downstream neuroprotective signaling pathways. This guide presents a comparative overview to aid researchers in evaluating their potential as therapeutic agents.

Mechanism of Action and Pharmacological Properties

Both 1-Me-THQ and selegiline exert their effects through multiple mechanisms, with the inhibition of MAO-B being a key component.

This compound (1-Me-THQ) is an endogenous compound found in the brain that has shown neuroprotective properties.[1] It acts as a reversible inhibitor of both MAO-A and MAO-B .[1][2] By inhibiting MAO-B, 1-Me-THQ reduces the breakdown of dopamine, thereby increasing its availability in the synaptic cleft.[2] Its reversible nature suggests a potentially different safety and interaction profile compared to irreversible inhibitors. Beyond MAO inhibition, 1-Me-THQ is believed to possess antioxidant properties and may modulate other signaling pathways related to neuronal survival.[3]

Selegiline is a well-established, selective, and irreversible inhibitor of MAO-B at therapeutic doses.[4] Its irreversible binding to MAO-B leads to a sustained increase in dopamine levels in the brain.[4] At higher doses, selegiline can also inhibit MAO-A.[5] The neuroprotective effects of selegiline are not solely attributed to MAO-B inhibition; it has been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF).[1][6]

Below is a DOT script for a diagram illustrating the primary mechanisms of action.

cluster_1MeTHQ This compound (1-Me-THQ) cluster_Selegiline Selegiline MeTHQ 1-Me-THQ MAO_A_MeTHQ MAO-A MeTHQ->MAO_A_MeTHQ Reversible Inhibition MAO_B_MeTHQ MAO-B MeTHQ->MAO_B_MeTHQ Reversible Inhibition Antioxidant Antioxidant Effects (e.g., Nrf2 pathway) MeTHQ->Antioxidant Dopamine_Degradation_MeTHQ Dopamine Degradation Dopamine_MeTHQ Dopamine Dopamine_Degradation_MeTHQ->Dopamine_MeTHQ Decreased Neuroprotection_MeTHQ Neuroprotection Dopamine_MeTHQ->Neuroprotection_MeTHQ Increased Availability Antioxidant->Neuroprotection_MeTHQ Selegiline Selegiline MAO_B_Selegiline MAO-B Selegiline->MAO_B_Selegiline Irreversible Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Selegiline->Bcl2 Upregulates Neurotrophic_Factors Neurotrophic Factors (GDNF, BDNF) Selegiline->Neurotrophic_Factors Upregulates Dopamine_Degradation_Selegiline Dopamine Degradation Dopamine_Selegiline Dopamine Dopamine_Degradation_Selegiline->Dopamine_Selegiline Decreased Neuroprotection_Selegiline Neuroprotection Dopamine_Selegiline->Neuroprotection_Selegiline Increased Availability Bcl2->Neuroprotection_Selegiline Neurotrophic_Factors->Neuroprotection_Selegiline

Caption: Comparative mechanisms of action for 1-Me-THQ and selegiline.

Comparative Efficacy in Preclinical Models

The neuroprotective efficacy of both compounds has been predominantly evaluated in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease. This model recapitulates the loss of dopaminergic neurons and subsequent motor deficits seen in PD.

Data Presentation

The following tables summarize the quantitative data from various preclinical studies. It is important to note that these studies were not direct head-to-head comparisons within the same experiment; therefore, variations in experimental conditions exist.

Table 1: Comparative MAO-B Inhibitory Activity

CompoundIC50 for MAO-BInhibition TypeSelectivitySource
1-Me-THQ Not explicitly quantified in direct comparisonReversibleInhibits both MAO-A and MAO-B[1][2]
Selegiline ~51 nMIrreversible~450-fold for MAO-B over MAO-A[7]
11.25 nmol/l (in vitro, rat brain)IrreversibleSelective for MAO-B at low doses[6]
0.037 µMIrreversibleHighly selective for MAO-B[8]

Table 2: Neuroprotective Effects in the MPTP Mouse Model

Compound (Dosage)ModelParameter MeasuredOutcomeSource
1-Me-THQ MPTP-induced bradykinesiaBehavioral (bradykinesia)Complete prevention of MPTP-induced bradykinesia[9]
MPTP-induced dopamine depletionStriatal Dopamine LevelsNot explicitly quantified, but prevents reduction[9]
Selegiline (10 mg/kg)MPTP modelStriatal Dopamine TurnoverSignificantly lowered the elevated dopamine turnover[2]
MPTP modelTyrosine Hydroxylase (TH)-positive neuronsNot explicitly quantified, but protects against loss[2]

Table 3: Effects on Neurotransmitters and Behavior

Compound (Dosage)Animal ModelBrain RegionNeurochemical/Behavioral EffectSource
1-Me-THQ (15-45 mg/kg, i.p.)Streptozotocin-induced diabetic neuropathy (mouse)StriatumReversed decrease in dopamine and serotonin levels[1]
Selegiline (10 mg/kg, s.c.)MPTP model (mouse)Frontal CortexReduced dopamine and serotonin metabolite concentrations[7]
MPTP model (mouse)-Shortened immobility time in tail suspension test[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis.

MPTP-Induced Mouse Model of Parkinson's Disease

This is a widely used model to study the pathophysiology of PD and to evaluate potential neuroprotective agents.

  • Animal Model: Male C57BL/6 mice are typically used due to their high sensitivity to MPTP.[10][11]

  • MPTP Administration: A common protocol involves multiple intraperitoneal (i.p.) injections of MPTP hydrochloride. For example, an acute regimen consists of four injections of 20 mg/kg of MPTP every 2 hours.[12] Chronic models may involve daily injections of lower doses over a longer period.[13]

  • Experimental Workflow:

    • Acclimatization: Mice are acclimatized to the housing conditions for at least one week before the experiment.

    • Baseline Behavioral Testing: Prior to MPTP administration, baseline motor function is assessed using tests such as the pole test or open-field test.[11][13]

    • MPTP Administration: MPTP is dissolved in saline and administered via i.p. injection according to the chosen regimen. Control animals receive saline injections.

    • Post-MPTP Behavioral Testing: At specified time points after the last MPTP injection (e.g., 7 days), behavioral tests are repeated to assess motor deficits.

    • Tissue Collection and Analysis: Following the final behavioral assessment, mice are euthanized, and brains are collected. The striatum and substantia nigra are dissected for neurochemical (e.g., HPLC analysis of dopamine) and histological (e.g., tyrosine hydroxylase immunohistochemistry) analysis.[12]

Below is a DOT script for a diagram illustrating the experimental workflow for the MPTP model.

start Start acclimatization Animal Acclimatization (e.g., C57BL/6 mice) start->acclimatization baseline Baseline Behavioral Testing (e.g., Pole Test, Open-Field) acclimatization->baseline treatment Treatment Groups baseline->treatment mptp_group MPTP Administration (e.g., 4 x 20 mg/kg, i.p.) treatment->mptp_group control_group Saline Administration (Control) treatment->control_group post_testing Post-Treatment Behavioral Testing mptp_group->post_testing control_group->post_testing euthanasia Euthanasia and Brain Collection post_testing->euthanasia analysis Neurochemical & Histological Analysis euthanasia->analysis hplc HPLC for Dopamine Levels analysis->hplc ihc TH Immunohistochemistry analysis->ihc end End hplc->end ihc->end

Caption: Experimental workflow for the MPTP mouse model of Parkinson's disease.

HPLC Analysis of Dopamine and its Metabolites

This technique is used to quantify the levels of dopamine and its metabolites, such as DOPAC and HVA, in brain tissue.[7][8][14]

  • Sample Preparation:

    • Striatal tissue is rapidly dissected and frozen in liquid nitrogen.[7]

    • The tissue is homogenized in an ice-cold solution of perchloric acid containing an internal standard.[7]

    • The homogenate is centrifuged at high speed (e.g., 15,000 x g) at 4°C.[7]

    • The supernatant is filtered through a 0.22 µm filter before injection into the HPLC system.[7][14]

  • HPLC System:

    • Column: A C18 reverse-phase column is typically used.[7]

    • Mobile Phase: An aqueous buffer containing an ion-pairing agent and an organic modifier (e.g., methanol) at a controlled pH.[7]

    • Detector: An electrochemical detector is used for its high sensitivity in detecting dopamine and its metabolites.[7]

  • Quantification: The concentrations of dopamine, DOPAC, and HVA are determined by comparing the peak areas of the samples to those of a standard curve.

Behavioral Assessments
  • Pole Test: This test is used to measure bradykinesia. Mice are placed head-up on top of a vertical pole, and the time to turn and descend the pole is recorded.[11]

  • Open-Field Test: This test assesses general locomotor activity and exploratory behavior. Mice are placed in an open arena, and parameters such as total distance traveled and time spent in the center are recorded.[13]

  • Tail Suspension Test: This test is used to evaluate depression-like behavior. Mice are suspended by their tails, and the duration of immobility is measured.[2]

Signaling Pathways

The neuroprotective effects of 1-Me-THQ and selegiline are mediated by distinct signaling pathways.

1-Me-THQ is thought to exert its neuroprotective effects primarily through its antioxidant properties. It may activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway , which upregulates the expression of numerous antioxidant and detoxification enzymes.[15][16] This helps to mitigate the oxidative stress that contributes to dopaminergic neuron death in PD.

Selegiline , in addition to its MAO-B inhibitory action, has been shown to modulate apoptosis-related and neurotrophic signaling pathways. It can increase the expression of the anti-apoptotic protein Bcl-2 , thereby inhibiting programmed cell death.[6][17] Furthermore, selegiline upregulates the production of neurotrophic factors like GDNF and BDNF , which promote the survival and function of dopaminergic neurons.[1][6]

Below is a DOT script for a diagram illustrating these signaling pathways.

cluster_pathways Neuroprotective Signaling Pathways cluster_MeTHQ_pathway 1-Me-THQ cluster_Selegiline_pathway Selegiline MeTHQ_node 1-Me-THQ Nrf2 Nrf2 Activation MeTHQ_node->Nrf2 ARE ARE-mediated Gene Expression Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Neuroprotection_MeTHQ_pathway Neuroprotection Selegiline_node Selegiline Bcl2_pathway Bcl-2 Upregulation Selegiline_node->Bcl2_pathway Neurotrophic_Factors_pathway Neurotrophic Factor (GDNF, BDNF) Upregulation Selegiline_node->Neurotrophic_Factors_pathway Apoptosis Apoptosis Bcl2_pathway->Apoptosis Inhibits Neuroprotection_Selegiline_pathway Neuroprotection Neuronal_Survival Neuronal Survival & Function Neurotrophic_Factors_pathway->Neuronal_Survival Promotes Neuronal_Survival->Neuroprotection_Selegiline_pathway

Caption: Neuroprotective signaling pathways of 1-Me-THQ and selegiline.

Conclusion

Both this compound and selegiline demonstrate significant neuroprotective potential for Parkinson's disease in preclinical models. Selegiline, as a selective and irreversible MAO-B inhibitor, has a well-documented mechanism of action and has been translated into clinical use. Its ability to modulate anti-apoptotic and neurotrophic pathways provides additional therapeutic benefits. 1-Me-THQ, a reversible inhibitor of both MAO-A and MAO-B, also shows promise, particularly due to its endogenous nature and antioxidant properties.

Further research, including direct comparative studies, is warranted to fully elucidate the relative efficacy and safety of these two compounds. A deeper understanding of their distinct signaling pathways will be crucial for the development of more targeted and effective neuroprotective strategies for Parkinson's disease. This guide provides a foundational comparison to inform future research and drug development efforts in this critical area.

References

A Comparative Analysis: Neuroprotective Efficacy of 1-Methyl-1,2,3,4-tetrahydroquinoline Against MPTP-Induced Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Neuroprotection in a Parkinson's Disease Model.

This guide provides a comprehensive comparison of the neuroprotective effects of 1-Methyl-1,2,3,4-tetrahydroquinoline (1-Me-THQ) in the context of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity, a widely utilized preclinical model for Parkinson's disease. We will delve into the underlying mechanisms of both compounds, present supporting experimental data in a comparative format, and provide detailed experimental protocols for key assays.

At a Glance: 1-Me-THQ's Protective Role

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, a key pathological hallmark of Parkinson's disease. Its toxicity is mediated by its metabolite, MPP+, which inhibits mitochondrial complex I, leading to ATP depletion, oxidative stress, and neuronal apoptosis.[1][2][3]

In contrast, this compound (1-Me-THQ) is an endogenous amine that has demonstrated significant neuroprotective properties.[4][5] Its mechanisms of action are multifaceted and include scavenging free radicals, inhibiting the enzyme monoamine oxidase (MAO) which is involved in the toxic conversion of MPTP, and modulating glutamatergic neurotransmission to reduce excitotoxicity.[4][6]

Quantitative Comparison of Neuroprotective Effects

The following tables summarize the quantitative data from preclinical studies, highlighting the neuroprotective efficacy of 1-Me-THQ and its derivatives against MPTP-induced damage.

Table 1: Effect of 1-Me-THQ and Derivatives on Striatal Dopamine Levels in MPTP-Treated Mice [4]

Treatment GroupStriatal Dopamine (ng/mg tissue)
Control12.5 ± 1.1
MPTP3.2 ± 0.5*
1-Me-THQ + MPTP5.8 ± 0.7
1-Me-N-propyl-TIQ + MPTP6.1 ± 0.8
1-Me-N-propargyl-TIQ + MPTP10.9 ± 1.2#
1-Me-N-butynyl-TIQ + MPTP7.3 ± 0.9

*p < 0.01 vs. Control; #p < 0.01 vs. MPTP

Table 2: Effect of 1-Me-THQ Derivatives on Tyrosine Hydroxylase (TH)-Positive Neurons in the Substantia Nigra of MPTP-Treated Mice [5]

Treatment GroupNumber of TH-Positive Cells (% of Control)
Control100
MPTP45.2 ± 3.1*
1-Me-N-propargyl-TIQ + MPTP85.3 ± 5.2#

*p < 0.01 vs. Control; #p < 0.01 vs. MPTP

Table 3: Effect of 1-Me-THQ and Derivatives on Motor Function (Pole Test) in MPTP-Treated Mice [4]

Treatment GroupTime to Turn (seconds)
Control10.2 ± 0.8
MPTP25.6 ± 2.1*
1-Me-THQ + MPTP15.3 ± 1.5#
1-Me-N-propyl-TIQ + MPTP14.8 ± 1.2#
1-Me-N-propargyl-TIQ + MPTP12.1 ± 1.0#
1-Me-N-butynyl-TIQ + MPTP13.5 ± 1.1#

*p < 0.01 vs. Control; #p < 0.01 vs. MPTP

Signaling Pathways and Experimental Workflow

To visually represent the complex interactions, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

MPTP_Toxicity_Pathway MPTP MPTP Astrocyte Astrocyte MPTP->Astrocyte MPDP MPDP+ Astrocyte->MPDP MAO-B MPP MPP+ MPDP->MPP Oxidation DopaminergicNeuron Dopaminergic Neuron MPP->DopaminergicNeuron via DAT MAOB MAO-B Mitochondrion Mitochondrion DopaminergicNeuron->Mitochondrion DAT DAT ComplexI Complex I Inhibition Mitochondrion->ComplexI ATP ATP Depletion ComplexI->ATP ROS ROS Production ComplexI->ROS Apoptosis Neuronal Apoptosis ATP->Apoptosis ROS->Apoptosis Neuroprotective_Mechanism MeTHQ 1-Me-THQ MAO MAO Inhibition MeTHQ->MAO FreeRadicals Free Radical Scavenging MeTHQ->FreeRadicals Glutamate Glutamate Excitotoxicity MeTHQ->Glutamate Neuroprotection Neuroprotection MAO->Neuroprotection FreeRadicals->Neuroprotection Glutamate->Neuroprotection inhibition of Experimental_Workflow start Animal Acclimatization pretreatment Pre-treatment (Vehicle or 1-Me-THQ) start->pretreatment mptp_admin MPTP Administration pretreatment->mptp_admin behavioral Behavioral Testing (e.g., Rotarod, Open Field) mptp_admin->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia biochemical Biochemical Analysis (e.g., HPLC for Dopamine) euthanasia->biochemical histological Histological Analysis (e.g., TH Staining) euthanasia->histological data_analysis Data Analysis biochemical->data_analysis histological->data_analysis

References

Comparative Analysis of 1-Methyl-1,2,3,4-tetrahydroquinoline and its N-propargyl Derivative in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological effects of 1-Methyl-1,2,3,4-tetrahydroquinoline (1-Me-THQ) and its N-propargyl derivative, with a focus on their neuroprotective properties. The addition of an N-propargyl group is a common strategy in medicinal chemistry to enhance the neuroprotective potential of compounds, primarily through the inhibition of monoamine oxidase B (MAO-B). This guide synthesizes available experimental data to offer a clear comparison for researchers, scientists, and drug development professionals.

Introduction to the Compounds

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-TIQ), an endogenous amine found in the brain, has been reported to exhibit neuroprotective properties.[1][2] Its neuroprotective mechanisms are believed to involve scavenging free radicals and inhibiting glutamate-induced excitotoxicity.[3] Studies have shown its potential as a therapeutic agent for neurodegenerative diseases like Parkinson's disease.[4][5]

The N-propargyl moiety is a key feature of several well-known MAO-B inhibitors used in the treatment of Parkinson's disease, such as selegiline and rasagiline. The rationale for creating an N-propargyl derivative of 1-Me-THQ is to combine the inherent neuroprotective characteristics of the tetrahydroquinoline scaffold with the potent and specific MAO-B inhibitory action of the propargyl group, potentially leading to a synergistic neuroprotective effect.[6][7]

Chemical Structures

G cluster_0 This compound (1-Me-THQ) cluster_1 N-propargyl-1-Methyl-1,2,3,4-tetrahydroquinoline 1-Me-THQ N-propargyl-1-Me-THQ

Caption: Chemical structures of 1-Me-THQ and its N-propargyl derivative.

Comparative Neuroprotective Effects

The following tables summarize the comparative effects of 1-Me-TIQ and its N-propargyl derivative in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease. This model is widely used to study dopaminergic neurodegeneration.

Table 1: Effects on MPTP-Induced Bradykinesia
CompoundDoseEffect on Bradykinesia
1-Me-TIQNot specifiedSignificant decrease
1-Me-N-propargyl-TIQNot specifiedSignificant decrease

Data synthesized from a study comparing artificially modified 1-MeTIQ derivatives.[1]

Table 2: Neurochemical and Immunohistochemical Effects
CompoundEffect on Striatal Dopamine ContentEffect on Nigral Tyrosine Hydroxylase-Positive Cells
1-Me-TIQNo significant prevention of MPTP-induced reductionNo significant prevention of MPTP-induced reduction
1-Me-N-propargyl-TIQInhibited MPTP-induced reductionInhibited MPTP-induced reduction

Data synthesized from a study comparing artificially modified 1-MeTIQ derivatives.[1]

Table 3: Effects on Dopamine Transporter (DAT) Expression
CompoundEffect on MPTP-Induced Decrease in DAT Expression
1-Me-TIQNo prevention
1-Me-N-propargyl-TIQPotent prevention

Data synthesized from a study comparing artificially modified 1-MeTIQ derivatives.[1]

Proposed Mechanism of Action

The N-propargyl derivative shows enhanced neuroprotective effects compared to the parent compound. This is likely due to a multi-faceted mechanism of action that includes the inherent properties of the tetrahydroquinoline structure and the added benefit of the N-propargyl group.

G cluster_0 Neurotoxic Insult (e.g., MPP+) cluster_1 Cellular Effects cluster_2 Therapeutic Intervention MPTP MPP+ MAO_B MAO-B MPTP->MAO_B Metabolized by ROS Oxidative Stress (ROS Production) MAO_B->ROS DA_Neuron Dopaminergic Neuron ROS->DA_Neuron Damages Apoptosis Neuronal Death (Apoptosis) DA_Neuron->Apoptosis N_propargyl_THQ N-propargyl-1-Me-THQ N_propargyl_THQ->MAO_B Inhibits N_propargyl_THQ->ROS Reduces THQ 1-Me-THQ THQ->ROS Scavenges

Caption: Proposed signaling pathway for neuroprotection.

The diagram illustrates that while 1-Me-THQ may act as a free radical scavenger, its N-propargyl derivative can additionally inhibit MAO-B, a key enzyme in the metabolic activation of neurotoxins like MPTP and a source of oxidative stress. This dual action likely accounts for its superior neuroprotective efficacy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

MPTP-Induced Parkinsonism in Mice
  • Animals: Male C57BL/6 mice are typically used.

  • Procedure: MPTP hydrochloride is dissolved in saline and administered intraperitoneally (e.g., 20 mg/kg) four times at 2-hour intervals. Control animals receive saline injections.

  • Drug Administration: The test compounds (1-Me-TIQ, N-propargyl-1-Me-TIQ) are administered prior to and/or following the MPTP injections.

  • Rationale: This protocol induces a consistent loss of dopaminergic neurons in the substantia nigra and a reduction in striatal dopamine, mimicking key pathological features of Parkinson's disease.

Behavioral Analysis: Spontaneous Motor Activity
  • Apparatus: An automated activity monitoring system is used to measure horizontal and vertical movements.

  • Procedure: Mice are placed individually in the activity chambers, and their spontaneous motor activity is recorded for a set duration (e.g., 60 minutes).

  • Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups.

  • Rationale: MPTP-induced bradykinesia (slowness of movement) is a core symptom of Parkinsonism, and this test quantifies the extent of motor impairment and the restorative effects of the test compounds.

Neurochemical Analysis: Striatal Dopamine Content
  • Sample Preparation: Following euthanasia, the striata are rapidly dissected, weighed, and homogenized in a solution containing an internal standard.

  • Analysis: High-performance liquid chromatography (HPLC) with electrochemical detection is used to separate and quantify dopamine and its metabolites.

  • Data Normalization: Dopamine levels are expressed as ng/mg of wet tissue weight.

  • Rationale: This provides a direct measure of the integrity of the nigrostriatal dopamine pathway, which is selectively damaged in Parkinson's disease.

Immunohistochemistry for Tyrosine Hydroxylase (TH)
  • Tissue Preparation: Brains are fixed, cryoprotected, and sectioned on a cryostat.

  • Staining: Brain sections containing the substantia nigra are incubated with a primary antibody against tyrosine hydroxylase (the rate-limiting enzyme in dopamine synthesis), followed by a secondary antibody conjugated to a fluorescent or chromogenic marker.

  • Cell Counting: The number of TH-positive neurons in the substantia nigra is counted using stereological methods.

  • Rationale: This technique allows for the direct visualization and quantification of surviving dopaminergic neurons, providing a clear measure of neuroprotection.

Experimental Workflow

G cluster_0 Animal Model cluster_1 Assessments cluster_2 Data Analysis A1 C57BL/6 Mice A2 Compound Administration (1-Me-THQ or N-propargyl derivative) A1->A2 A3 MPTP Injection (Induction of Parkinsonism) A2->A3 B1 Behavioral Testing (Spontaneous Motor Activity) A3->B1 B2 Euthanasia & Tissue Collection B1->B2 B3 Neurochemical Analysis (HPLC for Striatal Dopamine) B2->B3 B4 Immunohistochemistry (TH-positive cell counting) B2->B4 C1 Statistical Comparison between groups B3->C1 B4->C1

Caption: Workflow for comparative neuroprotection studies.

Conclusion

The available evidence strongly suggests that the N-propargylation of 1-Me-THQ significantly enhances its neuroprotective properties in a mouse model of Parkinson's disease. While the parent compound shows some beneficial effects on behavior, the N-propargyl derivative provides more robust protection against the core pathological features of the disease, including the loss of striatal dopamine, dopaminergic neurons, and dopamine transporter expression.[1] This enhancement is likely attributable to the addition of a potent MAO-B inhibitory mechanism to the existing antioxidant and anti-excitotoxic properties of the tetrahydroquinoline scaffold. These findings underscore the potential of N-propargyl-1-Me-THQ as a promising candidate for further investigation in the development of novel therapies for neurodegenerative disorders.

References

A Comparative Analysis of the Biological Activities of 1-Methyl-1,2,3,4-tetrahydroquinoline and Salsolinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two structurally related tetrahydroisoquinoline derivatives: 1-Methyl-1,2,3,4-tetrahydroquinoline (1-Me-THQ) and Salsolinol. While both compounds are endogenous amines found in the mammalian brain, their pharmacological profiles diverge significantly, with 1-Me-THQ generally exhibiting neuroprotective properties and Salsolinol displaying a dual role as both a neurotoxin and a neuroprotectant. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes pertinent biological pathways to facilitate a clear understanding of their distinct effects.

Executive Summary

This compound (1-Me-THQ) is primarily recognized for its neuroprotective and antidepressant-like effects.[1] It demonstrates the ability to counteract the toxicity of well-known neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and rotenone.[1] Its mechanisms of action are believed to include the inhibition of monoamine oxidase (MAO) and the scavenging of free radicals.[1]

In contrast, Salsolinol's biological activity is more complex and appears to be concentration-dependent. At lower concentrations, it can exhibit neuroprotective effects, particularly against oxidative stress.[2] However, at higher concentrations, it is known to be a dopaminergic neurotoxin, inducing apoptosis and oxidative stress, and has been implicated in the pathogenesis of Parkinson's disease.[3][4] Salsolinol also interacts with dopamine receptors.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the biological activities of 1-Me-THQ and Salsolinol from various in vitro and in vivo studies.

Table 1: Neuroprotective and Neurotoxic Effects

CompoundModel SystemToxin/StressorConcentration of CompoundEffectAssay
1-Me-THQ Rat brainRotenone (12-15 mg/kg, s.c., repeated admin.)50 mg/kg, i.p.Counteracted behavioral and biochemical changes, and mortality.Behavioral observation, HPLC
1-Me-THQ Rat brainRotenone (2 µg, intracerebral)50 mg/kg, i.p. (daily for 21 days)Strongly reduced the fall of striatal dopamine concentration.HPLC
Salsolinol SH-SY5Y cellsHydrogen Peroxide (H₂O₂) (300 µM)50 µM and 100 µMRescued cells from H₂O₂-induced death.MTS Assay
Salsolinol SH-SY5Y cells6-hydroxydopamine (6-OHDA) (100 µM)250 µMReduced 6-OHDA-induced caspase-3/7 activity.Caspase-3/7 Assay
Salsolinol SH-SY5Y cellsHydrogen Peroxide (H₂O₂) (500 µM)50, 100, and 250 µMSignificantly reduced ROS levels.DCFH-DA Assay
Salsolinol SH-SY5Y cells-500 µM~60% reduction in cell viability after 12h.MTT Assay
(R)-Salsolinol SH-SY5Y cells-IC₅₀ = 540.2 µM (12h)CytotoxicityAlamar Blue Assay
(S)-Salsolinol SH-SY5Y cells-IC₅₀ = 296.6 µM (12h)CytotoxicityAlamar Blue Assay

Table 2: Receptor Binding and Enzyme Inhibition

CompoundTargetParameterValue
1-Me-THQ MAO-A and MAO-B-Inhibits both enzymes. Specific IC₅₀ values are not consistently reported in the reviewed literature.
(S)-Salsolinol Dopamine D₂ ReceptorKᵢ4.79 ± 1.8 µM
(S)-Salsolinol Dopamine D₃ ReceptorKᵢ0.48 ± 0.09 µM
(R)-Salsolinol Dopamine D₂/D₃ ReceptorsKᵢ> 100 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to aid in the replication and validation of these findings.

Cell Viability (MTT) Assay for Salsolinol Cytotoxicity in SH-SY5Y Cells

This protocol is adapted from studies investigating the cytotoxic effects of Salsolinol on the human neuroblastoma cell line SH-SY5Y.[3]

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 0.5 x 10⁶ cells/well and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Salsolinol (e.g., up to 500 µM). Include a vehicle control group.

  • Incubation: Incubate the cells for the desired period (e.g., 12 hours).

  • MTT Addition: Add 30 µL of MTT reagent (0.5 mg/mL in PBS) to each well and incubate for 2 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and dry the plate for 1 hour at 37°C. Add a solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay protocol is a general method to determine the inhibitory activity of compounds against MAO-A and MAO-B.[5]

  • Reagents:

    • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Recombinant human MAO-A and MAO-B enzymes.

    • Substrate (e.g., p-Tyramine).

    • Fluorogenic Probe (e.g., Amplex® Red).

    • Horseradish Peroxidase (HRP).

    • Test compound (1-Me-THQ) and positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).

  • Procedure:

    • Prepare serial dilutions of the test compound and positive controls.

    • In a 96-well plate, add the MAO enzyme, assay buffer, and the test compound or control.

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C.

    • Initiate the reaction by adding a mixture of the substrate, fluorogenic probe, and HRP.

    • Measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

  • Data Analysis: The rate of fluorescence increase is proportional to MAO activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This is a common method to evaluate the free radical scavenging capacity of a compound.[6][7]

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in a suitable solvent (e.g., methanol or ethanol).

    • Test compounds (1-Me-THQ and Salsolinol) at various concentrations.

    • A standard antioxidant (e.g., ascorbic acid or Trolox).

  • Procedure:

    • In a 96-well plate or cuvettes, mix the test compound or standard with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Data Analysis: The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Mandatory Visualization

Salsolinol's Dual Role in Neuronal Viability

Salsolinol_Dual_Role cluster_low_conc Low Concentration Salsolinol cluster_high_conc High Concentration Salsolinol low_salsolinol Salsolinol (e.g., 50-100 µM) antioxidant Antioxidant Effects (ROS Scavenging) low_salsolinol->antioxidant Activates neuroprotection Neuroprotection antioxidant->neuroprotection Leads to high_salsolinol Salsolinol (e.g., > 250 µM) oxidative_stress Oxidative Stress (Increased ROS) high_salsolinol->oxidative_stress Induces apoptosis Apoptosis (Caspase Activation) oxidative_stress->apoptosis Triggers neurotoxicity Neurotoxicity apoptosis->neurotoxicity Results in MeTHQ_Neuroprotection neurotoxin Neurotoxins (e.g., MPP+, Rotenone) ros Reactive Oxygen Species (ROS) neurotoxin->ros Generate neuronal_damage Dopaminergic Neuronal Damage ros->neuronal_damage Induces me_thq 1-Me-THQ mao Monoamine Oxidase (MAO) me_thq->mao Inhibits free_radicals Free Radical Scavenging me_thq->free_radicals Promotes mao->ros Contributes to free_radicals->ros Reduces Cell_Viability_Workflow start Seed SH-SY5Y cells in 96-well plate incubation1 Incubate for 24h (Cell Adhesion) start->incubation1 treatment Treat with 1-Me-THQ or Salsolinol ± Neurotoxin incubation1->treatment incubation2 Incubate for desired exposure time treatment->incubation2 assay Perform Viability Assay (e.g., MTT, LDH) incubation2->assay measurement Measure Absorbance/ Fluorescence assay->measurement analysis Data Analysis: Calculate % Viability / IC50 measurement->analysis

References

A Comparative Guide to Cross-Validated Analytical Methods for 1-Methyl-1,2,3,4-tetrahydroquinoline Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 1-Methyl-1,2,3,4-tetrahydroquinoline (1-Me-THQ). The focus is on providing researchers, scientists, and drug development professionals with a comprehensive comparison of commonly employed techniques, supported by available performance data and detailed experimental protocols. The methods discussed include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are frequently utilized for the analysis of 1-Me-THQ and its isomers in various matrices.

Quantitative Performance Data

The performance of an analytical method is paramount for its successful implementation. Key validation parameters such as linearity, limit of detection (LOD), accuracy, and precision are summarized below for relevant analytical techniques. The data presented is based on studies of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), a closely related isomer, which provides a strong indication of the expected performance for 1-Me-THQ analysis.

Performance ParameterHigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) >0.99[1][2]Data not available in the provided search results. Typically, R² > 0.99 is expected.
Limit of Detection (LOD) 0.01 ng/mL[1][2]Method requires derivatization, which can affect sensitivity.[2]
Accuracy (Recovery) >94.1%[1][2]Sample loss of up to 55% can occur during sample preparation (evaporation).[2]
Precision (CV%) Inter-day: 8.6% in rat brain, 9.1% in rat liver.[2]Data not available in the provided search results.
Specificity High, due to the use of Multiple Reaction Monitoring (MRM).[1][2]High, particularly with Selected Ion Monitoring (SIM).[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are outlines of typical experimental protocols for HPLC-MS/MS and GC-MS analysis of 1-Me-THQ and its isomers.

1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and specificity for the detection of 1-Me-THQ in biological samples.[1][2]

  • Sample Preparation: A combination of solvent and solid-phase extraction (SPE) is employed to isolate the analyte from the sample matrix.[1][2] To prevent auto-oxidation, EDTA and ascorbic acid can be added to the perchloric acid solution used during extraction.[2]

  • Chromatographic Separation:

    • Column: Reversed-phase 5CN-MS column (150 x 2.0 mm, i.d.).[1][2]

    • Mobile Phase: A mixture of methanol and 5 mM ammonium formate (90:10, v/v).[1][2]

    • Flow Rate: 0.2 mL/min.[1][2]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with a deuterated internal standard (e.g., 1-MeTIQ-d4).[1][2]

    • MRM Transitions: For 1-MeTIQ, the transition monitored is m/z 147.8 → 130.8.[1][2]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of 1-Me-THQ, though it often requires derivatization to improve the chromatographic properties of the analyte.[2]

  • Sample Preparation: Similar extraction procedures to HPLC-MS/MS are used. However, a derivatization step is necessary to make the analyte suitable for GC analysis.[2] This can sometimes lead to sample loss.[2]

  • Chromatographic Separation:

    • Column: A non-polar or medium-polarity capillary column is typically used.

    • Carrier Gas: Helium is commonly used as the carrier gas.

    • Temperature Program: A temperature gradient is optimized to ensure good separation of the analyte from other components.

  • Mass Spectrometric Detection:

    • Ionization: Electron Ionization (EI) is typically used.

    • Detection Mode: Selected Ion Monitoring (SIM) is employed to enhance sensitivity and specificity.[1]

Experimental Workflow and Logical Relationships

The following diagram illustrates a generalized workflow for the analysis of this compound using chromatographic methods.

Analytical Workflow for 1-Me-THQ Detection cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis Sample Biological Sample Extraction Solvent/Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC Separation Extraction->HPLC GC GC Separation Derivatization->GC MSMS Tandem MS (MRM) HPLC->MSMS MS Mass Spectrometry (SIM) GC->MS Quantification Quantification MSMS->Quantification MS->Quantification

Caption: Generalized workflow for the detection of 1-Me-THQ.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-1,2,3,4-tetrahydroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-Methyl-1,2,3,4-tetrahydroquinoline is a chemical that requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its safe management and disposal in a laboratory setting.

Proper chemical waste management is a critical aspect of laboratory safety and environmental responsibility. Adherence to these protocols will minimize risks and ensure compliance with regulatory standards.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Before handling, it is imperative to consult the Safety Data Sheet (SDS) for detailed information. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste.

  • Waste Identification and Segregation:

    • Determine if the waste is hazardous. Based on its hazard classifications, this compound waste is considered hazardous.

    • Do not mix this waste with non-hazardous materials.

    • Segregate organic solvent waste, such as this compound, from aqueous and solid waste streams.[3]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the hazard characteristics (e.g., "Harmful," "Irritant").

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][5]

    • The SAA must be at or near the point of generation and under the control of the operator.

    • Keep the waste container tightly closed except when adding waste.

    • Ensure secondary containment is in place to capture any potential leaks or spills.[3]

  • Disposal Request and Pickup:

    • Once the container is full or the accumulation time limit is reached (as per institutional and regulatory guidelines), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.

    • Do not dispose of this compound down the drain or in regular trash.

Regulatory Framework

The management of hazardous waste is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" system for hazardous waste management.[6][7] Laboratories are responsible for the proper identification, management, and disposal of the hazardous waste they generate.[6][7]

Quantitative Data for Chemical Waste Management

For context in a laboratory setting, the following table summarizes general quantitative thresholds relevant to hazardous waste classification and generator status. These are not specific to this compound but are critical for overall lab safety and compliance.

ParameterValueRegulationSignificance
Ignitability Flash point < 140°F (60°C)40 CFR 261.21A characteristic of hazardous waste.[5]
Corrosivity pH ≤ 2 or pH ≥ 12.540 CFR 261.22A characteristic of hazardous waste.[5]
Very Small Quantity Generator (VSQG) ≤ 100 kg of hazardous waste per month40 CFR 262.14Determines the level of regulation.
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg of hazardous waste per month40 CFR Part 262Determines the level of regulation.[8]
Large Quantity Generator (LQG) ≥ 1,000 kg of hazardous waste per month40 CFR Part 262Determines the level of regulation.[8]

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should include the following safety and waste management steps:

  • Pre-Experiment:

    • Review the SDS for this compound.

    • Prepare a designated hazardous waste container, properly labeled.

    • Ensure all necessary PPE is available and in good condition.

  • During Experiment:

    • Handle the chemical in a well-ventilated fume hood.

    • Collect all waste (unused chemical, contaminated materials) in the designated hazardous waste container.

  • Post-Experiment:

    • Decontaminate the work area.

    • Ensure the waste container is securely closed and stored in the SAA.

    • Update chemical inventory records.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Disposal A This compound Waste Generated B Consult Safety Data Sheet (SDS) A->B C Determine if Hazardous B->C D Is it Hazardous? C->D E Segregate as Organic Hazardous Waste D->E Yes G Dispose as Non-Hazardous Waste D->G No F Use Designated, Labeled, Leak-Proof Container E->F H Store in Satellite Accumulation Area (SAA) F->H I Keep Container Closed H->I J Request Pickup from EHS or Licensed Vendor I->J K Final Disposal at Permitted Facility J->K

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Handling Protocols for 1-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 1-Methyl-1,2,3,4-tetrahydroquinoline. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Analysis and Risk Mitigation

This compound presents several potential hazards that necessitate stringent safety measures. It is crucial to handle this compound with care to avoid adverse health effects.

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowedAcute toxicity, oral (Category 4)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor if you feel unwell.
H315: Causes skin irritationSkin corrosion/irritation (Category 2)Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention.
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritationAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. Proper selection and use of PPE are the first line of defense against exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact and irritation. While specific breakthrough times for this compound are not readily available, nitrile and neoprene gloves generally offer good resistance to a range of organic chemicals.[2] Always inspect gloves for integrity before use and replace immediately if contaminated.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing.Protects against splashes and aerosols that can cause serious eye irritation.
Respiratory Protection Use a NIOSH-approved respirator with an organic vapor (OV) cartridge. A cartridge with an N, R, or P series particulate pre-filter may be necessary if aerosols are generated.[3][4]Required when working outside of a certified chemical fume hood or when engineering controls are insufficient to maintain exposure below acceptable limits. The black color code on the cartridge typically indicates it is for organic vapors.[3][4]
Skin and Body Protection A lab coat or chemical-resistant apron must be worn. Closed-toe shoes are required.Protects skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare and inspect fume hood prep2->prep3 handle1 Weigh and dispense chemical in fume hood prep3->handle1 handle2 Perform experimental procedure handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 clean2 Segregate and label waste clean1->clean2 clean3 Dispose of waste according to institutional guidelines clean2->clean3

Caption: Workflow for handling this compound.

Detailed Protocol:

  • Pre-Experiment Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have spill cleanup materials readily accessible.

  • Handling the Compound:

    • All work with this compound should be conducted within a certified chemical fume hood.[5]

    • When weighing the solid, use a ventilated balance enclosure or perform the task in the fume hood to avoid inhalation of any dust particles.

    • Avoid direct contact with the skin, eyes, and clothing.[6]

    • Keep containers tightly closed when not in use.[6]

  • Post-Experiment Cleanup:

    • Decontaminate all work surfaces with an appropriate solvent and then soap and water.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE.

    • Wash hands thoroughly with soap and water after handling the chemical.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Excess Chemical Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. The chemical should be in a clearly labeled, sealed container.
Contaminated Labware (disposable) Items such as gloves, pipette tips, and paper towels should be collected in a designated, sealed waste bag and disposed of as hazardous solid waste.
Contaminated Labware (reusable) Glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as hazardous liquid waste. After the initial rinse, the glassware can be washed with soap and water.
Spill Debris Absorbent materials used to clean up spills should be collected in a sealed container and disposed of as hazardous solid waste.

Waste Management Flowchart

cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal waste_source Experiment Complete liquid_waste Liquid Waste (Unused chemical, rinsate) waste_source->liquid_waste solid_waste Solid Waste (Contaminated PPE, spill debris) waste_source->solid_waste disposal_container Labeled, sealed hazardous waste containers liquid_waste->disposal_container solid_waste->disposal_container disposal_pickup Arrange for pickup by Environmental Health & Safety disposal_container->disposal_pickup

Caption: Waste disposal workflow for this compound.

By adhering to these safety protocols, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety in all laboratory operations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
1-Methyl-1,2,3,4-tetrahydroquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。